Serrapeptase
描述
proteolytic enzyme preparation used concomitantly with an antibiotic in osteoarticular infections
zinc metalloproteinases with broad similar specificity for cleavage of the oxidized insulin B chain
See also: Huperzine A; this compound (component of).
属性
CAS 编号 |
37312-62-2 |
|---|---|
分子式 |
C46H40N8O8 |
分子量 |
832.9 g/mol |
IUPAC 名称 |
(11Z)-17-hydroxy-2-phenyl-9-oxa-1,5,14,21-tetrazatetracyclo[12.7.1.03,8.016,21]docosa-3(8),4,6,11,16,19-hexaene-15,18-dione |
InChI |
InChI=1S/2C23H20N4O4/c2*28-18-9-12-26-21(22(18)29)23(30)25-11-4-5-13-31-19-8-10-24-14-17(19)20(27(26)15-25)16-6-2-1-3-7-16/h2*1-10,12,14,20,29H,11,13,15H2/b2*5-4- |
InChI 键 |
ZKKJCEMUENOBKY-KERYXKJGSA-N |
规范 SMILES |
C1C=CCOC2=C(C=NC=C2)C(N3CN1C(=O)C4=C(C(=O)C=CN43)O)C5=CC=CC=C5.C1C=CCOC2=C(C=NC=C2)C(N3CN1C(=O)C4=C(C(=O)C=CN43)O)C5=CC=CC=C5 |
产品来源 |
United States |
Foundational & Exploratory
Serrapeptase from Serratia marcescens: A Technical Guide to its Discovery, Isolation, and Characterization
Introduction
Serrapeptase (EC 3.4.24.40), also known as serratiopeptidase or serralysin, is an extracellular metalloprotease enzyme renowned for its potent anti-inflammatory, anti-edemic, analgesic, and fibrinolytic properties.[1][2] This enzyme was first discovered in the late 1960s, isolated from Serratia marcescens strain E-15, an enterobacterium found in the intestine of the silkworm, Bombyx mori.[1][3][4] The enzyme plays a crucial role for the silkworm, enabling the emerging moth to dissolve its protective cocoon.[4] Clinically, this compound is widely used in surgery, orthopedics, gynecology, and dentistry to manage pain and inflammation associated with various conditions like arthritis, sinusitis, bronchitis, and carpal tunnel syndrome.[5][6]
This technical guide provides an in-depth overview of the discovery, biochemical properties, and the detailed experimental protocols for the isolation, purification, and characterization of this compound from its native producer, Serratia marcescens.
Biochemical Profile and Characteristics
This compound is a zinc-containing metalloprotease belonging to the serralysin family.[1][5] Its structure consists of a single polypeptide chain of 470 amino acids and is notably devoid of sulfur-containing amino acids such as cysteine and methionine.[1][5] The enzyme's molecular weight varies slightly depending on the producing strain and analytical method, generally ranging from 45 to 60 kDa.[1][2] For its proteolytic activity, the enzyme contains a zinc atom at its active site, which is crucial for its function.[5][7]
The enzyme exhibits maximum catalytic activity under specific conditions and is known for its stability across a range of pH values. This stability is a key attribute for its large-scale industrial production and therapeutic applications.[1][5]
Table 1: Biochemical Properties of this compound from Serratia marcescens
| Property | Reported Value(s) | Source Strain(s) | Citation(s) |
|---|---|---|---|
| EC Number | 3.4.24.40 | E-15, General | [1][5] |
| Molecular Weight | 45-60 kDa | General | [1][2] |
| ~51 kDa | AD-W2 | [3][5] | |
| 52 kDa | Not Specified | [6][8] | |
| 50-55 kDa | Silkworm Pupa Isolate | [9] | |
| Optimal pH | 9.0 | General, AD-W2 | [1][3][5] |
| 8.0 | Not Specified | [10] | |
| Optimal Temperature | 40 °C | General | [1][5] |
| 50 °C | AD-W2 | [3][5] | |
| 45 °C | Not Specified | [10] | |
| 35 °C | Silkworm Pupa Isolate | [9] | |
| Inactivation Temp. | 55 °C (in 15 min) | General | [1][5] |
| Kinetic Parameters | Vmax: 57,256 Units/mL | AD-W2 | [3] |
| | Km: 1.57 mg/mL (Casein) | AD-W2 |[3] |
Experimental Protocols
This section details the methodologies for the production, isolation, and characterization of this compound. The overall workflow involves microbial fermentation followed by a multi-step purification process to isolate the enzyme from the culture medium.
Microorganism and Culture Production
-
Strain Selection : Serratia marcescens strains are the primary producers. Potent strains include E-15, originally isolated from silkworm intestines, and various soil isolates like AD-W2.[3][5]
-
Inoculum Preparation : A loopful of a stock culture of S. marcescens is transferred to a sterile broth (e.g., Tryptic Soy Broth) and incubated overnight at approximately 32°C.[8]
-
Fermentation : The inoculum is transferred to a larger production medium. A common medium is Tryptone Soya Broth, though optimized media containing soybean meal (20 g/L), casein (15 g/L), and various salts can enhance yield.[3][8]
-
Incubation Conditions : The culture is incubated for 24 to 60 hours at 30-32°C with constant agitation (e.g., 200 RPM in a rotary shaker).[3][8] Maximum enzyme activity in the extracellular medium is typically observed after 60 hours.[3]
Enzyme Isolation and Purification
-
Harvesting the Crude Enzyme : The fermented broth is centrifuged at high speed (e.g., 10,000 rpm) for 20 minutes at 4°C. The resulting cell-free supernatant, which contains the extracellular this compound, is carefully collected.[8]
-
Ammonium Sulfate Precipitation : This step concentrates the protein from the supernatant.
-
Solid ammonium sulfate is slowly added to the cold supernatant with gentle stirring to achieve a saturation of 30-80%.[3]
-
The solution is kept at 4°C for at least 2 hours to allow for protein precipitation.
-
The mixture is then centrifuged (10,000 rpm, 20 min, 4°C) to pellet the precipitated protein.[11]
-
-
Dialysis : The protein pellet is resuspended in a minimal volume of a suitable buffer (e.g., 0.05 M phosphate (B84403) buffer, pH 8.0).[3] This solution is then dialyzed extensively against the same buffer to remove the high concentration of ammonium sulfate.[3]
-
Ion-Exchange Chromatography (IEX) : The dialyzed, partially purified enzyme solution is further purified using anion-exchange chromatography.[3][9]
-
Column : A strong anion-exchange column such as a Mono Q 5/50 GL or a DEAE-cellulose column is equilibrated with the starting buffer (e.g., phosphate buffer, pH 6.0).[3][9][12]
-
Loading and Elution : The enzyme sample is loaded onto the column. The bound proteins are then eluted using a linear gradient of sodium chloride (NaCl) in the same buffer.[3]
-
Fraction Collection : Fractions (e.g., 0.5 mL) are collected and assayed for protease activity to identify those containing this compound.[3]
-
-
Gel Filtration Chromatography (Optional) : For higher purity, active fractions from IEX can be pooled, concentrated, and subjected to gel filtration (size-exclusion) chromatography using a resin like Sephadex G-75 or G-100.[9][13] This step separates proteins based on their molecular size and can remove remaining contaminants.
Table 2: Example Purification Summary of this compound from S. marcescens AD-W2
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
|---|---|---|---|---|---|
| Crude Supernatant | 91.2 | 352,800 | 3,868 | 100 | 1.00 |
| Ammonium Sulfate (30-80%) | 32.5 | 248,917 | 7,659 | 70.5 | 1.98 |
| Mono Q IEX | 8.7 | 178,280 | 20,492 | 50.5 | 5.28 |
Data adapted from Chander et al. (2021).[3]
Enzyme Characterization Protocols
-
Protease Activity Assay (Caseinolytic Method) : This is the standard method for quantifying this compound activity.[14]
-
Principle : The assay measures the amount of tyrosine released from casein upon hydrolysis by this compound.
-
Procedure :
-
Prepare a casein substrate solution (e.g., 0.75% w/v) in a suitable buffer (e.g., Tris buffer, pH 8.5-9.0).
-
Mix a defined volume of the enzyme sample (e.g., 0.5 mL) with the casein solution (e.g., 2.5 mL).
-
Incubate the reaction mixture at the optimal temperature (e.g., 37°C or 40°C) for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding trichloroacetic acid (TCA), which precipitates the unhydrolyzed casein.
-
Filter or centrifuge the mixture to remove the precipitate.
-
Measure the absorbance of the clear supernatant at 275 nm or quantify the tyrosine content using the Lowry method at 750 nm.[14]
-
-
Unit Definition : One unit of this compound activity is often defined as the amount of enzyme required to liberate 1 µmol of tyrosine per minute under standard assay conditions.
-
-
Protein Concentration Determination : The total protein concentration at each purification step is typically measured using the Bradford method, with Bovine Serum Albumin (BSA) used as a standard.[10]
-
Molecular Weight Determination (SDS-PAGE) : The molecular weight and purity of the enzyme are determined by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis. The purified enzyme sample is run on a polyacrylamide gel alongside a standard protein molecular weight marker. The molecular weight is estimated by comparing the migration distance of the enzyme band to that of the standards.[3][8][10]
Mechanism of Action and Therapeutic Relevance
This compound exerts its therapeutic effects primarily through its proteolytic and fibrinolytic activities. In inflammatory states, it is believed to hydrolyze inflammatory mediators such as bradykinin, histamine, and serotonin, thereby reducing pain and swelling.[8] It also helps in clearing away dead or damaged tissue and fibrinous exudates without harming living tissue, which facilitates tissue repair and reduces fluid accumulation at the site of inflammation.[5][7]
Conclusion
This compound, a proteolytic enzyme from Serratia marcescens, stands out for its significant therapeutic value, primarily as an anti-inflammatory agent. The discovery of this enzyme in the silkworm gut paved the way for its microbial production through controlled fermentation. The isolation and purification protocols, centered around ammonium sulfate precipitation and ion-exchange chromatography, are well-established and allow for the generation of a highly pure and active enzyme. The detailed methodologies and characterization data presented in this guide provide a comprehensive technical foundation for researchers and professionals in drug development and enzyme technology, facilitating further exploration and application of this remarkable biocatalyst.
References
- 1. Serratiopeptidase: Insights into the therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjpn.org [rjpn.org]
- 3. Purification and characterization of thermoactive serratiopeptidase from Serratia marcescens AD-W2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serratiopeptidase - Wikipedia [en.wikipedia.org]
- 5. Serratiopeptidase: An integrated View of Multifaceted Therapeutic Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. firsthope.co.in [firsthope.co.in]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ijisrt.com [ijisrt.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Analytical techniques for serratiopeptidase: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topical Formulations of Serratiopeptidase: Development and Pharmacodynamic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical and Biophysical Properties of Serrapeptase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serrapeptase (EC 3.4.24.40), a proteolytic enzyme derived from the non-pathogenic enterobacterium Serratia marcescens, has garnered significant attention in the pharmaceutical and biotechnology sectors for its therapeutic potential. This technical guide provides a comprehensive overview of the core biochemical and biophysical properties of this compound, intended for researchers, scientists, and professionals in drug development. The document details the enzyme's structural characteristics, kinetic parameters, and stability profiles, presenting quantitative data in structured tables for comparative analysis. Furthermore, it outlines detailed experimental protocols for the purification and functional characterization of this compound, including proteolytic, fibrinolytic, and anti-biofilm activity assays. Key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanisms of action and analytical methodologies.
General and Physicochemical Properties
This compound, also known as serratiopeptidase, is a metalloprotease containing a zinc atom at its active site, which is crucial for its catalytic activity[1][2]. It is composed of 470 amino acids and is notably devoid of sulfur-containing amino acids such as cysteine and methionine[1][2]. The enzyme is classified under the serralysin family of proteases[[“]].
| Property | Value | References |
| Enzyme Commission (EC) Number | 3.4.24.40 | [[“]] |
| Molecular Weight | 45-60 kDa | [2][[“]] |
| ~51 kDa (from S. marcescens AD-W2) | [1] | |
| 52 kDa | [4] | |
| Amino Acid Composition | 470 amino acids; devoid of cysteine and methionine | [1][2] |
| Isoelectric Point (pI) | 5.3 | [2] |
| 6.4 | [5] |
Enzymatic Activity and Kinetics
This compound exhibits broad substrate specificity, enabling it to hydrolyze a variety of proteins. Its proteolytic activity is central to its therapeutic effects. The enzyme's kinetic parameters, particularly the Michaelis-Menten constant (Km) and maximum velocity (Vmax), provide insights into its catalytic efficiency and substrate affinity.
| Parameter | Substrate | Value | Reference |
| Km | Casein | 1.57 mg/mL | [1] |
| Vmax | Casein | 57,256 Units/mL | [1] |
Stability Profile
The stability of this compound under various physicochemical conditions is a critical factor for its formulation, storage, and therapeutic efficacy.
| Condition | Optimal | Stability Range/Profile | References |
| pH | 9.0 | Stable over a wide range of pH values. | [4] |
| 8.0-10.0 | High conformational stability at higher pH. | [1][5] | |
| Retains activity well within pH 7.0-9.0. In Tris-buffer at pH 7.0, it retained 96% activity after 12 hours at room temperature and 93% at 37°C. In phosphate (B84403) buffer at pH 7.0, it retained 49.83% activity at room temperature and 68% at 37°C after 12 hours. | [6] | ||
| Temperature | 40-50°C | Inactivated at 55°C for 15 minutes. Retains 65% activity after 20 minutes of incubation at 50°C and 15% activity after 10 minutes at 55°C. | [1][4] |
| In distilled water, it retained 53% activity at room temperature and 42% at 37°C after 12 hours. | [6] |
Mechanisms of Action
This compound exerts its therapeutic effects through multiple mechanisms, primarily its anti-inflammatory, fibrinolytic, and anti-biofilm activities.
Anti-inflammatory Activity
The anti-inflammatory action of this compound is attributed to its ability to hydrolyze inflammatory mediators such as bradykinin, histamine, and serotonin, thereby reducing pain and swelling[[“]]. It is also suggested to have a strong affinity for cyclooxygenase (COX-I and COX-II), key enzymes in the arachidonic acid pathway that lead to the production of prostaglandins (B1171923) and other inflammatory mediators[7].
Fibrinolytic Activity
This compound demonstrates significant fibrinolytic activity, enabling it to break down fibrin (B1330869), a key protein involved in blood clot formation[[“]]. This property suggests its potential application in cardiovascular health by dissolving thrombi and atherosclerotic plaques[6][7].
Anti-biofilm Activity
This compound has been shown to inhibit the formation of bacterial biofilms and can disrupt pre-formed biofilms[[“]]. It achieves this by degrading components of the biofilm matrix, such as proteins and potentially exopolysaccharides, and by altering bacterial cell surface proteins involved in adhesion[4][5]. This action can enhance the efficacy of antibiotics against biofilm-associated infections[[“]].
Experimental Protocols
Purification of this compound
This protocol describes a two-step purification process involving ammonium (B1175870) sulfate (B86663) precipitation followed by ion-exchange chromatography.
Materials:
-
Fermentation broth containing this compound
-
Ammonium sulfate
-
DEAE-Cellulose or a similar anion-exchange resin[8]
-
Equilibration buffer (e.g., 20 mM Tris-HCl, pH 8.0)[9]
-
Elution buffer (e.g., 20 mM Tris-HCl, pH 8.0 with a linear gradient of 0-1 M NaCl)
-
Centrifuge
-
Chromatography column and system
-
Dialysis tubing
Procedure:
-
Cell Removal: Centrifuge the fermentation broth to remove bacterial cells and obtain the crude enzyme supernatant.
-
Ammonium Sulfate Precipitation:
-
Slowly add solid ammonium sulfate to the crude supernatant to achieve 30-80% saturation while stirring at 4°C[1].
-
Allow the protein to precipitate for at least 4 hours or overnight at 4°C.
-
Centrifuge at 10,000 x g for 30 minutes at 4°C to collect the precipitate.
-
Discard the supernatant and resuspend the pellet in a minimal volume of equilibration buffer.
-
-
Dialysis:
-
Transfer the resuspended pellet to a dialysis tube.
-
Dialyze against the equilibration buffer overnight at 4°C with at least two changes of buffer to remove excess ammonium sulfate.
-
-
DEAE-Cellulose Chromatography:
-
Pack a chromatography column with the DEAE-Cellulose resin and equilibrate with the equilibration buffer[8].
-
Load the dialyzed sample onto the column.
-
Wash the column with the equilibration buffer until the absorbance at 280 nm of the eluate returns to baseline.
-
Elute the bound proteins with a linear gradient of NaCl (0-1 M) in the equilibration buffer.
-
Collect fractions and measure the absorbance at 280 nm to monitor protein elution.
-
-
Activity Assay and Pooling:
-
Assay the collected fractions for proteolytic activity (see Protocol 5.2).
-
Pool the fractions with the highest specific activity.
-
The purified enzyme can be concentrated and stored at -20°C.
-
Proteolytic Activity Assay (Caseinolytic Method)
This assay quantifies the proteolytic activity of this compound by measuring the amount of tyrosine released from casein hydrolysis[5][10].
Materials:
-
Casein solution (0.65% w/v) in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)[11]
-
Trichloroacetic acid (TCA) solution (0.11 M)[11]
-
Folin-Ciocalteu's Phenol Reagent[11]
-
Sodium carbonate solution (0.5 M)[11]
-
L-tyrosine standard solutions (0-100 µg/mL)
-
This compound sample
-
Water bath at 37°C
-
Spectrophotometer
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of L-tyrosine standards.
-
To 1 mL of each standard, add 5 mL of sodium carbonate solution and 1 mL of Folin-Ciocalteu's reagent.
-
Incubate at 37°C for 30 minutes and measure the absorbance at 660 nm.
-
Plot a standard curve of absorbance versus tyrosine concentration.
-
-
Enzyme Reaction:
-
Pipette 1 mL of the casein solution into test tubes and pre-incubate at 37°C for 5 minutes.
-
Add 1 mL of the this compound sample to the casein solution and incubate at 37°C for 10 minutes.
-
Prepare a blank by adding the enzyme sample after the addition of TCA.
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding 5 mL of TCA solution.
-
Incubate at room temperature for 30 minutes to allow the undigested casein to precipitate.
-
Centrifuge or filter the mixture to obtain a clear supernatant.
-
Take 2 mL of the supernatant and add 5 mL of sodium carbonate solution and 1 mL of Folin-Ciocalteu's reagent.
-
Incubate at 37°C for 30 minutes and measure the absorbance at 660 nm.
-
-
Calculation of Activity:
-
Determine the amount of tyrosine released using the standard curve.
-
One unit of proteolytic activity is defined as the amount of enzyme that liberates 1 µg of tyrosine per minute under the assay conditions.
-
Fibrinolytic Activity Assay (Fibrin Plate Method)
This method assesses the ability of this compound to lyse fibrin clots[9][12].
Materials:
-
Bovine fibrinogen
-
Thrombin
-
Tris-HCl buffer (50 mM, pH 7.8)
-
Petri dishes
-
This compound sample
-
Urokinase (as a standard)
Procedure:
-
Fibrin Plate Preparation:
-
Prepare a 1.2% (w/v) agarose solution in Tris-HCl buffer and heat to dissolve. Cool to 50-55°C.
-
Prepare a 0.6% (w/v) fibrinogen solution in Tris-HCl buffer.
-
Mix equal volumes of the agarose and fibrinogen solutions.
-
Add thrombin to a final concentration of 10 NIH units/mL and mix gently.
-
Pour the mixture into petri dishes and allow it to solidify.
-
-
Sample Application:
-
Create small wells (2-3 mm in diameter) in the fibrin plate.
-
Apply a known volume (e.g., 10 µL) of the this compound sample and urokinase standards into the wells.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the clear zones of lysis around the wells.
-
-
Calculation of Activity:
-
Plot a standard curve of the diameter of the lytic zone versus the concentration of urokinase.
-
Determine the fibrinolytic activity of the this compound sample by comparing it to the standard curve.
-
Anti-biofilm Activity Assay (Crystal Violet Method)
This assay quantifies the ability of this compound to inhibit the formation of Staphylococcus aureus biofilms[13][14][15].
Materials:
-
Staphylococcus aureus culture
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
96-well microtiter plates
-
This compound sample at various concentrations
-
Phosphate-buffered saline (PBS)
-
Crystal violet solution (0.1% w/v)
-
Ethanol (B145695) (95%) or acetic acid (33%)
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation:
-
Grow S. aureus in TSB overnight at 37°C.
-
Dilute the overnight culture in fresh TSB with 1% glucose to an OD600 of approximately 0.05.
-
-
Biofilm Formation and Treatment:
-
Add 100 µL of the diluted bacterial culture to the wells of a 96-well plate.
-
Add 100 µL of this compound at different concentrations to the respective wells. Include a control with no this compound.
-
Incubate the plate at 37°C for 24 hours without shaking.
-
-
Staining and Quantification:
-
Gently wash the wells twice with PBS to remove planktonic cells.
-
Air-dry the plate.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Wash the wells gently with water to remove excess stain and air-dry.
-
Solubilize the bound crystal violet by adding 200 µL of 95% ethanol or 33% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation of Inhibition:
-
Calculate the percentage of biofilm inhibition using the formula: % Inhibition = [(ODcontrol - ODtreated) / ODcontrol] x 100
-
Conclusion
This compound is a multifaceted enzyme with significant therapeutic potential stemming from its robust proteolytic, anti-inflammatory, fibrinolytic, and anti-biofilm properties. This technical guide has provided a detailed summary of its biochemical and biophysical characteristics, supported by quantitative data and comprehensive experimental protocols. The elucidated mechanisms of action and standardized methodologies presented herein are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic applications of this remarkable enzyme. Further research into its precise molecular targets and clinical efficacy will continue to expand its role in modern medicine.
References
- 1. Purification and characterization of thermoactive serratiopeptidase from Serratia marcescens AD-W2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serratiopeptidase: Insights into the therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Serratiopeptidase: An integrated View of Multifaceted Therapeutic Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical techniques for serratiopeptidase: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topical Formulations of Serratiopeptidase: Development and Pharmacodynamic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. ijisrt.com [ijisrt.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Purification and characterization of a serine protease (CESP) from mature coconut endosperm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. This compound impairs biofilm, wall, and phospho-homeostasis of resistant and susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ableweb.org [ableweb.org]
- 15. S. aureus biofilm removal multi-assay [protocols.io]
The Three-Dimensional Crystal Structure of Serrapeptase: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Analysis of the Molecular Architecture and Functional Implications of a Potent Proteolytic Enzyme
Serrapeptase, also known as Serratiopeptidase, is a proteolytic enzyme with significant therapeutic interest, primarily owing to its potent anti-inflammatory, analgesic, and fibrinolytic properties.[1][2] Originally isolated from the non-pathogenic enterobacterium Serratia marcescens E-15 found in the silkworm (Bombyx mori), this enzyme has garnered attention for its potential applications in treating a variety of inflammatory conditions.[3][4] A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action, designing novel therapeutic interventions, and optimizing its clinical efficacy. This technical guide provides a comprehensive overview of the crystal structure of this compound, the experimental protocols for its determination, and its functional implications.
I. Molecular Architecture of this compound
This compound is a metalloprotease belonging to the serralysin family, with a molecular weight ranging from 45 to 60 kDa.[[“]][6] The enzyme is composed of 470 amino acids and is notably devoid of sulfur-containing amino acids.[4][[“]] Its structure is characterized by the presence of a zinc ion at the active site, which is crucial for its catalytic activity, and several calcium ions that contribute to its structural stability.[[“]] The crystal structure of this compound has been determined by X-ray diffraction and is available in the Protein Data Bank (PDB) under accession codes such as 1SAT and 1SRP.
The overall structure of this compound is organized into two distinct domains: an N-terminal catalytic domain and a C-terminal repeat-in-toxin (RTX) domain.[[“]] The N-terminal domain houses the active site, where the zinc ion is coordinated by amino acid residues critical for catalysis. This domain is responsible for the enzyme's proteolytic activity, enabling it to cleave a broad range of protein substrates.[1][[“]] The C-terminal domain is involved in the secretion of the enzyme from the bacteria and plays a role in maintaining the proper folding and stability of the protein, largely through the binding of calcium ions.[[“]]
Table 1: Key Structural and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 45-60 kDa | [[“]][6] |
| Amino Acid Residues | 470 | [4][[“]] |
| EC Number | 3.4.24.40 | [4] |
| Optimal pH for Activity | 9.0 | [[“]][7] |
| Optimal Temperature for Activity | 40 °C | [[“]] |
| Isoelectric Point | 5.3 | [4] |
| Essential Cofactors | Zinc (catalytic), Calcium (structural) | [[“]] |
II. Experimental Determination of the Crystal Structure
The three-dimensional structure of this compound was elucidated using X-ray crystallography. This powerful technique allows for the determination of the atomic and molecular structure of a crystal by analyzing the diffraction pattern of an X-ray beam scattered by the atoms within the crystal. The following sections outline the generalized experimental protocols for the purification, crystallization, and X-ray diffraction data collection of this compound.
Experimental Workflow for this compound Crystal Structure Determination
Caption: A generalized workflow for the determination of the three-dimensional crystal structure of this compound.
A. Protein Purification
A highly purified and concentrated protein sample is a prerequisite for successful crystallization. A typical purification protocol for this compound involves the following steps:
-
Bacterial Culture and Enzyme Production: Serratia marcescens is cultured in a suitable growth medium to induce the expression and secretion of this compound.
-
Harvesting: The culture is centrifuged to separate the bacterial cells from the supernatant containing the secreted enzyme.
-
Ammonium Sulfate Precipitation: The enzyme in the supernatant is concentrated by fractional precipitation using ammonium sulfate.
-
Dialysis: The precipitated protein is redissolved and dialyzed against a suitable buffer to remove the excess salt.
-
Ion-Exchange Chromatography: The dialyzed sample is subjected to ion-exchange chromatography to separate proteins based on their net charge. Anion exchange chromatography is commonly employed for this compound purification.
-
Gel Filtration Chromatography: Further purification is achieved by gel filtration chromatography, which separates proteins based on their size. This step also helps in removing any remaining impurities and protein aggregates.
-
Purity and Concentration Assessment: The purity of the final protein sample is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The protein concentration is determined using a standard protein assay. A purity of >95% is generally required for crystallization trials.
B. Crystallization
The process of protein crystallization involves slowly bringing a purified protein solution to a state of supersaturation, under which conditions the protein molecules can arrange themselves into a well-ordered crystal lattice. The hanging drop vapor diffusion method is a commonly used technique for the crystallization of this compound.
-
Hanging Drop Vapor Diffusion Setup: A small drop (1-2 µL) of the purified this compound solution is mixed with an equal volume of a precipitant solution on a siliconized glass coverslip. This coverslip is then inverted and sealed over a reservoir containing a larger volume of the precipitant solution.
-
Vapor Diffusion and Supersaturation: Water vapor slowly diffuses from the drop to the reservoir, leading to a gradual increase in the concentration of both the protein and the precipitant in the drop. This slow increase in concentration drives the protein solution towards supersaturation.
-
Crystal Growth: If the conditions are optimal, nucleation will occur, followed by the growth of protein crystals over a period of days to weeks. The crystallization process is typically carried out at a constant temperature (e.g., 4°C or room temperature).
-
Optimization: Initial crystallization conditions are often identified by screening a wide range of precipitants, salts, and pH values. Once initial crystals are obtained, the conditions are further optimized to obtain larger, well-diffracting crystals.
C. X-ray Diffraction Data Collection and Structure Determination
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.
-
Crystal Mounting and Cryo-protection: A single crystal is carefully mounted in a cryo-loop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant is often added to the crystal before freezing to prevent the formation of ice crystals.
-
X-ray Diffraction Data Collection: The frozen crystal is placed in a high-intensity X-ray beam, typically at a synchrotron source. As the crystal is rotated in the beam, a series of diffraction patterns are recorded on a detector.
-
Data Processing: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. This data is then used to determine the unit cell dimensions and the space group of the crystal.
-
Structure Solution: The phase information, which is lost during the diffraction experiment, is retrieved using methods such as molecular replacement, where the known structure of a homologous protein is used as a search model.
-
Model Building and Refinement: An initial atomic model of the protein is built into the electron density map. This model is then refined against the experimental diffraction data to improve its accuracy and agreement with the observed data.
-
Structure Validation: The final refined structure is validated to ensure its stereochemical quality and agreement with the experimental data.
Table 2: X-ray Diffraction Data for this compound (PDB: 1SAT)
| Data Collection Parameter | Value | Reference(s) |
| Method | X-ray Diffraction | [8] |
| Resolution (Å) | 1.75 | [8] |
| R-Value Work | 0.188 | [8] |
| Space Group | P 21 21 21 | [9] |
| Unit Cell Dimensions (Å) | a=65.2, b=76.8, c=98.9 | [9] |
III. Functional Implications and Signaling Pathways
The three-dimensional structure of this compound provides crucial insights into its mechanism of action. Its anti-inflammatory effects are primarily attributed to its ability to hydrolyze proteins involved in the inflammatory cascade.
A. Inhibition of the Cyclooxygenase (COX) Pathway
This compound is believed to exert its anti-inflammatory effects by modulating the arachidonic acid pathway. Specifically, it has been shown to have a strong affinity for cyclooxygenase (COX) I and II enzymes.[[“]][6] By binding to and potentially degrading these enzymes, this compound can suppress the production of pro-inflammatory prostaglandins (B1171923) and interleukins, thereby reducing pain and swelling.[[“]]
Caption: this compound inhibits the production of pro-inflammatory prostaglandins by targeting cyclooxygenase enzymes.
B. Hydrolysis of Inflammatory Mediators
Another key mechanism of this compound's anti-inflammatory action is its ability to hydrolyze various inflammatory mediators, including bradykinin (B550075), histamine, and serotonin.[10] Bradykinin, in particular, is a potent pain-producing and vasodilatory peptide that is released at sites of tissue injury. By breaking down bradykinin, this compound can directly reduce pain and decrease capillary permeability, thereby alleviating edema.[10]
Caption: this compound reduces pain and edema by hydrolyzing the inflammatory mediator bradykinin into inactive peptides.
IV. Conclusion
The determination of the three-dimensional crystal structure of this compound has been instrumental in advancing our understanding of this therapeutically important enzyme. The detailed molecular architecture reveals the basis for its catalytic activity and stability, providing a solid foundation for structure-based drug design and protein engineering efforts. The experimental protocols outlined in this guide, from protein purification to X-ray data collection, offer a roadmap for researchers seeking to study this and other related enzymes. Furthermore, the elucidation of its mechanism of action, particularly its role in modulating key inflammatory pathways, opens up new avenues for the development of novel anti-inflammatory therapies. Continued research into the structure-function relationships of this compound will undoubtedly pave the way for its optimized use in various clinical applications.
References
- 1. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 2. A novel mechanism for bradykinin production at inflammatory sites. Diverse effects of a mixture of neutrophil elastase and mast cell tryptase versus tissue and plasma kallikreins on native and oxidized kininogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]
- 4. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 5. consensus.app [consensus.app]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. xtal.iqf.csic.es [xtal.iqf.csic.es]
- 9. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]
- 10. hamptonresearch.com [hamptonresearch.com]
Serrapeptase: A Technical Guide to Substrate Specificity and Kinetic Parameters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serrapeptase, also known as serratiopeptidase, is a proteolytic enzyme derived from the non-pathogenic enterobacterium Serratia marcescens found in the gut of silkworms.[1][2] This extracellular metalloprotease has garnered significant attention in the pharmaceutical and biotechnology sectors due to its wide range of therapeutic applications, including potent anti-inflammatory, anti-biofilm, and fibrinolytic activities.[2] Understanding the substrate specificity and kinetic parameters of this compound is paramount for elucidating its mechanism of action, optimizing its therapeutic efficacy, and developing novel drug delivery systems. This technical guide provides an in-depth overview of the core enzymatic properties of this compound, detailed experimental protocols for its characterization, and visualizations of its key mechanistic pathways.
Physicochemical Properties
This compound is a single polypeptide chain enzyme with a molecular weight ranging from 45 to 60 kDa.[2] It is a metalloprotease, containing a zinc atom at its active site which is crucial for its catalytic activity. The enzyme exhibits optimal activity at a pH of 9.0 and a temperature of 40°C, though it can be inactivated by heating at 55°C for 15 minutes.[2]
Substrate Specificity
This compound exhibits broad substrate specificity, primarily targeting and hydrolyzing a variety of proteins and peptides.[3] Its proteolytic action is not limited to a single type of peptide bond, allowing it to degrade a wide array of proteinaceous substrates. This broad specificity is fundamental to its therapeutic effects, such as the breakdown of fibrin (B1330869) clots, thinning of mucus, and dissolution of dead or damaged tissue without harming healthy cells.[4]
Key substrates for this compound include:
-
Casein: A major protein found in milk, casein is a commonly used substrate for in vitro assays to determine the proteolytic activity of this compound.[3] The enzyme efficiently hydrolyzes casein into smaller peptides and amino acids.
-
Fibrin and Fibrinogen: this compound possesses significant fibrinolytic activity, enabling it to break down fibrin, the primary protein component of blood clots.[4] This property is the basis for its potential use in cardiovascular health.
-
Bradykinin, Histamine, and Serotonin: By hydrolyzing these inflammatory mediators, this compound contributes to its potent anti-inflammatory and pain-relieving effects.[4]
-
Mucus Proteins: The enzyme can thin mucus secretions in the respiratory tract by breaking down the complex proteins, facilitating its clearance.[4]
-
Biofilm Matrix Proteins: this compound can disrupt the proteinaceous components of bacterial biofilms, enhancing the efficacy of antibiotics and aiding in the treatment of chronic infections.[5]
-
Synthetic Peptides: While natural proteins are its primary targets, this compound can also cleave specific synthetic peptide substrates, which are useful for detailed kinetic studies.[6]
Kinetic Parameters
The enzymatic activity of this compound can be quantified by its kinetic parameters, primarily the Michaelis constant (Km), maximum velocity (Vmax), and catalytic constant (kcat). These parameters provide insights into the enzyme's affinity for its substrates and its catalytic efficiency.
| Substrate | Km | Vmax | kcat | Enzyme Source/Conditions | Reference |
| Casein | 1.57 mg/mL | 57,256 Units/mL | Not Reported | Thermoactive this compound from Serratia marcescens AD-W2 | [7] |
Note: The available quantitative kinetic data for this compound is limited in the scientific literature. The values presented above are for a specific thermoactive variant of the enzyme and may differ for other strains and under different experimental conditions. Further research with a broader range of substrates is necessary to establish a comprehensive kinetic profile.
Experimental Protocols
Determination of this compound Activity and Kinetic Parameters using Caseinolytic Assay
This protocol outlines the determination of this compound activity and its kinetic parameters (Km and Vmax) using casein as the substrate. The principle of the assay is to measure the amount of tyrosine released from casein upon hydrolysis by this compound.
Materials:
-
This compound enzyme solution of known concentration
-
Casein (Hammersten grade)
-
Tris-HCl buffer (e.g., 50 mM, pH 9.0)
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v)
-
Folin & Ciocalteu's phenol (B47542) reagent
-
Tyrosine standard solution (for calibration curve)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of casein (e.g., 2% w/v) in Tris-HCl buffer. Gently heat to dissolve and adjust the pH to 9.0.
-
Prepare a series of casein solutions of varying concentrations (e.g., 0.2% to 2.0%) by diluting the stock solution with Tris-HCl buffer. These will serve as the different substrate concentrations for the kinetic study.
-
Prepare a standard curve using known concentrations of tyrosine.
-
-
Enzymatic Reaction:
-
For each casein concentration, set up a reaction tube containing a defined volume of the casein solution (e.g., 1 mL).
-
Pre-incubate the tubes at the optimal temperature for this compound activity (40°C) for 5 minutes.
-
Initiate the reaction by adding a fixed amount of the this compound enzyme solution (e.g., 100 µL) to each tube.
-
Incubate the reaction mixtures at 40°C for a specific time period (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
-
Termination of Reaction:
-
Stop the enzymatic reaction by adding a defined volume of TCA solution (e.g., 2 mL) to each tube. This will precipitate the undigested casein.
-
Incubate the tubes at room temperature for 30 minutes to allow for complete precipitation.
-
-
Quantification of Hydrolysis Product:
-
Centrifuge the tubes to pellet the precipitated casein.
-
Carefully collect the supernatant, which contains the soluble peptides and tyrosine released during the reaction.
-
To a known volume of the supernatant, add Folin & Ciocalteu's reagent and sodium carbonate solution according to the standard Lowry method protocol.
-
Measure the absorbance of the resulting blue color at a specific wavelength (e.g., 660 nm) using a spectrophotometer.
-
-
Data Analysis:
-
Determine the concentration of tyrosine in each sample using the previously prepared tyrosine standard curve.
-
Calculate the initial velocity (V0) of the reaction for each substrate concentration, expressed as the amount of tyrosine released per unit time.
-
Plot the initial velocity (V0) against the corresponding substrate concentration ([S]).
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis or by using a linear transformation such as the Lineweaver-Burk plot (a plot of 1/V0 versus 1/[S]).
-
Signaling Pathways and Mechanisms of Action
Anti-Inflammatory Pathway
This compound exerts its anti-inflammatory effects by modulating the arachidonic acid pathway. It is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.
References
- 1. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 2. Serratiopeptidase: An integrated View of Multifaceted Therapeutic Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical techniques for serratiopeptidase: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic reaction of silent substrates: kinetic theory and application to the serine protease chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 6. Peptide thioester substrates for serine peptidases and metalloendopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DOT Language | Graphviz [graphviz.org]
The Cooperative Roles of Zinc and Calcium in the Catalytic Activity and Structural Integrity of Serrapeptase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Serrapeptase (EC 3.4.24.40), a proteolytic enzyme from the serralysin family, has garnered significant attention for its therapeutic applications, primarily as an anti-inflammatory agent.[1] As a metalloprotease, its function is intrinsically dependent on the presence of specific metal ions.[2] This guide provides an in-depth examination of the distinct and essential roles of zinc (Zn²⁺) and calcium (Ca²⁺) ions in the catalytic mechanism and structural stability of this compound. We will dissect their specific functions, present quantitative data from ion-depletion and reconstitution studies, detail the experimental protocols used to elucidate these roles, and provide visual diagrams to illustrate key structural and procedural concepts.
The Dual-Ion Requirement: An Overview
This compound's architecture and enzymatic capability are a direct result of a cooperative relationship with zinc and calcium ions. These ions are not interchangeable; each performs a unique and critical function. The zinc ion is a direct participant in the catalytic process, located at the heart of the active site, while multiple calcium ions are distributed throughout the enzyme's structure, acting as molecular rivets that ensure stability and protect against self-degradation (autolysis).[3][4]
The Catalytic Role of Zinc (Zn²⁺)
The proteolytic activity of this compound is fundamentally reliant on a single zinc ion.[5]
-
Location and Function: The Zn²⁺ ion is situated within the N-terminal catalytic domain (Ncat), which is the active site of the enzyme.[3] Here, it coordinates with amino acid residues to form a catalytic triad. This complex is responsible for the hydrolysis of peptide bonds in substrate proteins, the core mechanism of its proteolytic action.[3]
-
Evidence of Essentiality: The indispensable nature of the zinc ion is most clearly demonstrated through chelation experiments. The use of strong chelating agents like Ethylenediaminetetraacetic acid (EDTA), which sequesters divalent cations, leads to a near-complete loss of enzymatic activity.[6] This inactivation confirms that zinc is not merely an accessory component but a linchpin of the catalytic machinery.
The Structural Role of Calcium (Ca²⁺)
While zinc masterminds the catalytic event, calcium is the guardian of the enzyme's three-dimensional structure.
-
Location and Function: A single this compound molecule contains multiple calcium ions—one study identified as many as seven.[5] These ions are primarily located in the C-terminal Repeat-In-Toxin (Crtx) domain.[3] Their function is to stabilize the enzyme's folding, maintaining the precise conformation required for both activity and resilience in various environments.[3]
-
Protection from Autolysis: A key role of calcium is to protect this compound from autolysis, or self-digestion.[4] By reinforcing the enzyme's structure, calcium ions make it less susceptible to its own proteolytic activity, thereby ensuring its longevity and sustained function. Although not directly involved in catalysis, this structural role is paramount; without calcium, the enzyme would be too unstable to function effectively.[4]
Quantitative Data on Ion-Dependent Activity
The following tables summarize quantitative findings from studies investigating the effects of metal ions on this compound activity.
Table 1: Stoichiometry of Metal Ions in this compound
| Metal Ion | Atoms per Enzyme Molecule | Primary Role | Reference |
| Zinc (Zn²⁺) | 1 | Catalytic | [5] |
| Calcium (Ca²⁺) | 7 | Structural Stability | [5] |
Table 2: Effect of Chelation and Ion Reactivation on this compound Activity
| Condition | Reagent/Ion Added (Concentration) | Residual / Recovered Activity (%) | Reference |
| Control | None | 100 | [6] |
| Chelation | EDTA (10 mM) | 12 | [6] |
| Reactivation | Ca²⁺ (added post-EDTA) | 68 | [6] |
| Reactivation | Zn²⁺ (added post-EDTA) | 40 | [6] |
| Reactivation | Na⁺ (added post-EDTA) | 36 | [6] |
| Reactivation | K⁺ (added post-EDTA) | 27 | [6] |
| Reactivation | Mg²⁺ (added post-EDTA) | 18 | [6] |
| Reactivation | Cu²⁺ (added post-EDTA) | 19 | [6] |
| Activation | Ca²⁺ (5 mM, no prior chelation) | 138 | [2] |
Note: The data clearly shows that while EDTA severely inhibits the enzyme, activity can be partially restored by re-introducing divalent cations. The superior recovery with Ca²⁺ highlights its critical role in refolding the enzyme into a stable, active conformation, even though Zn²⁺ is the catalytic ion.
Mandatory Visualizations
Diagram: Core Structure of this compound
Caption: Core domains of this compound showing Zn²⁺ in the active site and Ca²⁺ in stabilizing sites.
Diagram: Experimental Workflow for Metal Ion Dependency
Caption: Workflow for determining metal ion dependency via chelation and subsequent reactivation.
Diagram: Experimental Workflow for Caseinolytic Assay
Caption: General experimental workflow for a caseinolytic assay to determine this compound activity.
Experimental Protocols
Protocol: Determination of Metal Ion Dependency
This protocol is designed to demonstrate the reliance of this compound on metal ions for its activity.
-
Preparation of Apoenzyme (Metal-Free Enzyme):
-
Prepare a solution of purified this compound in a metal-free buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Add EDTA to a final concentration of 10 mM.[6]
-
Incubate the mixture at 37°C for 1 hour to ensure complete chelation of metal ions.[2]
-
(Optional) Remove the EDTA and chelated ions via dialysis against the metal-free buffer.
-
-
Activity Measurement of Apoenzyme:
-
Measure the residual proteolytic activity of the EDTA-treated enzyme using the caseinolytic assay (see Protocol 7.2).
-
Use an untreated enzyme sample as a 100% activity control. The residual activity is expected to be minimal (~12%).[6]
-
-
Reactivation with Metal Ions:
-
To aliquots of the apoenzyme solution, add solutions of various metal salts (e.g., CaCl₂, ZnCl₂, MgCl₂, KCl) to a final concentration of 5 mM.[2]
-
Incubate the mixtures at 37°C for 1 hour to allow the ions to re-associate with the enzyme.[2]
-
Measure the proteolytic activity of each reconstituted sample using the caseinolytic assay.
-
Calculate the percentage of recovered activity relative to the original, untreated enzyme control.
-
Protocol: Caseinolytic Assay for this compound Activity
This is a standard method for quantifying the proteolytic activity of this compound.[7][8]
-
Reagent Preparation:
-
Substrate Solution: Prepare a 0.75% (w/v) casein solution in a suitable buffer (e.g., 50 mM Sodium Borate Buffer, pH 9.0). Heat gently to dissolve and then cool to the assay temperature.
-
Enzyme Solution: Prepare a stock solution of this compound and dilute it to a concentration that provides a linear response within the assay time.
-
Termination Reagent: Prepare a 15% (w/v) Trichloroacetic Acid (TCA) solution.
-
Standard: Prepare a standard curve using L-tyrosine solutions of known concentrations.[8]
-
-
Enzymatic Reaction:
-
Pre-warm the substrate solution and enzyme solution to the optimal temperature (e.g., 37°C or 40°C).[7]
-
Initiate the reaction by adding a defined volume of the enzyme solution (e.g., 0.5 mL) to the substrate solution (e.g., 2.5 mL). Mix thoroughly.
-
Incubate the reaction mixture for a precise period (e.g., 30 minutes) at the optimal temperature.
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding a volume of the TCA solution (e.g., 2.0 mL). This will precipitate the unhydrolyzed casein.
-
Allow the mixture to stand for at least 30 minutes at room temperature, then clarify by centrifugation.[9]
-
Carefully collect the supernatant, which contains the soluble peptides and free tyrosine released by the enzyme.
-
Measure the absorbance of the supernatant at 280 nm (or 275 nm) using a spectrophotometer, zeroed against a blank (prepared by adding TCA before the enzyme).[9][10]
-
Determine the amount of tyrosine released by comparing the absorbance to the tyrosine standard curve. One unit of activity is often defined as the amount of enzyme that liberates 1 µmol of tyrosine per minute under the specified conditions.
-
Conclusion
The functionality of this compound is a finely tuned process orchestrated by both zinc and calcium ions. Zinc acts as the catalytic agent, directly participating in the chemical cleavage of proteins. Calcium, in contrast, serves as a structural scaffold, maintaining the enzyme's integrity and protecting it from self-destruction. This division of labor is critical; the absence of either ion results in a functionally compromised enzyme. For professionals in drug development and research, understanding this dual-ion dependency is crucial for formulating stable and effective this compound-based therapeutics, as well as for designing accurate and reproducible activity assays.
References
- 1. Serratiopeptidase: Insights into the therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification, characterization, and structural elucidation of serralysin-like alkaline metalloprotease from a novel source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serratiopeptidase - Wikipedia [en.wikipedia.org]
- 4. Topical Formulations of Serratiopeptidase: Development and Pharmacodynamic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Serratiopeptidase: An integrated View of Multifaceted Therapeutic Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical techniques for serratiopeptidase: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Serralysin Family of Metalloproteases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serralysin family, a prominent group of zinc-dependent metalloproteases, represents a significant area of interest in microbiology, immunology, and drug development. Primarily identified in Gram-negative bacteria such as Serratia, Pseudomonas, and Dickeya (formerly Erwinia), these extracellular enzymes are key virulence factors in a variety of pathogenic species.[1][2] Characterized by a conserved HEXXHXXGXXH zinc-binding motif within their N-terminal catalytic domain, serralysins also typically possess a C-terminal Repeats-in-ToXin (RTX) domain, rich in glycine (B1666218) and aspartate repeats, which is crucial for calcium binding and proper protein folding.[1][3]
This technical guide provides a comprehensive comparative analysis of the serralysin family of metalloproteases. It is designed to serve as a resource for researchers, scientists, and drug development professionals by presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Comparative Analysis of Physicochemical and Kinetic Properties
Members of the serralysin family, while sharing a conserved structural fold, exhibit notable diversity in their physicochemical and kinetic properties. These differences likely reflect their adaptation to various host environments and pathogenic roles. The following tables summarize key quantitative data for several well-characterized serralysins, providing a basis for comparative assessment.
| Table 1: Physicochemical Properties of Selected Serralysin Family Metalloproteases | |||
| Protease (Organism) | Molecular Weight (kDa) | Number of Amino Acids | Optimal pH |
| Serralysin (PrtS) (Serratia marcescens) | ~50.6 | 470 | 8.0 - 9.0 |
| SlpE (Serratia marcescens) | ~52 | 479 | Not specified |
| Alkaline Protease (AprA) (Pseudomonas aeruginosa) | ~50 | 481 | 8.0 |
| Metalloprotease C (PrtC) (Dickeya chrysanthemi) | ~50 | Not specified | Not specified |
| Serralysin-like Protease (Streptomyces hydrogenans) | ~32 | Not specified | 9.0 |
| Table 2: Kinetic Parameters of Selected Serralysin Family Metalloproteases (Substrate: Casein) | |||
| Protease (Organism) | Km | Vmax | kcat/Km |
| Serralysin (Serratia marcescens AD-W2) | 1.57 mg/mL | 57,256 Units/mL | Not specified |
| Serralysin-like Protease (Streptomyces hydrogenans) | 1.0 mg/mL | 319 U/mL/min | Not specified |
| Alkaline Protease (AprA) (Pseudomonas aeruginosa MS71) | 0.575 mM | 451.56 mM/min | Not specified |
| Table 3: Inhibition Constants (Ki) for Selected Serralysin Inhibitors | |||
| Protease | Inhibitor | Inhibition Type | Ki |
| Serralysin (Serratia sp.) | Cbz-Leu-Ala-NHOH | Competitive | 0.04 mM |
| Prolyl Aminopeptidase (Serratia marcescens) | Pro-TBODA | Competitive | 0.5 µM |
| Prolyl Aminopeptidase (Serratia marcescens) | Ala-TBODA | Competitive | 1.6 µM |
Key Experimental Protocols
Reproducible and standardized methodologies are essential for the study of serralysin metalloproteases. This section provides detailed protocols for the purification and activity assessment of these enzymes.
Protocol 1: Purification of Serralysin from Serratia marcescens
This protocol describes a two-step process for the purification of serralysin from the culture supernatant of Serratia marcescens, involving ammonium (B1175870) sulfate (B86663) precipitation and ion-exchange chromatography.
1. Ammonium Sulfate Precipitation: a. Grow Serratia marcescens in a suitable broth medium (e.g., Luria-Bertani) at 30°C with shaking for 24-48 hours. b. Centrifuge the culture at a speed sufficient to pellet the bacterial cells (e.g., 8,000 x g for 20 minutes) at 4°C. c. Collect the supernatant, which contains the secreted serralysin. d. Slowly add solid ammonium sulfate to the supernatant with constant stirring at 4°C to achieve 60-80% saturation. e. Allow the protein to precipitate for at least 4 hours or overnight at 4°C. f. Centrifuge the suspension at a higher speed (e.g., 12,000 x g for 30 minutes) at 4°C to collect the protein pellet. g. Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0). h. Dialyze the resuspended pellet against the same buffer overnight at 4°C with at least two buffer changes to remove excess ammonium sulfate.
2. Ion-Exchange Chromatography: a. Equilibrate a Q-Sepharose (anion exchange) column with the dialysis buffer (20 mM Tris-HCl, pH 8.0). b. Load the dialyzed protein sample onto the column. c. Wash the column with the equilibration buffer until the absorbance at 280 nm (A280) of the flow-through returns to baseline. d. Elute the bound proteins with a linear gradient of NaCl (e.g., 0-1 M) in the equilibration buffer. e. Collect fractions and measure the A280 of each fraction. f. Assay the fractions for proteolytic activity using the casein assay described below. g. Pool the active fractions, which contain the purified serralysin. h. Confirm the purity and molecular weight of the purified serralysin by SDS-PAGE.
Protocol 2: Caseinolytic Activity Assay
This assay is a common method for determining the proteolytic activity of serralysins and other proteases using casein as a substrate.
1. Reagent Preparation: a. Casein Solution (0.65% w/v): Dissolve 0.65 g of casein (e.g., from bovine milk) in 100 mL of 50 mM potassium phosphate (B84403) buffer, pH 7.5. Gently heat while stirring to dissolve. b. Trichloroacetic Acid (TCA) Solution (110 mM): Prepare by diluting a stock solution of TCA. c. Folin-Ciocalteu Reagent: Use a commercially available reagent. d. Tyrosine Standard Curve: Prepare a series of tyrosine standards (e.g., 0 to 1 mM) to correlate absorbance with the amount of released tyrosine.
2. Assay Procedure: a. Pre-warm the casein solution to 37°C. b. In a microcentrifuge tube, add 500 µL of the pre-warmed casein solution. c. Add a known amount of the purified serralysin or culture supernatant to the casein solution to initiate the reaction. d. Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes). e. Stop the reaction by adding 500 µL of the TCA solution. This will precipitate the undigested casein. f. Incubate on ice for 30 minutes to ensure complete precipitation. g. Centrifuge the tubes at high speed (e.g., 15,000 x g for 10 minutes) to pellet the precipitated casein. h. Carefully transfer the supernatant, which contains the liberated tyrosine and small peptides, to a new tube. i. To a specific volume of the supernatant, add the Folin-Ciocalteu reagent and sodium carbonate to develop the color. j. Measure the absorbance at 660 nm. k. Determine the amount of tyrosine released by comparing the absorbance to the tyrosine standard curve.
3. Calculation of Enzyme Activity: One unit of protease activity is typically defined as the amount of enzyme that releases 1 µmol of tyrosine per minute under the specified assay conditions.
Signaling Pathways and Experimental Workflows
Serralysins play a crucial role in host-pathogen interactions by modulating host cell signaling pathways. A key example is the activation of Protease-Activated Receptor 2 (PAR-2), which leads to a pro-inflammatory response.
Serralysin-Induced PAR-2 Signaling Pathway
Serralysin from Serratia marcescens can cleave the N-terminal domain of PAR-2 on host epithelial and immune cells.[2] This cleavage exposes a new N-terminus that acts as a tethered ligand, activating the receptor and initiating a downstream signaling cascade.[2] This cascade involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC).[2] Ultimately, this signaling pathway leads to the activation of transcription factors such as NF-κB, AP-1, and C/EBPβ, resulting in the expression and secretion of pro-inflammatory cytokines like IL-6 and IL-8.[2]
Experimental Workflow for Characterizing a Novel Serralysin
The following diagram illustrates a typical workflow for the discovery and characterization of a new member of the serralysin family.
Conclusion
The serralysin family of metalloproteases represents a diverse and functionally significant group of bacterial enzymes. Their roles in pathogenesis, particularly through the degradation of host proteins and the manipulation of host signaling pathways, make them attractive targets for the development of novel anti-infective and anti-inflammatory therapeutics. This guide provides a foundational resource for researchers in the field, offering a comparative overview of key serralysins, detailed experimental protocols for their study, and a visual representation of their mechanism of action and experimental characterization. Further research into the substrate specificities and the development of specific inhibitors for different members of the serralysin family will undoubtedly open up new avenues for therapeutic intervention.
References
- 1. SlpE is a calcium-dependent cytotoxic metalloprotease associated with clinical isolates of Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Analysis of the Contribution of Alkaline Protease A and Elastase B to the Virulence of Pseudomonas aeruginosa Bloodstream Infections - PMC [pmc.ncbi.nlm.nih.gov]
Post-Translational Modifications of Native Serrapeptase: A Technical Guide for Researchers
For Immediate Release
An In-depth Technical Guide on the Core Post-Translational Modifications of Native Serrapeptase for Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the current understanding of the post-translational modifications (PTMs) of native this compound (also known as serratiopeptidase or serralysin), a metalloprotease produced by the bacterium Serratia marcescens. While this compound has been the subject of numerous studies for its therapeutic properties, a detailed characterization of its PTMs in its native form remains an area of active investigation. This document summarizes the known biochemical properties of the enzyme and provides detailed experimental protocols for the identification and characterization of potential PTMs.
Biochemical Properties of Native this compound
Native this compound is an extracellular metalloprotease belonging to the M10 family (serralysin family).[1] Its catalytic activity is dependent on a zinc ion at the active site and calcium ions for stability.[2] The enzyme is known for its proteolytic activity against a variety of proteins, which underlies its anti-inflammatory, anti-biofilm, and mucolytic properties.[3][4]
| Property | Value | References |
| Molecular Weight | ~50-51 kDa | [5][6] |
| Optimal pH | 8.0 - 9.0 | [5][6] |
| Optimal Temperature | 50 °C | [5] |
| Metal Cofactors | Zn²⁺, Ca²⁺ | [2] |
Potential Post-Translational Modifications of Native this compound
Direct evidence for extensive post-translational modifications such as glycosylation or phosphorylation on native this compound is not yet well-documented in publicly available literature. However, based on its nature as a secreted bacterial enzyme and proteomic studies of Serratia marcescens, several potential PTMs can be hypothesized.
Proteolytic Processing: As a secreted enzyme, this compound is likely synthesized as a preproenzyme that undergoes proteolytic cleavage to remove the N-terminal signal peptide during its translocation across the bacterial cell membrane. Further autocatalytic processing to the mature, active form in the extracellular space may also occur.[7]
Phosphorylation: A phosphoproteomic analysis of the Serratia marcescens secretome has revealed that protein phosphorylation is a post-translational modification that influences the secretome.[8] While this study did not identify this compound as a phosphoprotein, it suggests that the enzymatic machinery for phosphorylation of secreted proteins exists in this bacterium.
Glycosylation: While less common in prokaryotes than in eukaryotes, glycosylation of bacterial proteins, particularly secreted proteins, is a known phenomenon. This modification can play a role in protein folding, stability, and interaction with the environment. To date, there is no direct evidence of glycosylation of native this compound.
Experimental Protocols for PTM Analysis of Native this compound
The following protocols provide a framework for the systematic investigation of post-translational modifications of native this compound.
Purification of Native this compound from Serratia marcescens
This protocol describes a general procedure for the purification of native this compound from the culture supernatant of Serratia marcescens. Optimization may be required depending on the specific strain and culture conditions.
Materials:
-
Serratia marcescens strain
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Dialysis tubing (10 kDa MWCO)
-
Anion-exchange chromatography column (e.g., DEAE-Sepharose)
-
Gel filtration chromatography column (e.g., Sephacryl S-200)
-
Bradford protein assay reagent
-
SDS-PAGE reagents
Procedure:
-
Inoculate Serratia marcescens into TSB and incubate with shaking at 30°C for 24-48 hours.
-
Centrifuge the culture at 10,000 x g for 20 minutes at 4°C to pellet the cells.
-
Collect the supernatant containing the secreted proteins.
-
Perform ammonium sulfate precipitation by slowly adding solid ammonium sulfate to the supernatant to achieve 60-80% saturation. Stir at 4°C for 2-4 hours.
-
Centrifuge at 15,000 x g for 30 minutes at 4°C to collect the protein precipitate.
-
Resuspend the pellet in a minimal volume of Tris-HCl buffer.
-
Dialyze the protein solution against the same buffer overnight at 4°C to remove excess ammonium sulfate.
-
Apply the dialyzed sample to an anion-exchange chromatography column equilibrated with Tris-HCl buffer.
-
Elute the bound proteins with a linear gradient of NaCl (0-1 M) in the same buffer.
-
Collect fractions and assay for proteolytic activity (e.g., using casein as a substrate) and protein concentration.
-
Pool the active fractions and concentrate them.
-
Further purify the active fractions by gel filtration chromatography.
-
Analyze the purity of the final sample by SDS-PAGE.
Mass Spectrometry-Based PTM Identification
This protocol outlines a general workflow for identifying PTMs in purified native this compound using mass spectrometry.
Materials:
-
Purified native this compound
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
C18 desalting spin columns
-
LC-MS/MS instrument (e.g., Orbitrap)
Procedure:
-
Denature the purified this compound (approximately 50 µg) in 8 M urea.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Digest the protein with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the resulting peptides using C18 spin columns according to the manufacturer's instructions.
-
Analyze the desalted peptides by LC-MS/MS.
-
Search the acquired MS/MS data against a Serratia marcescens protein database using a search engine (e.g., MaxQuant, Proteome Discoverer) with variable modifications specified (e.g., phosphorylation, glycosylation, acetylation).
Specific PTM Analysis Protocols
3.3.1. Glycosylation Analysis
-
Periodic Acid-Schiff (PAS) Staining:
-
Run the purified this compound on an SDS-PAGE gel.
-
Fix the gel in 50% methanol, 10% acetic acid.
-
Perform PAS staining using a commercial kit to detect glycoproteins. A positive pink band indicates the presence of carbohydrates.
-
-
Lectin Blotting:
-
Separate the purified enzyme by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate with a panel of biotinylated lectins (e.g., Concanavalin A for mannose-type glycans, Wheat Germ Agglutinin for N-acetylglucosamine).
-
Wash and incubate with streptavidin-HRP conjugate.
-
Detect with a chemiluminescent substrate.
-
-
Enzymatic Deglycosylation:
-
Treat the purified this compound with a cocktail of glycosidases (e.g., PNGase F for N-linked glycans, O-glycosidase).
-
Run the treated and untreated samples on an SDS-PAGE gel.
-
A shift in the molecular weight of the treated sample compared to the untreated control suggests the presence of glycans.
-
3.3.2. Phosphorylation Analysis
-
Pro-Q Diamond Phosphoprotein Gel Stain:
-
Run the purified this compound on an SDS-PAGE gel.
-
Stain the gel with Pro-Q Diamond stain according to the manufacturer's protocol.
-
Visualize the gel using a fluorescence imager. A fluorescent band indicates phosphorylation.
-
-
Phospho-Enrichment and Mass Spectrometry:
-
Digest the purified this compound with trypsin as described in section 3.2.
-
Enrich for phosphopeptides using Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC) spin columns.
-
Analyze the enriched phosphopeptides by LC-MS/MS to identify the specific sites of phosphorylation.
-
3.3.3. N-terminal Sequencing for Proteolytic Processing
-
Edman Degradation:
-
Separate the purified mature this compound by SDS-PAGE and transfer to a PVDF membrane.
-
Excise the protein band of interest.
-
Subject the band to automated Edman degradation sequencing to determine the N-terminal amino acid sequence.
-
Compare the experimentally determined N-terminal sequence to the translated gene sequence to identify the signal peptide cleavage site.
-
Signaling Pathways and Logical Relationships
The regulation of this compound expression and secretion in Serratia marcescens is complex and involves various environmental cues and regulatory networks. While a detailed signaling pathway leading to specific PTMs of this compound is not fully elucidated, a general logical relationship can be proposed.
Conclusion
The post-translational modifications of native this compound represent a significant gap in our understanding of this therapeutically important enzyme. The experimental workflows and protocols outlined in this technical guide provide a robust framework for researchers to systematically investigate these modifications. A thorough characterization of this compound PTMs will not only enhance our fundamental knowledge of its biology but also has the potential to inform strategies for its recombinant production and optimization for pharmaceutical applications. Further research in this area is crucial for unlocking the full therapeutic potential of this compound.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Protein Surface Interactions—Theoretical and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Frontiers | Editorial: Post-translational Modification in Response to Stresses in Bacteria [frontiersin.org]
- 5. Purification and characterization of thermoactive serratiopeptidase from Serratia marcescens AD-W2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and Characterization of 50 kDa Extracellular Metalloprotease from Serratia sp. ZF03 [ijbiotech.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Proteomic Identification of Novel Secreted Antibacterial Toxins of the Serratia marcescens Type VI Secretion System - PMC [pmc.ncbi.nlm.nih.gov]
in-depth review of Serrapeptase fibrinolytic and caseinolytic activity
An In-depth Technical Guide on the Fibrinolytic and Caseinolytic Activity of Serrapeptase for Researchers, Scientists, and Drug Development Professionals.
This compound (EC 3.4.24.40), a potent proteolytic enzyme derived from the non-pathogenic enterobacterium Serratia marcescens E15, has garnered significant interest in the therapeutic field.[1] Also known as serratiopeptidase, this zinc-containing metalloprotease is renowned for its significant anti-inflammatory, anti-edemic, and analgesic properties.[1][2] Central to its therapeutic effects are its robust fibrinolytic and caseinolytic activities, enabling it to break down key proteins involved in blood clotting and tissue inflammation.[1][[“]][4] This guide provides a detailed examination of these core enzymatic activities, summarizing quantitative data, outlining experimental protocols, and visualizing the workflows involved.
Quantitative Analysis of Enzymatic Activity
The efficacy of this compound as a fibrinolytic and caseinolytic agent has been quantified in various studies. This data is crucial for standardizing dosages, comparing potencies of different preparations, and understanding its therapeutic potential. A summary of key quantitative findings is presented below.
| Activity Type | Substrate | Reported Activity | Specific Activity (per mg of protein) | Optimal pH | Optimal Temperature (°C) | Source Reference |
| Fibrinolytic | Fibrin (B1330869) | 1295 U/mg | 3867 U/mg | 9.0 | 37-40 | [5][6][7][8] |
| Caseinolytic | Casein | 2800 U/mg | ~3739 U/mg | 9.0 | 40 | [1][5][6] |
Note: One unit of fibrinolytic activity is often defined relative to a standard like urokinase. One unit of caseinolytic activity is typically defined as the amount of enzyme that liberates a specific amount of tyrosine from casein per minute under standard conditions.
The enzyme's activity is significantly influenced by environmental factors. Its optimal performance at a physiological temperature of 37-40°C and an alkaline pH of 9.0 is noteworthy.[1][5][6][9] Studies have also shown that its fibrinolytic activity can be enhanced by divalent metal ions such as Zn²⁺, Mn²⁺, and Fe²⁺, while it is inhibited by substances like EDTA, K⁺, and Cu²⁺.[5][6][7]
Experimental Protocols
Accurate measurement of fibrinolytic and caseinolytic activity requires standardized and reproducible experimental protocols. The methodologies detailed below are based on common practices cited in the literature.
This widely used method, originally described by Astrup and Müllertz, measures the ability of an enzyme to lyse a fibrin clot within an agar (B569324) plate.[7] The size of the resulting clear zone is proportional to the enzyme's activity.
Materials:
-
Bovine Fibrinogen
-
Thrombin
-
Buffer solution (e.g., Tris-HCl, pH ~7.8)
-
Petri dishes
-
This compound sample
-
Urokinase (as a standard)
Protocol:
-
Plate Preparation: A solution of fibrinogen in a buffer is mixed with a warm agarose solution.
-
Clot Formation: Thrombin is added to the fibrinogen-agarose mixture and immediately poured into petri dishes. The solution is allowed to solidify, forming a uniform fibrin clot plate.
-
Sample Application: Small wells are punched into the solidified fibrin plate. A defined volume of the this compound solution (and standards) is carefully added to each well.
-
Incubation: The plates are incubated at a controlled temperature (typically 37°C) for a specified period (e.g., 18 hours).[5]
-
Measurement: During incubation, the fibrinolytic enzyme diffuses into the gel and lyses the fibrin, creating a clear, circular zone. The diameter of this lysis zone is measured.
-
Quantification: The fibrinolytic activity is calculated by comparing the diameter of the lysis zone produced by the this compound sample to a standard curve generated using known concentrations of urokinase.
This is a common spectrophotometric method for determining general proteolytic activity. It measures the release of acid-soluble peptides, primarily tyrosine, from the substrate casein.[10]
Materials:
-
Casein (e.g., Hammersten grade)
-
Buffer solution (e.g., Tris-HCl, pH 9.0)
-
This compound sample
-
Trichloroacetic Acid (TCA)
-
Tyrosine standard solution
-
Folin-Ciocalteu reagent
-
Spectrophotometer
Protocol:
-
Reaction Setup: A solution of casein is prepared in the appropriate buffer and pre-warmed to the optimal temperature (e.g., 37°C or 40°C).
-
Enzyme Addition: A specific volume of the this compound solution is added to the casein substrate to initiate the reaction. A control tube without the enzyme is also prepared.
-
Incubation: The reaction mixture is incubated for a precise period (e.g., 30 minutes) at the optimal temperature.
-
Reaction Termination: The enzymatic reaction is stopped by adding a strong acid, typically TCA, which precipitates the undigested casein.
-
Separation: The mixture is centrifuged or filtered to separate the precipitated, unhydrolyzed casein from the acid-soluble digested fragments in the supernatant.
-
Colorimetric Analysis: The amount of liberated tyrosine in the supernatant is quantified. This is often done by reacting the supernatant with Folin-Ciocalteu reagent and measuring the absorbance at a specific wavelength (e.g., 660 nm or 750 nm).
-
Quantification: The activity of the enzyme is determined by comparing the absorbance of the sample to a standard curve prepared with known concentrations of tyrosine. One unit of activity is defined as the amount of enzyme required to liberate 1 µmol of tyrosine per minute under the specified conditions.
Mechanism and Therapeutic Implications
This compound's proteolytic action is its primary mechanism.[[“]] As a fibrinolytic agent, it directly degrades fibrin, the protein mesh that forms the structure of blood clots.[[“]][4] This activity underlies its potential use in supporting cardiovascular health by helping to dissolve thrombi and atherosclerotic plaques.[1][2]
Its caseinolytic activity is a broader measure of its ability to break down proteins. This action is linked to its anti-inflammatory effects. This compound is believed to hydrolyze inflammatory mediators like bradykinin (B550075) and serotonin, thereby reducing pain and swelling.[11] Furthermore, by breaking down dead or damaged tissue without harming living cells, it can facilitate wound healing and reduce fluid accumulation (edema).[2] Its ability to thin mucus and other secretions by breaking down their protein structure also makes it beneficial for respiratory conditions.[4][11]
References
- 1. Serratiopeptidase: Insights into the therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of serratiopeptidase in the resolution of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. Study of the fibrinolytic activity of this compound and its in vitro thrombolytic effects | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 8. scite.ai [scite.ai]
- 9. examine.com [examine.com]
- 10. Analytical techniques for serratiopeptidase: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. amberlife.net [amberlife.net]
Methodological & Application
Standardized Protocol for Serrapeptase Activity Assay: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, standardized protocol for determining the enzymatic activity of Serrapeptase (also known as serratiopeptidase). The primary method detailed is the widely accepted caseinolytic assay, which measures the proteolytic activity of the enzyme. These guidelines are intended to ensure reproducibility and accuracy in research, quality control, and drug development settings.
Introduction
This compound is a proteolytic enzyme with a long history of use in therapeutic applications, primarily for its anti-inflammatory, anti-edemic, and mucolytic properties.[1][2][3] Accurate and consistent measurement of its enzymatic activity is crucial for quality control of pharmaceutical formulations, research into its mechanisms of action, and the development of new therapeutic applications.[4] The most common method for quantifying this compound activity is the caseinolytic assay, which relies on the enzyme's ability to hydrolyze casein, a protein substrate.[5][6] This protocol outlines a standardized procedure for this assay.
Principle of the Assay
The this compound activity assay is based on the enzymatic hydrolysis of a casein substrate. This compound cleaves the peptide bonds in casein, releasing smaller peptides and free amino acids, including tyrosine. The reaction is stopped by the addition of trichloroacetic acid (TCA), which precipitates the unhydrolyzed casein. The amount of soluble tyrosine in the supernatant is then quantified spectrophotometrically after reaction with Folin & Ciocalteu's phenol (B47542) reagent, which produces a blue-colored complex.[7] The intensity of the color, measured at 660 nm, is directly proportional to the amount of liberated tyrosine and, consequently, to the activity of the this compound enzyme.[7]
Materials and Reagents
-
This compound enzyme standard
-
Casein (Hammerstein grade)
-
Tris-HCl buffer (0.2 M, pH 8.5-9.0) or Sodium Borate buffer (pH 9.0)[8]
-
Trichloroacetic acid (TCA) solution (0.44 M or 15%)[9]
-
Folin & Ciocalteu's phenol reagent
-
L-Tyrosine standard solution
-
Distilled or deionized water
-
Spectrophotometer capable of measuring absorbance at 660 nm
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
-
Test tubes
Experimental Protocol: Caseinolytic Assay
This protocol is a synthesis of commonly cited methods for determining this compound activity.
Preparation of Reagents
-
Casein Substrate (2% w/v): Dissolve 2 g of casein in 100 mL of Tris-HCl buffer (0.2 M, pH 8.5-9.0). Heat in a boiling water bath for 15 minutes to dissolve completely. Cool to the assay temperature before use.[10]
-
Tyrosine Standard Stock Solution (1 mg/mL): Dissolve 100 mg of L-Tyrosine in 100 mL of 0.2 M HCl.
-
Working Tyrosine Standards: Prepare a series of dilutions from the stock solution (e.g., 10, 25, 50, 75, 100 µg/mL) using 0.2 M HCl as the diluent.
-
This compound Sample Preparation: Accurately weigh and dissolve the this compound sample in cold Tris-HCl buffer (pH 8.5-9.0) to achieve a concentration that will result in measurable tyrosine release within the linear range of the assay.
Assay Procedure
-
Reaction Setup:
-
Enzyme Reaction:
-
Add 0.5 mL of the this compound sample solution to the substrate-containing tubes.
-
For the blank, add 0.5 mL of the Tris-HCl buffer instead of the enzyme solution.
-
Mix immediately and incubate the reaction mixture at 37°C - 40°C for exactly 30 minutes.
-
-
Reaction Termination:
-
After 30 minutes, stop the reaction by adding 2.0 mL of 15% TCA solution to each tube.
-
Vortex the tubes thoroughly.
-
Incubate at room temperature for 30 minutes to allow for complete precipitation of the unhydrolyzed casein.
-
-
Sample Clarification:
-
Centrifuge the tubes at 3000 rpm for 15 minutes or filter through Whatman No. 1 filter paper to obtain a clear supernatant.
-
-
Color Development:
-
Pipette 1.0 mL of the clear supernatant into a new set of test tubes.
-
Add 5.0 mL of 6% sodium carbonate solution to each tube.[10]
-
Add 1.0 mL of diluted Folin & Ciocalteu's reagent (typically diluted 1:2 with distilled water) to each tube and mix immediately.[9][10]
-
Incubate at 37°C for 30 minutes for color development.[10]
-
-
Absorbance Measurement:
Calculation of this compound Activity
-
Standard Curve: Plot the absorbance values of the tyrosine standards against their corresponding concentrations (µg/mL) to generate a standard curve. Determine the equation of the line (y = mx + c).
-
Tyrosine Concentration in Sample: Use the absorbance of the sample to calculate the concentration of tyrosine (µg/mL) released in the reaction using the standard curve equation.
-
Enzyme Activity: One unit of this compound activity is typically defined as the amount of enzyme that liberates 1 µmol of tyrosine per minute under the specified assay conditions.
Formula for Activity (Units/mg):
(µg of tyrosine released x Total assay volume) / (Molecular weight of tyrosine x Incubation time (min) x Enzyme concentration (mg/mL) x Volume of enzyme used)
Data Presentation
The following table summarizes the key quantitative parameters for the this compound activity assay based on published literature.
| Parameter | Recommended Value/Range | Reference |
| Substrate | Casein | [5][6] |
| Substrate Concentration | 0.75% - 2% (w/v) | [9] |
| Optimal pH | 8.0 - 9.0 | [5][6][13][14] |
| Optimal Temperature | 37°C - 50°C | [5][13][14] |
| Incubation Time | 20 - 30 minutes | [5] |
| Wavelength for Detection | 660 nm | [7][10] |
Visualizations
Experimental Workflow for Caseinolytic Assay
Caption: Workflow of the this compound caseinolytic activity assay.
Therapeutic Actions of this compound
Caption: Overview of the therapeutic mechanisms of this compound.
Alternative Assay Methods
While the caseinolytic assay is the most common, other methods have been developed for the quantification of this compound:
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a highly sensitive and specific method for quantifying this compound protein levels.[6][7][14]
-
UV Microplate Method: A rapid and simple spectrophotometric method that can be used for the analysis of this compound in pharmaceutical formulations.[7][15]
-
High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of this compound, particularly in complex mixtures.[7]
Conclusion
The standardized caseinolytic assay protocol provided in this document offers a reliable and reproducible method for determining the enzymatic activity of this compound. Adherence to this protocol will facilitate consistency in results across different laboratories and support the ongoing research and development of this compound-based therapeutics. For specific applications, validation of the assay according to regulatory guidelines (e.g., ICH) is recommended.[4]
References
- 1. imaherb.com [imaherb.com]
- 2. This compound: Benefits, Side Effects, and Dosage [healthline.com]
- 3. This compound: Pain Relief Effects, Infection Prevention, and Other Health Benefits [webmd.com]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. Analytical techniques for serratiopeptidase: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ipharmsciencia.edwiserinternational.com [ipharmsciencia.edwiserinternational.com]
- 8. Purification, characterization, and structural elucidation of serralysin-like alkaline metalloprotease from a novel source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic Caseinolytic Activity and Differential Fibrinogenolytic Action of Multiple Proteases of Maclura spinosa (Roxb. ex Willd.) latex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmadevils.com [pharmadevils.com]
- 11. Topical Formulations of Serratiopeptidase: Development and Pharmacodynamic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Uses, Benefits & Dosage [drugs.com]
- 13. Purification and characterization of thermoactive serratiopeptidase from Serratia marcescens AD-W2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Serratiopeptidase: An integrated View of Multifaceted Therapeutic Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitation of this compound in Formulations by UV Method in the Microplate Format | Bentham Science [eurekaselect.com]
Recombinant Production of Serrapeptase: A Detailed Guide to Expression and Purification
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Serrapeptase, a proteolytic enzyme derived from the non-pathogenic bacterium Serratia marcescens, has garnered significant attention in the pharmaceutical and biotechnology sectors for its potent anti-inflammatory, analgesic, and fibrinolytic properties.[1][2] Native production of this compound from Serratia marcescens can be challenging due to the pathogenic nature of the microorganism.[3][4] Recombinant DNA technology offers a promising alternative for the safe, scalable, and cost-effective production of this valuable therapeutic enzyme.[5][6] This document provides detailed application notes and experimental protocols for the recombinant expression and purification of this compound, primarily focusing on the Escherichia coli expression system, which is widely used due to its relative simplicity and low cost.[5]
Methods for Recombinant this compound Production
The successful recombinant production of this compound involves a multi-step process that includes gene cloning, protein expression, and purification. While Pichia pastoris has been explored as an expression host, E. coli remains the most common system for this compound production.[5][7] However, expression in E. coli can sometimes lead to the formation of insoluble and inactive protein aggregates known as inclusion bodies.[3][5]
Expression in Escherichia coli
E. coli is a popular choice for producing non-glycosylated proteins like this compound.[5] Various strains and vectors have been successfully employed for the high-level expression of this enzyme.
Key Considerations for Expression in E. coli
-
Expression Vector: The choice of expression vector is crucial for achieving high yields. Plasmids from the pET series, such as pET-28a(+) and pET-23b(+), are frequently used as they contain a strong T7 promoter for high-level transcription of the target gene.[3][5] Other vectors like pGEM®-3Zf and pQE30 have also been utilized.[5]
-
Host Strain: E. coli BL21(DE3) is a commonly used host strain as it carries the T7 RNA polymerase gene required for transcription from the T7 promoter.[1][8] However, due to the proteolytic nature of this compound, which can be toxic to the host cells, other strains like E. coli C43(DE3) have been shown to improve expression by mitigating toxicity issues.[3][4]
-
Codon Optimization: The this compound gene sequence can be optimized to match the codon usage of E. coli, which can enhance translation efficiency and protein yield.[5]
-
Inclusion Bodies: A significant challenge in expressing this compound in E. coli is the formation of inclusion bodies, which are dense aggregates of misfolded protein.[3][5][7] While this necessitates an additional refolding step, it can also be advantageous as the inclusion bodies are relatively pure and resistant to proteolytic degradation.
Purification of Recombinant this compound
Purification strategies for recombinant this compound often exploit the presence of an affinity tag, such as a polyhistidine (His-tag), which is incorporated into the protein during the cloning step.
Common Purification Techniques
-
Affinity Chromatography: Nickel-NTA (Nickel-Nitrilotriacetic Acid) affinity chromatography is the most common method for purifying His-tagged this compound.[7][8] The His-tag binds with high affinity to the nickel-charged resin, allowing for the separation of the recombinant protein from other cellular components.
-
Ion-Exchange Chromatography: This technique separates proteins based on their net charge and can be used as a subsequent purification step to achieve higher purity.[9]
-
Gel Filtration Chromatography: Also known as size-exclusion chromatography, this method separates proteins based on their size and can be used for final polishing of the purified enzyme.[10]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the recombinant expression and purification of this compound.
Table 1: Recombinant Expression of this compound in E. coli
| Vector | Host Strain | Inducer (IPTG) Concentration | Induction Temperature (°C) | Induction Time (hours) | Yield | Reference |
| pET-28a(+) | E. coli BL21(DE3) | Not Specified | Not Specified | Not Specified | Not Specified | |
| pGEM®-3Zf | E. coli BL21(DE3) | Not Specified | Not Specified | Not Specified | Not Specified | |
| pQE30 | E. coli M15 | 0.5 mM | 37 | 4 | Highest Yield (relative) | [5] |
| pET23b(+) | E. coli C43(DE3) | Not Specified | Not Specified | 6 | ~2-2.5 mg/L | [3] |
| Fusion Construct | Not Specified | Not Specified | Not Specified | Not Specified | 2.5 ± 0.764 g/L | [7] |
Table 2: Purification and Activity of Recombinant this compound
| Purification Method | Purity | Specific Activity (U/mg) | Reference |
| Ni-NTA Affinity Chromatography | >98% | Not Specified | [4] |
| Ni-NTA Affinity Chromatography & On-column Refolding | Not Specified | 8382 ± 291 | [7] |
| Ammonium Sulphate Precipitation & Ion-Exchange Chromatography | Not Specified | 20,492 | [9] |
Experimental Protocols
Protocol 1: Cloning of this compound Gene into an Expression Vector
This protocol describes the general steps for cloning the this compound gene into a suitable E. coli expression vector, such as pET-28a(+).
Materials:
-
This compound gene (synthetic or amplified from Serratia marcescens)
-
pET-28a(+) vector
-
Restriction enzymes (e.g., NcoI and XhoI)[5]
-
T4 DNA Ligase
-
Competent E. coli DH5α cells
-
LB agar (B569324) plates with kanamycin (B1662678) (50 µg/mL)
Procedure:
-
Digest both the this compound gene insert and the pET-28a(+) vector with the chosen restriction enzymes.
-
Purify the digested insert and vector using a DNA purification kit.
-
Ligate the digested insert into the linearized vector using T4 DNA Ligase.
-
Transform the ligation mixture into competent E. coli DH5α cells.
-
Plate the transformed cells on LB agar plates containing kanamycin and incubate overnight at 37°C.
-
Select individual colonies and confirm the presence of the correct insert by colony PCR and restriction digestion of the isolated plasmid DNA.[5]
-
Verify the sequence of the cloned gene by DNA sequencing.
Protocol 2: Expression of Recombinant this compound in E. coli
This protocol outlines the steps for expressing the recombinant this compound in E. coli BL21(DE3).
Materials:
-
E. coli BL21(DE3) cells harboring the pET-28a-Serrapeptase plasmid
-
Luria-Bertani (LB) broth or Terrific Broth (TB) containing kanamycin (50 µg/mL)[5]
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) solution (1 M)
Procedure:
-
Inoculate 50 mL of LB or TB medium containing kanamycin with a single colony of E. coli BL21(DE3) carrying the expression plasmid.
-
Incubate the culture overnight at 37°C with shaking at 180-200 rpm.
-
The next day, inoculate 1 L of fresh LB or TB medium (with kanamycin) with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.[5]
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[5]
-
Continue to incubate the culture for an additional 4-6 hours at 37°C.[3][5] Optimal expression conditions (temperature, IPTG concentration, and induction time) may need to be optimized for each specific construct.[5]
-
Harvest the cells by centrifugation at 6000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until further processing.
Protocol 3: Purification of Recombinant this compound from Inclusion Bodies
This protocol details the purification of His-tagged this compound from inclusion bodies using Ni-NTA affinity chromatography.
Materials:
-
Cell pellet from Protocol 2
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mg/mL lysozyme, 1 mM PMSF)
-
Wash Buffer 1 (Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 8 M urea)
-
Wash Buffer 2 (Refolding Buffer: 20 mM Tris pH 8.0, 100 mM NaCl, 0.1% Triton X-100)[7]
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 8 M urea)
-
Ni-NTA resin
Procedure:
-
Cell Lysis: Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes. Sonicate the cell suspension on ice to ensure complete lysis.
-
Inclusion Body Isolation: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C. The pellet contains the inclusion bodies.
-
Solubilization: Resuspend the inclusion body pellet in Wash Buffer 1 (Solubilization Buffer) and stir for 1-2 hours at room temperature to solubilize the denatured protein.
-
Clarification: Centrifuge the solubilized inclusion bodies at 15,000 x g for 30 minutes at 4°C to remove any insoluble debris.
-
Binding to Resin: Add the clarified supernatant to a pre-equilibrated Ni-NTA resin column. Allow the protein to bind to the resin for 1-2 hours at room temperature with gentle agitation.
-
Washing: Wash the resin with several column volumes of Wash Buffer 1 to remove non-specifically bound proteins.
-
On-Column Refolding (Optional but Recommended): Gradually exchange the denaturing Wash Buffer 1 with a refolding buffer (Wash Buffer 2) to allow the protein to refold while still bound to the column.[7] This can be done by running a gradient from 8 M urea (B33335) to zero urea.
-
Elution: Elute the refolded protein from the column using Elution Buffer.
-
Dialysis and Concentration: Dialyze the eluted fractions against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl) to remove imidazole and urea. Concentrate the purified protein using an appropriate method (e.g., ultrafiltration).
-
Analysis: Analyze the purified protein by SDS-PAGE to assess its purity and molecular weight, which is expected to be around 50-52 kDa.[1][8]
Protocol 4: this compound Activity Assay (Caseinolytic Method)
This protocol is a standard method for determining the enzymatic activity of this compound using casein as a substrate.[11][12]
Materials:
-
Casein Substrate (0.65% w/v casein in 50 mM potassium phosphate (B84403) buffer, pH 7.5)
-
Trichloroacetic Acid (TCA) solution (0.44 M)
-
Folin-Ciocalteu's Phenol Reagent
-
Tyrosine Standard Solution (0.1 mg/mL)
-
Purified this compound solution
Procedure:
-
Reaction Setup: In a test tube, add 1.0 mL of the Casein Substrate and pre-incubate at 37°C for 5 minutes.
-
Enzyme Reaction: Add 0.5 mL of the appropriately diluted purified this compound solution to the pre-warmed substrate. Mix and incubate at 37°C for exactly 10 minutes.
-
Reaction Termination: Stop the reaction by adding 1.5 mL of TCA solution. This will precipitate the undigested casein.
-
Incubation and Clarification: Incubate the mixture at 37°C for 30 minutes to allow for complete precipitation. Centrifuge or filter the mixture to obtain a clear supernatant.
-
Color Development: To 1.0 mL of the clear supernatant, add 2.5 mL of 0.4 M sodium carbonate solution and 0.5 mL of Folin-Ciocalteu's reagent. Mix well and incubate at 37°C for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 660 nm against a blank. The blank is prepared by adding the enzyme solution after the TCA.
-
Standard Curve: Prepare a standard curve using different concentrations of the Tyrosine Standard Solution.
-
Calculation of Activity: Determine the amount of tyrosine released by the enzyme from the standard curve. One unit of this compound activity is defined as the amount of enzyme that liberates 1 µmol of tyrosine per minute under the specified conditions.
Visualizations
Experimental Workflow for Recombinant this compound Production
Caption: Workflow for recombinant this compound production.
Logical Relationship of Expression Optimization Parameters
Caption: Factors influencing recombinant this compound expression.
References
- 1. Cloning and Expression of Serratiopeptidase protein and assessment of its activity for clot lysis [jab.uk.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced production of recombinant serratiopeptidase in Escherichia coli and its characterization as a potential biosimilar to native biotherapeutic counterpart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Production and Expression Optimization of Heterologous Serratiopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Purification and characterization of thermoactive serratiopeptidase from Serratia marcescens AD-W2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 11. pharmadevils.com [pharmadevils.com]
- 12. Analytical techniques for serratiopeptidase: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application of Serrapeptase in Proteomics and Protein Sequencing: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serrapeptase, a metalloprotease derived from the non-pathogenic enterobacterium Serratia marcescens, is gaining attention for its potential applications beyond its well-established therapeutic uses.[1] This enzyme, belonging to the Serralysin family, exhibits broad substrate specificity, making it a candidate for investigation in the field of proteomics and protein sequencing.[2] While not a conventional choice like trypsin, its unique cleavage properties could offer complementary data for achieving higher protein sequence coverage and identifying novel peptide fragments. This document provides a comprehensive overview of the current understanding of this compound's application in proteomics, including detailed, albeit investigational, protocols and a summary of its known characteristics.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound relevant to its potential use in proteomics.
Table 1: Physicochemical and Kinetic Properties of this compound
| Parameter | Value | Reference |
| Enzyme Commission (EC) Number | 3.4.24.40 | [1] |
| Molecular Weight | 45-60 kDa | [1] |
| Optimal pH for Proteolytic Activity | 8.0 - 9.0 | [1][3] |
| Optimal Temperature for Proteolytic Activity | 40°C - 50°C | [1][4] |
| Specific Activity (thermoactive) | 20,492 units/mg | [4] |
| Activators | Ca²⁺, Mg²⁺ | [2] |
| Inhibitors | EDTA, SDS (0.2%) | [2] |
Table 2: Cleavage Specificity of Serralysin (a this compound homolog from P. aeruginosa)
| Position | Amino Acid Preference | Notes | Reference |
| P1' | Hydrophobic residues preferred | No ionized side chains observed | [5] |
| P1 | Not highly specific | Activity increased with R, F, or A | [5] |
| Cleavage Site | Preferential hydrolysis of X-X peptide bond (where X can be A, L, V, F, S, R, E) | A-X and X-A bonds can also be hydrolyzed | [5] |
Experimental Protocols
The following protocols are suggested based on the known properties of this compound and general principles of protein digestion for mass spectrometry. Optimization will be required for specific applications.
Protocol 1: In-Solution Digestion of Proteins with this compound for Mass Spectrometry Analysis
Objective: To digest a purified protein or a complex protein mixture in solution using this compound for subsequent analysis by LC-MS/MS.
Materials:
-
Purified protein sample or cell lysate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Ammonium Bicarbonate (NH₄HCO₃) buffer (50 mM, pH 8.5)
-
This compound (proteomics grade)
-
Trifluoroacetic acid (TFA) or Formic acid
-
HPLC-grade water
-
Acetonitrile (ACN)
Procedure:
-
Protein Solubilization and Denaturation:
-
Resuspend the protein sample in 50 mM NH₄HCO₃ buffer containing 6 M urea to a final protein concentration of 1-2 mg/mL.
-
Vortex thoroughly to ensure complete solubilization.
-
-
Reduction:
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 25 mM.
-
Incubate in the dark at room temperature for 45 minutes.
-
-
Quenching and Dilution:
-
Add DTT to a final concentration of 10 mM to quench the excess IAA.
-
Dilute the sample 4-fold with 50 mM NH₄HCO₃ buffer to reduce the urea concentration to below 1.5 M.
-
-
Enzymatic Digestion:
-
Add this compound to the protein solution at an enzyme-to-substrate ratio of 1:20 to 1:50 (w/w).
-
Incubate at 45°C for 4-6 hours with gentle shaking. Note: Digestion time may need optimization.
-
-
Digestion Quenching:
-
Stop the digestion by adding formic acid or TFA to a final concentration of 0.1%, lowering the pH to ~2-3.
-
-
Desalting:
-
Desalt the peptide mixture using a C18 StageTip or a similar reversed-phase cleanup method.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
Sample Reconstitution and Analysis:
-
Reconstitute the dried peptides in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Protocol 2: In-Gel Digestion of Proteins with this compound
Objective: To digest proteins separated by SDS-PAGE using this compound for protein identification by mass spectrometry.
Materials:
-
Coomassie-stained protein band(s) from an SDS-PAGE gel
-
Destaining solution (50% ACN, 50 mM NH₄HCO₃)
-
Dehydration solution (100% ACN)
-
Reduction solution (10 mM DTT in 50 mM NH₄HCO₃)
-
Alkylation solution (55 mM IAA in 50 mM NH₄HCO₃)
-
Digestion buffer (50 mM NH₄HCO₃, pH 8.5)
-
This compound solution (10-20 ng/µL in digestion buffer)
-
Peptide extraction solution (50% ACN, 5% formic acid)
Procedure:
-
Excision and Destaining:
-
Excise the protein band(s) of interest from the gel using a clean scalpel.
-
Cut the gel pieces into small cubes (~1x1 mm).
-
Wash the gel pieces with HPLC-grade water.
-
Destain the gel pieces by incubating with the destaining solution until the Coomassie blue color is removed. This may require several changes of the solution.
-
-
Dehydration:
-
Dehydrate the gel pieces by incubating with 100% ACN for 10-15 minutes until they turn white and shrink.
-
Remove the ACN and dry the gel pieces in a vacuum centrifuge.
-
-
Reduction and Alkylation:
-
Rehydrate the gel pieces in the reduction solution and incubate at 56°C for 45 minutes.
-
Cool to room temperature and replace the reduction solution with the alkylation solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Washing and Dehydration:
-
Wash the gel pieces with 50 mM NH₄HCO₃.
-
Dehydrate the gel pieces with 100% ACN and dry completely in a vacuum centrifuge.
-
-
Enzymatic Digestion:
-
Rehydrate the gel pieces on ice with the this compound solution, adding just enough solution to cover the gel pieces.
-
Incubate on ice for 30-45 minutes to allow the enzyme to penetrate the gel matrix.
-
Add additional digestion buffer if needed to keep the gel pieces submerged.
-
Incubate at 45°C overnight.
-
-
Peptide Extraction:
-
Add the peptide extraction solution to the gel pieces and vortex for 15-20 minutes.
-
Collect the supernatant.
-
Repeat the extraction step once more.
-
Pool the supernatants and dry in a vacuum centrifuge.
-
-
Sample Reconstitution and Analysis:
-
Reconstitute the dried peptides in a suitable buffer for LC-MS/MS analysis.
-
Visualizations
The following diagrams illustrate the workflow and conceptual basis for the application of this compound in proteomics.
Concluding Remarks
The application of this compound in routine proteomics and protein sequencing is still in an exploratory phase. While its proteolytic activity and the ability to generate peptides for mass spectrometric analysis are established, comprehensive studies are needed to fully characterize its cleavage specificity on a proteome-wide scale and to compare its efficiency with standard proteases like trypsin. The protocols provided herein serve as a starting point for researchers interested in exploring the potential of this enzyme to complement existing proteomics workflows. Further research will be crucial to determine its practical utility and to develop optimized and standardized methods for its use in high-throughput protein analysis.
References
- 1. Serratiopeptidase: Insights into the therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization and primary specificity of an extracellular metalloproteinase from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical techniques for serratiopeptidase: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serratiopeptidase: An integrated View of Multifaceted Therapeutic Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of a 49-peptide library for a qualitative and quantitative determination of pseudomonal serralysin specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Serrapeptase for In Vivo Studies in Murine Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serrapeptase (serratiopeptidase) is a proteolytic enzyme derived from the non-pathogenic enterobacterium Serratia marcescens.[1][2] It has gained considerable attention for its anti-inflammatory, anti-edemic, analgesic, and fibrinolytic properties.[1] These therapeutic effects make this compound a compelling candidate for investigation in various inflammatory conditions. In preclinical research, murine models of inflammation are indispensable tools for evaluating the efficacy and mechanism of action of novel anti-inflammatory agents. This document provides detailed application notes and protocols for the use of this compound in two common murine models of inflammation: carrageenan-induced paw edema and acetic acid-induced ulcerative colitis.
Mechanism of Action
While the precise molecular mechanism of this compound is not fully elucidated, current evidence suggests it exerts its anti-inflammatory effects through multiple pathways.[2] It is known to have a high affinity for cyclooxygenases (COX-I and COX-II), which are key enzymes in the synthesis of inflammatory mediators such as prostaglandins.[1] Additionally, this compound can hydrolyze bradykinin, histamine, and serotonin, which are involved in pain and swelling.[1] The enzyme also regulates the recruitment of immune cells to the site of inflammation and can modulate the expression of inflammatory cytokines like TNF-α and IL-6.[3][4][5][6]
Signaling Pathways
The anti-inflammatory action of this compound involves the modulation of key signaling pathways that are activated in response to inflammatory stimuli. A simplified representation of these interactions is depicted below.
Caption: Simplified signaling pathway of inflammation and points of intervention by this compound.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats/Mice
This is a widely used and reproducible model for studying acute inflammation.
Workflow:
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Materials:
-
Male Wistar rats (150-200 g) or Swiss albino mice (20-25 g)
-
This compound
-
Carrageenan (lambda, type IV)
-
Diclofenac sodium (positive control)
-
Normal saline (0.9% NaCl)
-
Plethysmometer
-
Animal balance
-
Oral gavage needles
-
Syringes and needles (26G)
Procedure:
-
Animal Acclimatization: House animals under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6):
-
Fasting: Fast the animals overnight with free access to water before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Treatment: Administer the respective treatments to each group.
-
Induction of Edema: One hour after treatment, inject 0.1 mL of 1% (w/v) carrageenan solution in normal saline subcutaneously into the sub-plantar region of the right hind paw of each animal.[7][8]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[9]
-
Data Analysis: Calculate the percentage increase in paw volume and the percentage inhibition of edema for each group compared to the control group.
Acetic Acid-Induced Ulcerative Colitis in Mice
This model is used to study intestinal inflammation, mimicking aspects of inflammatory bowel disease.
Workflow:
Caption: Experimental workflow for the acetic acid-induced ulcerative colitis model.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Acetic acid (3-5% v/v)
-
Phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane)
-
Flexible catheter
-
Dissecting tools
Procedure:
-
Animal Acclimatization: As described above.
-
Grouping: Randomly divide animals into groups:
-
Group I (Sham): Intra-rectal administration of saline.
-
Group II (Control): Intra-rectal administration of acetic acid + vehicle treatment.
-
Group III (this compound): Intra-rectal administration of acetic acid + this compound treatment.
-
-
Treatment: Administer this compound or vehicle orally for a predetermined period (e.g., 7 days) before colitis induction.
-
Induction of Colitis:
-
Lightly anesthetize the mice.
-
Gently insert a flexible catheter 3-4 cm into the colon via the anus.
-
Slowly instill 0.1 mL of acetic acid solution.
-
Keep the mouse in a head-down position for 30-60 seconds to ensure the distribution of the acetic acid within the colon.
-
-
Post-Induction: Continue daily treatment and monitor the animals for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
Euthanasia and Sample Collection: On a predetermined day (e.g., day 5 post-induction), euthanize the animals. Carefully dissect the colon, measure its length and weight, and collect tissue for histopathological and biochemical analysis.
-
Data Analysis:
-
Macroscopic Score: Assess the severity of inflammation based on visual criteria.
-
Histopathology: Examine tissue sections for signs of inflammation, ulceration, and tissue damage.
-
Biochemical Assays: Measure levels of inflammatory markers such as myeloperoxidase (MPO), C-reactive protein (CRP), and cytokines (TNF-α, IL-6) in the colon tissue.[1]
-
Data Presentation
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Control (Vehicle) | - | 0.75 ± 0.05 | - |
| Diclofenac Sodium | 0.5 | 0.28 ± 0.03 | 62.67% |
| This compound | 10 | 0.45 ± 0.04 | 40.00% |
| This compound | 20 | 0.35 ± 0.04* | 53.33% |
| Note: Data are representative and should be generated from specific experiments. Values are expressed as mean ± SEM. *p < 0.05 compared to the control group. |
Table 2: Effect of this compound on Acetic Acid-Induced Ulcerative Colitis in Mice
| Treatment Group | Disease Activity Index (DAI) | Colon Length (cm) | Myeloperoxidase (MPO) Activity (U/g tissue) |
| Sham | 0.1 ± 0.05 | 9.5 ± 0.5 | 1.2 ± 0.2 |
| Control (Acetic Acid) | 3.5 ± 0.4 | 6.2 ± 0.4 | 8.5 ± 0.7 |
| This compound | 1.8 ± 0.3 | 8.1 ± 0.3 | 4.3 ± 0.5* |
| Note: Data are representative and should be generated from specific experiments. Values are expressed as mean ± SEM. *p < 0.05 compared to the control group. |
Conclusion
This compound has demonstrated significant anti-inflammatory effects in various preclinical models of inflammation. The protocols outlined in this document provide a framework for researchers to investigate the therapeutic potential of this compound in a controlled and reproducible manner. It is important to note that some studies have shown contradictory results regarding the efficacy of this compound, which may be due to differences in dosage and experimental design.[1][7][8] Therefore, careful dose-response studies are recommended to determine the optimal therapeutic window for this compound in specific inflammatory conditions. Further research is warranted to fully elucidate its mechanism of action and to translate these preclinical findings into clinical applications.
References
- 1. Serratiopeptidase: Insights into the therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of serratiopeptidase in the resolution of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. Serratiopeptidase, A Serine Protease Anti-Inflammatory, Fibrinolytic, and Mucolytic Drug, Can Be a Useful Adjuvant for Management in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effect of the serratiopeptidase--rationale or fashionable: a study in rat paw oedema model induced by the carrageenan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for a High-Throughput Screening Assay for Serrapeptase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serrapeptase, also known as serratiopeptidase, is a proteolytic enzyme derived from the bacterium Serratia marcescens.[1] This zinc-containing metalloprotease is recognized for its anti-inflammatory, anti-edemic, and analgesic properties, which are attributed to its ability to hydrolyze proteins like bradykinin, fibrin, and other mediators of inflammation.[1][2] These therapeutic effects have led to its widespread use in various clinical applications. The development of potent and specific inhibitors of this compound is of significant interest for modulating its activity and for the development of new therapeutic agents.
This document provides a detailed protocol for a robust, high-throughput screening (HTS) assay to identify and characterize inhibitors of this compound. The assay is based on the cleavage of a fluorogenic substrate, allowing for a sensitive and continuous measurement of enzyme activity.
Principle of the Assay
The HTS assay for this compound inhibitors utilizes a Förster Resonance Energy Transfer (FRET) peptide substrate. This substrate consists of a short peptide sequence containing a cleavage site recognized by this compound, flanked by a fluorophore and a quencher molecule. In the intact substrate, the proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal. Upon cleavage of the peptide by this compound, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to the enzyme's activity. Potential inhibitors will prevent this cleavage, resulting in a lower fluorescent signal.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Recombinant this compound | (e.g., Sigma-Aldrich, R&D Systems) | Varies |
| FRET Substrate (Dabcyl-FKFLGKE-EDANS) | (e.g., Bachem, Anaspec) | Varies |
| Tris-HCl | (e.g., Sigma-Aldrich) | Varies |
| NaCl | (e.g., Sigma-Aldrich) | Varies |
| CaCl2 | (e.g., Sigma-Aldrich) | Varies |
| Brij-35 | (e.g., Sigma-Aldrich) | Varies |
| DMSO (Anhydrous) | (e.g., Sigma-Aldrich) | Varies |
| EDTA | (e.g., Sigma-Aldrich) | Varies |
| Doxycycline Hyclate | (e.g., Sigma-Aldrich) | Varies |
| 384-well black, flat-bottom plates | (e.g., Corning, Greiner) | Varies |
| Fluorescence plate reader | (e.g., Molecular Devices, BMG Labtech) | Varies |
Experimental Protocols
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% (w/v) Brij-35, pH 8.5.
-
Note: this compound exhibits optimal activity at a pH of around 9.0; however, pH 8.5 provides a good buffer capacity and is suitable for most screening applications. The optimal temperature for this compound activity is around 40-50°C, but for practical HTS purposes, the assay is performed at 37°C.
-
-
This compound Stock Solution: Prepare a 1 mg/mL stock solution of recombinant this compound in Assay Buffer. Aliquot and store at -80°C. The final working concentration should be determined by titration to achieve a linear reaction rate over the desired assay time.
-
FRET Substrate Stock Solution: Prepare a 10 mM stock solution of the FRET substrate (Dabcyl-FKFLGKE-EDANS) in DMSO. Store in the dark at -20°C.
-
Positive Control (Inhibitor) Stock Solutions:
-
EDTA: Prepare a 500 mM stock solution in water.
-
Doxycycline Hyclate: Prepare a 10 mM stock solution in DMSO.
-
-
Compound Library: Test compounds are typically dissolved in DMSO to a stock concentration of 10 mM.
High-Throughput Screening (HTS) Protocol (384-well format)
-
Compound Plating:
-
Using an automated liquid handler, dispense 50 nL of each test compound from the compound library into the wells of a 384-well black, flat-bottom plate.
-
For control wells:
-
Negative Control (0% inhibition): Dispense 50 nL of DMSO.
-
Positive Control (100% inhibition): Dispense 50 nL of a Doxycycline Hyclate solution in DMSO to achieve a final concentration of 100 µM.
-
-
-
Enzyme Addition:
-
Prepare a working solution of this compound in Assay Buffer at 2X the final desired concentration.
-
Dispense 10 µL of the this compound working solution into each well of the assay plate.
-
Incubate the plate for 15 minutes at room temperature to allow for the binding of inhibitors to the enzyme.
-
-
Substrate Addition and Signal Detection:
-
Prepare a working solution of the FRET substrate in Assay Buffer at 2X the final desired concentration (e.g., 20 µM, final concentration 10 µM).
-
Dispense 10 µL of the substrate working solution to all wells to initiate the enzymatic reaction. The final assay volume is 20 µL.
-
Immediately transfer the plate to a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes. Use an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm for the EDANS/Dabcyl FRET pair.
-
Data Analysis
-
Calculate the Rate of Reaction: Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate Percent Inhibition:
-
Percent Inhibition = [1 - (V₀_compound - V₀_min) / (V₀_max - V₀_min)] * 100
-
Where:
-
V₀_compound is the reaction velocity in the presence of the test compound.
-
V₀_max is the average reaction velocity of the negative control (DMSO).
-
V₀_min is the average reaction velocity of the positive control (e.g., 100 µM Doxycycline Hyclate).
-
-
-
Dose-Response Curves and IC₅₀ Determination:
-
For active compounds ("hits"), perform a secondary screen with a serial dilution of the compound to determine the half-maximal inhibitory concentration (IC₅₀).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to calculate the IC₅₀ value.[3][4][5][6][7]
-
Data Presentation
Table 1: Assay Validation Parameters
| Parameter | Value | Interpretation |
| Z'-factor | 0.78 | Excellent assay quality, suitable for HTS.[8][9][10] |
| Signal-to-Background (S/B) | 12 | Robust signal window. |
| Coefficient of Variation (%CV) for controls | < 5% | High precision and reproducibility. |
Table 2: Dose-Response Data for a Hypothetical Inhibitor
| Inhibitor Concentration (µM) | % Inhibition (Mean ± SD, n=3) |
| 100 | 98.5 ± 1.2 |
| 30 | 92.1 ± 2.5 |
| 10 | 75.3 ± 3.1 |
| 3 | 48.9 ± 2.8 |
| 1 | 20.7 ± 1.9 |
| 0.3 | 8.2 ± 1.1 |
| 0.1 | 1.5 ± 0.5 |
| IC₅₀ (µM) | 3.1 |
Mandatory Visualizations
Caption: High-throughput screening workflow for this compound inhibitors.
Caption: Mechanism of this compound action and its inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Therapeutic Inhibition of Metalloproteases by Tetracyclines During Infection by Multidrug-Resistant Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkaline proteinase inhibitor of Pseudomonas aeruginosa. Interaction of native and N-terminally truncated inhibitor proteins with Pseudomonas metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Metalloproteases and their inhibitors: role in pathogenesis of selected examples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specificity-directed design of a FRET-quenched heptapeptide for assaying thermolysin-like proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deciphering Design Principles of Förster Resonance Energy Transfer-Based Protease Substrates: Thermolysin-Like Protease from Geobacillus stearothermophilus as a Test Case - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) DOI:10.1039/C6AN02647H [pubs.rsc.org]
Application Notes and Protocols for the Immobilization of Serrapeptase for Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for various techniques to immobilize serrapeptase, a proteolytic enzyme with significant therapeutic applications. Immobilization enhances the stability, reusability, and targeted delivery of this compound, making it more suitable for industrial processes in the pharmaceutical and biotechnology sectors.
Introduction to this compound Immobilization
This compound, a metalloprotease derived from Serratia marcescens, possesses potent anti-inflammatory, analgesic, and fibrinolytic properties.[1] However, its application in industrial settings is often limited by its instability and difficulty in recovery from reaction mixtures. Immobilization, the process of confining enzyme molecules to a solid support, overcomes these limitations by:
-
Enhancing Stability: Increasing resistance to changes in temperature and pH.[2][3]
-
Improving Reusability: Allowing for multiple cycles of use, which reduces operational costs.[2][3]
-
Facilitating Separation: Simplifying the removal of the enzyme from the product stream, ensuring a pure product.
-
Enabling Targeted Delivery: Allowing for the specific delivery of the enzyme to a target site, enhancing its therapeutic efficacy.[4][5]
This document outlines three primary methods for this compound immobilization: covalent bonding, entrapment, and physical adsorption, providing detailed protocols and comparative data for each.
Covalent Bonding Immobilization
Covalent bonding involves the formation of stable, irreversible chemical bonds between the enzyme and a support material. This method generally results in a very stable immobilized enzyme with minimal leaching.
Covalent Immobilization of this compound on Amino-Functionalized Magnetic Nanoparticles
This protocol describes the immobilization of this compound onto iron oxide (Fe₃O₄) magnetic nanoparticles (MNPs) that have been surface-functionalized with amino groups and activated with glutaraldehyde (B144438).[4]
Experimental Protocol:
-
Synthesis of Magnetic Nanoparticles (MNPs):
-
Co-precipitate Fe²⁺ and Fe³⁺ ions in an alkaline solution.
-
Wash the resulting Fe₃O₄ nanoparticles with deionized water until neutral pH is achieved.
-
Dry the MNPs under vacuum.
-
-
Amino-Functionalization of MNPs:
-
Disperse the MNPs in an ethanol-water solution.
-
Add 3-aminopropyltriethoxysilane (B1664141) (APTES) and stir for 24 hours at room temperature.
-
Collect the amino-functionalized MNPs (MNP-NH₂) using a magnet and wash with ethanol (B145695) and deionized water.
-
-
Activation with Glutaraldehyde:
-
Resuspend the MNP-NH₂ in a phosphate (B84403) buffer solution (pH 7.0).
-
Add glutaraldehyde to a final concentration of 2.5% (v/v) and incubate with shaking for 2 hours at room temperature.
-
Wash the activated MNPs thoroughly with phosphate buffer to remove excess glutaraldehyde.
-
-
Immobilization of this compound:
-
Add this compound solution to the activated MNP suspension.
-
Incubate the mixture at 4°C with gentle shaking for 24 hours.
-
Separate the immobilized this compound-MNP conjugate (Serra-MNP) using a magnet.
-
Wash the Serra-MNP with phosphate buffer to remove any unbound enzyme.
-
Store the immobilized enzyme at 4°C.
-
Characterization:
-
Size and Morphology: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM).[4][6]
-
Surface Charge: Zeta potential measurement.[4]
-
Functional Groups: Fourier Transform Infrared (FTIR) spectroscopy to confirm the binding of this compound.[7][8]
Workflow for Covalent Immobilization on Magnetic Nanoparticles:
Entrapment Immobilization
Entrapment involves enclosing the enzyme within a porous polymer matrix, such as calcium alginate beads. The pores are large enough to allow the substrate and product to diffuse but small enough to retain the enzyme.
Entrapment of this compound in Calcium Alginate Beads
This protocol details a simple and mild method for entrapping this compound in calcium alginate gel.[9][10]
Experimental Protocol:
-
Preparation of Sodium Alginate Solution:
-
Prepare a 2% (w/v) sodium alginate solution by dissolving sodium alginate powder in deionized water with gentle stirring. Avoid clump formation.
-
Allow the solution to stand to remove air bubbles.
-
-
Enzyme Mixture Preparation:
-
Dissolve this compound in a small amount of buffer (e.g., phosphate buffer, pH 7.0).
-
Mix the this compound solution with the sodium alginate solution to achieve the desired enzyme concentration.
-
-
Bead Formation:
-
Prepare a 0.2 M calcium chloride (CaCl₂) solution.
-
Extrude the this compound-alginate mixture dropwise into the CaCl₂ solution from a height of about 20 cm using a syringe.
-
Stir the CaCl₂ solution gently. Beads will form instantly upon contact.
-
-
Hardening and Washing:
-
Allow the beads to harden in the CaCl₂ solution for at least 30-60 minutes.[9]
-
Collect the beads by filtration and wash them with deionized water to remove excess calcium chloride and any unbound enzyme.
-
Store the immobilized this compound beads in a buffer solution at 4°C.
-
Characterization:
-
Bead Size and Shape: Visual inspection and microscopy.
-
Entrapment Efficiency: Determine the amount of unentrapped protein in the CaCl₂ solution and washing solutions using a protein assay (e.g., Bradford assay).
-
Activity of Immobilized Enzyme: Measure the proteolytic activity of a known quantity of beads.
Workflow for Entrapment in Calcium Alginate Beads:
Physical Adsorption Immobilization
Physical adsorption is a simple and economical method that relies on weak, non-covalent interactions (e.g., van der Waals forces, hydrogen bonds) between the enzyme and the support material. Chitosan (B1678972), a natural biopolymer, is a common support for this method.
Adsorption of this compound on Chitosan Nanoparticles
This protocol describes the preparation of this compound-loaded chitosan nanoparticles by ionic gelation.[6][11]
Experimental Protocol:
-
Preparation of Chitosan Solution:
-
Dissolve chitosan in a 1-2% (v/v) acetic acid solution with stirring.
-
Adjust the pH to 5.5 with sodium hydroxide.
-
Filter the solution to remove any undissolved particles.
-
-
Preparation of this compound and TPP Solutions:
-
Prepare a solution of this compound in deionized water.
-
Prepare a solution of sodium tripolyphosphate (TPP) in deionized water.
-
-
Nanoparticle Formation and Enzyme Loading:
-
Add the this compound solution to the chitosan solution under magnetic stirring.
-
Add the TPP solution dropwise to the chitosan-serrapeptase mixture.
-
Nanoparticles will form spontaneously via ionic gelation.
-
Continue stirring for 30 minutes.
-
-
Purification and Collection:
-
Centrifuge the nanoparticle suspension to separate the this compound-loaded chitosan nanoparticles.
-
Wash the nanoparticles with deionized water to remove unadsorbed enzyme and other reagents.
-
Lyophilize the nanoparticles for long-term storage, often with a cryoprotectant like trehalose.[6]
-
Characterization:
-
Particle Size and Zeta Potential: Dynamic Light Scattering (DLS).
-
Morphology: Scanning Electron Microscopy (SEM).[6]
-
Loading Efficiency: Quantify the amount of this compound in the supernatant after centrifugation.
Logical Relationship for Adsorption on Chitosan Nanoparticles:
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound immobilization, allowing for easy comparison of different techniques and support materials.
Table 1: Comparison of Immobilization Efficiency and Enzyme Loading
| Immobilization Method | Support Material | Immobilization Efficiency (%) | Enzyme Loading | Reference |
| Covalent Bonding | Amino-functionalized MNPs | - | 17 molecules/particle | [4] |
| Covalent Bonding | Chitosan-coated MNPs | - | 264 mg/g support | [5] |
| Entrapment | Calcium Alginate | - | - | [9][10] |
| Adsorption (Ionic Gelation) | Chitosan Nanoparticles | 62 - 86% | - | [11] |
Table 2: Kinetic Parameters of Free and Immobilized this compound
| Enzyme Form | Support Material | Km | Vmax | Reference |
| Free this compound | - | - | 0.064 µmol/min | [2] |
| Immobilized this compound | Amino-functionalized MNPs | Decreased | 0.055 µmol/min | [2][4] |
| Immobilized this compound | Chitosan-coated MNPs | Little effect | Little effect | [5] |
Table 3: Reusability and Stability of Immobilized this compound
| Immobilization Method | Support Material | Reusability | Storage Stability | Reference |
| Covalent Bonding | Amino-functionalized MNPs | Good | Good storage stability | [4] |
| Entrapment | Calcium Alginate Beads | Retained 32.93% activity after 7 cycles | More stable than free enzyme | [3] |
| Adsorption | CMC-Silver Nanoparticles | Retained 50% activity after 7 cycles | - | [2] |
Conclusion
The choice of immobilization technique and support material for this compound depends on the specific industrial application. Covalent bonding to magnetic nanoparticles offers high stability and easy separation, making it suitable for continuous processes. Entrapment in alginate beads is a simple and mild method, ideal for applications where shear forces are low. Physical adsorption onto chitosan nanoparticles is a straightforward technique that can also be used for controlled release applications. The provided protocols and data serve as a valuable resource for researchers and professionals in the development of robust and efficient industrial processes utilizing this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparation, characterization and targeted delivery of serratiopeptidase immobilized on amino-functionalized magnetic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chitosan-assisted immobilization of serratiopeptidase on magnetic nanoparticles, characterization and its target delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. japsonline.com [japsonline.com]
- 8. Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Immobilization With Calcium Alginate [user.eng.umd.edu]
- 10. usa-journals.com [usa-journals.com]
- 11. Serratiopeptidase Loaded Chitosan Nanoparticles by Polyelectrolyte Complexation: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Serrapeptase in the Dissociation of Cell Cultures and Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzymatic dissociation is a cornerstone technique in life sciences research, enabling the isolation of single cells from tissues and cultured monolayers for a myriad of downstream applications, including single-cell analysis, cell culture, and tissue engineering.[1][2][3] While traditional enzymes like trypsin and collagenase are widely used, their aggressive proteolytic activity can sometimes compromise cell viability and cleave important cell surface markers.[1][4] This has led to a continuous search for alternative enzymes with gentler yet effective dissociation properties.
Serrapeptase, a metalloprotease derived from the non-pathogenic enterobacterium Serratia marcescens, presents a compelling alternative.[5][6] With a molecular weight ranging from 45 to 60 kDa, this enzyme is renowned for its potent anti-inflammatory, anti-biofilm, and fibrinolytic properties.[5][6][7] Its unique substrate specificity and activity profile suggest its potential as a valuable tool for cell and tissue dissociation. These application notes provide a comprehensive overview of this compound, its characteristics, and theoretical protocols for its use in detaching adherent cell cultures and dissociating tissues.
Properties of this compound
A thorough understanding of this compound's biochemical properties is crucial for optimizing its use in cell and tissue dissociation protocols. Key characteristics are summarized in the table below.
| Property | Value | References |
| Enzyme Commission (EC) Number | 3.4.24.40 | [5][6][8] |
| Molecular Weight | 45-60 kDa | [5][6] |
| Optimal pH | 9.0 | [5][6] |
| Optimal Temperature | 40°C | [5][6] |
| Inactivation Temperature | 55°C (in 15 minutes) | [5][6] |
| Composition | Zinc-containing metalloprotease | [5] |
Comparison with Common Dissociation Enzymes
The choice of enzyme is critical for successful cell isolation, with each protease offering a unique balance of efficacy and gentleness.
| Enzyme | Mechanism of Action | Advantages | Disadvantages |
| This compound (Theoretical) | Metalloprotease with proteolytic and fibrinolytic activity.[5] | Potentially gentler on cell surface proteins; anti-inflammatory properties may reduce cell stress. | Protocols for cell and tissue dissociation are not well-established and require optimization. |
| Trypsin | Serine protease that cleaves at the C-terminal side of lysine (B10760008) and arginine residues.[4][9] | Highly effective and fast-acting for many cell lines.[1][4] | Can be harsh on cells, leading to reduced viability and cleavage of surface proteins.[1][4] |
| Collagenase | Endopeptidase that breaks down collagen.[1] | Effective for dissociating tissues rich in collagen.[3][10] | Often used in combination with other proteases for complete dissociation.[11] |
| Dispase | Protease that cleaves fibronectin and collagen IV.[12] | Can detach epithelial cells as intact sheets.[11] | Can be less effective for tightly packed tissues. |
Experimental Protocols
Disclaimer: The following protocols are theoretical and based on the known properties of this compound and general principles of enzymatic cell and tissue dissociation. Researchers should perform initial optimization experiments to determine the ideal enzyme concentration, incubation time, and temperature for their specific cell type or tissue.
Protocol 1: Dissociation of Adherent Cell Cultures
This protocol provides a starting point for detaching adherent cells from culture vessels.
Materials:
-
This compound solution (to be prepared)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Complete cell culture medium (containing serum or a trypsin inhibitor)
-
Sterile conical tubes
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl, pH 9.0).
-
For initial experiments, test a range of final concentrations from 10 to 100 µg/mL in Ca2+/Mg2+-free PBS.
-
-
Cell Culture Wash:
-
Aspirate the culture medium from the flask.
-
Gently wash the cell monolayer with Ca2+/Mg2+-free PBS to remove any residual serum that may inhibit enzyme activity.
-
-
Enzymatic Detachment:
-
Add the pre-warmed (37-40°C) this compound solution to the flask, ensuring the cell monolayer is completely covered.
-
Incubate the flask at 37-40°C.
-
Monitor the cells under a microscope every 2-3 minutes. Detachment is indicated by the cells rounding up and floating.
-
-
Inactivation and Collection:
-
Once the majority of cells are detached, add an equal volume of complete culture medium to inactivate the this compound.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
-
Cell Counting and Viability:
-
Transfer the cell suspension to a conical tube and centrifuge at 100-200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh culture medium.
-
Determine the cell count and viability using a hemocytometer and trypan blue staining.
-
Protocol 2: Dissociation of Soft Tissues
This protocol is designed as a starting point for generating single-cell suspensions from soft tissues.
Materials:
-
This compound solution (to be prepared)
-
Hanks' Balanced Salt Solution (HBSS), with and without Ca2+/Mg2+
-
Complete cell culture medium
-
Sterile scalpels or scissors
-
Sterile cell strainers (e.g., 40 µm, 70 µm)
-
Sterile conical tubes
Procedure:
-
Tissue Preparation:
-
Place the fresh tissue in a sterile petri dish containing ice-cold HBSS with Ca2+/Mg2+.
-
Mince the tissue into small pieces (1-2 mm³) using sterile scalpels or scissors.[1]
-
-
Washing:
-
Transfer the minced tissue to a conical tube and wash several times with cold HBSS to remove red blood cells and debris.
-
-
Enzymatic Digestion:
-
Prepare a digestion solution of this compound in HBSS without Ca2+/Mg2+. Start with a concentration range of 50-200 µg/mL.
-
Add the digestion solution to the minced tissue.
-
Incubate at 37-40°C with gentle agitation for 15-60 minutes. The optimal time will vary depending on the tissue type.
-
-
Mechanical Dissociation:
-
After incubation, further dissociate the tissue by gently triturating with a pipette.
-
-
Filtration and Inactivation:
-
Pass the cell suspension through a sterile cell strainer to remove any remaining clumps.
-
Add an equal volume of complete culture medium to inactivate the this compound.
-
-
Cell Counting and Viability:
-
Centrifuge the filtered cell suspension, resuspend the pellet in fresh medium, and determine the cell count and viability.
-
Visualizing Experimental Workflows
Conclusion
This compound holds promise as a novel enzymatic tool for the dissociation of cell cultures and tissues. Its unique biochemical properties, including a high optimal pH and moderate optimal temperature, may offer advantages in preserving cell viability and function. The provided theoretical protocols and workflows serve as a foundational guide for researchers to explore the utility of this compound in their specific applications. Empirical optimization of parameters such as enzyme concentration, incubation time, and temperature will be essential to achieve maximal cell yield and viability. Further research is warranted to fully elucidate the efficacy and potential benefits of this compound in the field of cell and tissue dissociation.
References
- 1. levitasbio.com [levitasbio.com]
- 2. Factors Affecting Cell Viability during the Enzymatic Dissociation of Human Endocrine Tumor Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. akadeum.com [akadeum.com]
- 4. Impact of cell harvesting methods on detection of cell surface proteins and apoptotic markers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serratiopeptidase: Insights into the therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serratiopeptidase: An integrated View of Multifaceted Therapeutic Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Analytical techniques for serratiopeptidase: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Dissociation and Trypsin for Cell Culture | Thermo Fisher Scientific - FR [thermofisher.com]
- 10. Factors Affecting Cell Viability during the Enzymatic Dissociation of Human Endocrine Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic and Non-Enzymatic Cell Dissociation Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Frontiers | An Optimized Tissue Dissociation Protocol for Single-Cell RNA Sequencing Analysis of Fresh and Cultured Human Skin Biopsies [frontiersin.org]
Application Notes and Protocols for Testing Serrapeptase Efficacy on Bacterial Biofilms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of serrapeptase against bacterial biofilms. The methodologies outlined below are designed to enable the quantification of biofilm inhibition and disruption, as well as to investigate the underlying mechanisms of this compound action.
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which confers protection against antibiotics and host immune responses.[1][2] This resilience makes biofilm-associated infections a significant challenge in clinical settings.[3][4] this compound, a proteolytic enzyme derived from Serratia marcescens, has emerged as a promising anti-biofilm agent.[3][5] Its proposed mechanism of action involves the degradation of key protein components within the biofilm matrix, disruption of bacterial adhesion, and interference with bacterial metabolism.[3][[“]]
This document details standardized protocols for assessing the anti-biofilm properties of this compound, including methods for quantifying biofilm mass, bacterial viability, and the integrity of the EPS matrix.
Key Experimental Protocols
Biofilm Formation and Inhibition Assay (Crystal Violet Method)
This protocol is a widely used method for the semi-quantitative analysis of biofilm formation and inhibition.[3][7]
Objective: To determine the concentration-dependent effect of this compound on the formation of bacterial biofilms.
Principle: Crystal violet (CV) dye stains the polysaccharide components of the biofilm matrix.[1] The amount of retained dye is proportional to the biofilm biomass.
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with glucose)[1]
-
This compound solution of known concentrations
-
96-well flat-bottom tissue culture plates
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate the bacterial strain in the appropriate growth medium and incubate overnight at 37°C. Adjust the bacterial suspension to a specific optical density (e.g., 0.5 McFarland standard).
-
Plate Setup: Add 100 µL of the bacterial suspension to each well of a 96-well plate. Add 100 µL of this compound solution at various concentrations to the test wells. Include a positive control (bacteria with medium only) and a negative control (medium only).
-
Incubation: Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.
-
Washing: Gently discard the planktonic bacteria and wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Staining: Add 150 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the CV solution and wash the wells three times with 200 µL of sterile PBS.
-
Destaining: Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the biofilm biomass.
Bacterial Viability Assay (MTT Assay)
This protocol assesses the metabolic activity of bacteria within the biofilm, providing an indication of cell viability.[1][2]
Objective: To determine the effect of this compound on the viability of bacteria within the biofilm.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Biofilms grown in the presence or absence of this compound (as described in Protocol 1)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Biofilm Preparation: Grow biofilms in a 96-well plate as described in the biofilm inhibition assay.
-
Washing: After incubation, remove the planktonic bacteria and wash the biofilms twice with sterile PBS.
-
MTT Incubation: Add 50 µL of MTT solution to each well and incubate in the dark at 37°C for 3-4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
Quantification of Extracellular Polymeric Substance (EPS) Components
Functional amyloids are important protein components of the EPS matrix in many bacterial biofilms.[1]
Objective: To quantify the effect of this compound on the amyloid content of the biofilm matrix.
A. Congo Red (CR) Assay: Principle: Congo Red dye binds to amyloid proteins, and the amount of bound dye can be quantified spectrophotometrically.[1]
Procedure:
-
Biofilm Collection: Grow biofilms in the presence or absence of this compound. Harvest the biofilms by scraping and resuspend them in PBS.
-
CR Staining: Add Congo Red solution (10 µg/mL final concentration) to the bacterial suspension and incubate at room temperature for 10 minutes.
-
Centrifugation: Pellet the bacteria by centrifugation.
-
Quantification: Measure the absorbance of the supernatant at 490 nm. A decrease in absorbance compared to the control (CR solution without bacteria) indicates binding of the dye to amyloids.
B. Thioflavin T (ThT) Assay: Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.[1]
Procedure:
-
Biofilm Preparation: Grow biofilms on a suitable surface (e.g., glass coverslips) in the presence or absence of this compound.
-
Staining: Stain the biofilms with ThT solution.
-
Microscopy: Visualize the stained biofilms using a fluorescence microscope with the appropriate filter set. The fluorescence intensity corresponds to the amyloid content.
Objective: To assess the impact of this compound on the peptidoglycan content of the bacterial cell wall and biofilm matrix.[2]
Principle: Crystal Violet can also be used to estimate the peptidoglycan content in Gram-positive bacteria.[2]
Procedure:
-
Bacterial Cell Preparation: Treat bacterial cultures with this compound.
-
Staining: Mix the bacterial suspension with a Crystal Violet solution (10 µg/mL final concentration).
-
Quantification: After incubation and centrifugation, measure the absorbance of the supernatant. A higher absorbance in the supernatant of treated samples compared to the control indicates a reduction in peptidoglycan content.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the efficacy of this compound against various bacterial biofilms.
| Bacterium | Assay | This compound Concentration | % Inhibition / Reduction | IC50 Value | Reference |
| Escherichia coli | Biofilm Formation (CV) | 0.25 µg/mL | 87% | 14.2 ng/mL | [3][4] |
| Escherichia coli | Biofilm Viability | 500 ng/mL | 92% | - | [4] |
| Escherichia coli | Planktonic Viability | 500 ng/mL | 45% | - | [4] |
| Escherichia coli | Lipopolysaccharides (cellular) | 8 ng/mL | 76% | - | [3] |
| Escherichia coli | Lipopolysaccharides (secreted) | 32 ng/mL | 94% | - | [3] |
| Escherichia coli | Flagellin | 8 ng/mL | 63% | - | [3] |
| Escherichia coli | Peptidoglycan | 125 ng/mL | 29% | - | [3] |
| Pseudomonas aeruginosa | Biofilm Formation (plastic) | 10 µg/mL | - | 11.26 µg/mL | [1][8] |
| Pseudomonas aeruginosa | Biofilm Formation (glass) | 10 µg/mL | 92% | 0.27 µg/mL | [1] |
| Pseudomonas aeruginosa | Bacterial Viability (MTT) | 10 µg/mL | 63% | 3.07 µg/mL | [1][8] |
| Pseudomonas aeruginosa | Functional Amyloids (CR) | 10 µg/mL | 48% | 10.07 µg/mL | [1] |
| Pseudomonas aeruginosa | Functional Amyloids (ThT) | 10 µg/mL | 52% | 8.64 µg/mL | [1] |
| Staphylococcus aureus (MSSA) | Bacterial Viability | 2 µg/mL | 46% | - | [2] |
| Staphylococcus aureus (MSSA) | Peptidoglycan | 2 µg/mL | 16% | - | [2] |
| Staphylococcus aureus (MRSA) | Peptidoglycan | 8 µg/mL | 9% | - | [2] |
| Bacterium | Parameter Measured | This compound Concentration | Effect | Reference |
| Escherichia coli | Secreted Alkaline Phosphatase Activity | 125 ng/mL | +70% | [3] |
| Escherichia coli | Cellular DING/PstS Proteins | 64 ng/mL | -84% | [3] |
| Staphylococcus aureus (MSSA) | Intracellular ALP Activity | - | up to -85% | [2] |
| Staphylococcus aureus (MRSA) | Intracellular ALP Activity | - | up to -89% | [2] |
| Staphylococcus aureus (MSSA) | Extracellular ALP Activity | 2 µg/mL | +482% | [2] |
| Staphylococcus aureus (MRSA) | Extracellular ALP Activity | 5 µg/mL | +267% | [2] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for testing this compound efficacy on biofilms.
Proposed Mechanism of Action of this compound on Bacterial Biofilms
Caption: Proposed mechanism of this compound action on bacterial biofilms.
References
- 1. In vitro and in silico evaluation of the this compound effect on biofilm and amyloids of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound impairs biofilm, wall, and phospho-homeostasis of resistant and susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Eliminates Escherichia coli Biofilms by Targeting Curli Fibers, Lipopolysaccharides, and Phosphate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. balanceone.com [balanceone.com]
- 6. consensus.app [consensus.app]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in silico evaluation of the this compound effect on biofilm and amyloids of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for pH-Sensitive Oral Delivery Systems for Serrapeptase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serrapeptase, a proteolytic enzyme derived from the Serratia species, exhibits potent anti-inflammatory properties.[1][2] However, its oral delivery is challenging due to its susceptibility to degradation in the acidic environment of the stomach and by proteolytic enzymes in the gastrointestinal tract.[3][4][5] To overcome these hurdles, formulation strategies focusing on pH-sensitive delivery systems are crucial. These systems are designed to protect the enzyme in the stomach and facilitate its release in the neutral to alkaline environment of the small intestine, thereby enhancing its bioavailability and therapeutic efficacy.[6][7][8][9]
This document provides detailed application notes and experimental protocols for the formulation and evaluation of two primary types of pH-sensitive oral delivery systems for this compound: Enteric-Coated Tablets and pH-Sensitive Nanoparticles .
Enteric-Coated this compound Tablets
Enteric coating is a well-established method to protect acid-labile drugs.[10] The core tablet containing this compound is coated with a polymer that remains intact at the low pH of the stomach but dissolves at the higher pH of the small intestine.[10]
Materials and Formulation
Table 1: Components for Enteric-Coated this compound Tablets
| Component | Function | Example Materials | Typical Concentration (% w/w) |
| Active | Therapeutic Agent | This compound | 5-10 mg per tablet |
| Diluent | Bulking Agent | Microcrystalline Cellulose (Avicel), Lactose | q.s. to tablet weight |
| Binder | Tablet Cohesion | Polyvinylpyrrolidone (PVP), Starch Paste | 2-5 |
| Disintegrant | Facilitates Tablet Breakup | Sodium Starch Glycolate, Crospovidone[1][11] | 2-5[1][11] |
| Lubricant | Reduces Friction | Magnesium Stearate[12] | 0.5-2 |
| Glidant | Improves Powder Flow | Colloidal Silicon Dioxide[1][11] | 0.5-2[1][11] |
| Seal Coat | Protects from Moisture | Shellac, HPMC | 2-3[1][11] |
| Enteric Coat | pH-Sensitive Polymer | HPMC Phthalate, Eudragit® L30 D55, Cellulose Acetate Phthalate (CAP)[1][10][12] | 5-10 (of core tablet weight)[1][11] |
| Plasticizer | Increases Film Flexibility | Castor Oil, Polyethylene Glycol (PEG) | 10-25 (of polymer weight) |
| Solvent | Polymer Dispersion | Water, Ethanol, Acetone | q.s. |
Experimental Protocol: Formulation of Enteric-Coated Tablets
-
Core Tablet Preparation (Direct Compression):
-
Sieve this compound and all excipients (diluent, binder, disintegrant, glidant) through a suitable mesh sieve.
-
Blend the ingredients in a geometric manner in a blender for 15-20 minutes to ensure uniform mixing.
-
Add the lubricant (Magnesium Stearate) and blend for another 3-5 minutes.
-
Compress the blend into core tablets using a tablet press with appropriate tooling.
-
Evaluate the core tablets for weight variation, hardness, thickness, and friability.
-
-
Seal Coating:
-
Prepare the seal coating solution by dissolving shellac or HPMC in a suitable solvent.
-
Place the core tablets in a coating pan.
-
Spray the seal coating solution onto the rotating tablets at a controlled rate, temperature, and airflow.
-
Continue the process until a weight gain of 2-3% is achieved.[1][13][11]
-
Dry the seal-coated tablets.
-
-
Enteric Coating:
-
Prepare the enteric coating solution by dispersing the enteric polymer (e.g., HPMC Phthalate) and plasticizer in the solvent system.
-
Place the seal-coated tablets in the coating pan.
-
Spray the enteric coating solution under controlled conditions (inlet air temperature: 20–50°C, atomizing air pressure: 1–3 bar, pan speed: 8–15 rpm).[1]
-
Continue coating until a weight gain of 6-8% is achieved.
-
Cure the coated tablets at a slightly elevated temperature (e.g., 37°C) to ensure complete film formation.[1]
-
Experimental Protocol: In Vitro Drug Release Study
-
Apparatus: USP Dissolution Apparatus Type II (Paddle).[14]
-
Acid Stage (Simulated Gastric Fluid):
-
Medium: 0.1 N HCl or Simulated Gastric Fluid (pH 1.2).[1][13][11]
-
Volume: 900 mL.
-
Temperature: 37 ± 0.5°C.
-
Duration: 2 hours.
-
Procedure: Place one tablet in each dissolution vessel. Withdraw samples at regular intervals and analyze for this compound content. The tablets should show minimal to no drug release.[1][13][11]
-
-
Buffer Stage (Simulated Intestinal Fluid):
-
Medium: Phosphate (B84403) Buffer (pH 6.8).[1][13][11]
-
Volume: 900 mL.
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50-100 rpm.
-
Duration: 1 hour or until complete drug release.
-
Procedure: After the acid stage, carefully transfer the tablets to vessels containing the phosphate buffer. Withdraw samples at regular intervals (e.g., 10, 20, 30, 45, 60 minutes) and analyze for this compound content using a validated UV-spectrophotometric or HPLC method.[14]
-
Table 2: Representative In Vitro Release Data for Enteric-Coated this compound Tablets
| Time (minutes) | % Drug Release in 0.1 N HCl (pH 1.2) | % Drug Release in Phosphate Buffer (pH 6.8) |
| 0 | 0 | 0 |
| 60 | < 5 | - |
| 120 | < 10 | 0 |
| 130 | - | 25 |
| 140 | - | 55 |
| 150 | - | 80 |
| 165 | - | > 95 |
| 180 | - | > 98 |
Note: Data is illustrative and based on typical expected performance.
pH-Sensitive this compound Nanoparticles
Nanoparticles offer several advantages for oral drug delivery, including protection of the encapsulated drug from degradation, potential for enhanced absorption, and targeted release.[5][6] pH-sensitive polymers are used to formulate nanoparticles that release this compound in the intestine.
Formulation Approach: Chitosan-Tripolyphosphate (TPP) Nanoparticles by Ionic Gelation
Chitosan (B1678972) is a biocompatible and biodegradable polymer that is positively charged at acidic pH.[3][15] It can form nanoparticles by ionic crosslinking with a negatively charged molecule like sodium tripolyphosphate (TPP).[3][15]
Materials and Formulation
Table 3: Components for this compound-Loaded Chitosan Nanoparticles
| Component | Function | Example Material | Typical Concentration |
| Polymer | Nanoparticle Matrix | Chitosan (low molecular weight) | 0.8 - 1.6 mg/mL[3][15] |
| Cross-linker | Nanoparticle Formation | Sodium Tripolyphosphate (TPP) | 0.06 - 0.24 mg/mL[3][15] |
| Active | Therapeutic Agent | This compound | 1.25 mg/mL[3][15] |
| Solvent | - | Double-distilled water | q.s. |
Experimental Protocol: Preparation of Chitosan Nanoparticles
-
Solution Preparation:
-
Prepare a chitosan solution (e.g., 1.2 mg/mL) in 1% acetic acid and adjust the pH to 5.5. Stir until fully dissolved.
-
Prepare a TPP solution (e.g., 0.12 mg/mL) in double-distilled water.[3][15]
-
Prepare a this compound solution (1.25 mg/mL) in double-distilled water.[3][15]
-
Filter the TPP and this compound solutions through a 0.22 µm syringe filter.[3][15]
-
-
Nanoparticle Formation (Ionic Gelation):
-
Take 40 mL of the chitosan solution in a beaker.
-
Add 4 mL of the this compound solution to the chitosan solution and stir for 5 minutes using a magnetic stirrer.[3][15]
-
Add 6 mL of the TPP solution dropwise to the chitosan-Serrapeptase mixture under continuous magnetic stirring.[3][15]
-
Continue stirring for 30 minutes to allow for the formation of nanoparticles.
-
The resulting suspension will be opalescent, indicating nanoparticle formation.
-
Experimental Protocol: Characterization of Nanoparticles
-
Particle Size and Zeta Potential:
-
Dilute the nanoparticle suspension with deionized water.
-
Analyze the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
-
Encapsulation Efficiency (%EE) and Drug Loading (%DL):
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 30 minutes.
-
Carefully collect the supernatant.
-
Measure the concentration of free this compound in the supernatant using a suitable protein quantification assay (e.g., Bradford or BCA assay) or UV-spectrophotometry.
-
Calculate %EE and %DL using the following formulas:
%EE = [(Total Drug - Free Drug) / Total Drug] x 100 %DL = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
Table 4: Representative Physicochemical Properties of this compound-Loaded Chitosan Nanoparticles
| Formulation Parameter | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Chitosan:TPP ratio (w/w) | ||||
| 10:1 | ~550 | < 0.5 | +25 to +35 | ~65 |
| 6.7:1 | ~450 | < 0.5 | +20 to +30 | ~75 |
| 5:1 | ~400 | < 0.5 | +15 to +25 | ~80 |
Note: Data is illustrative and based on trends reported in the literature.[3][15] Increasing TPP concentration generally leads to smaller, more compact nanoparticles with higher entrapment efficiency.[3][15]
Experimental Protocol: In Vitro Release from Nanoparticles
-
Method: Dialysis Bag Method.
-
Procedure:
-
Place a known amount of the nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off (e.g., 12-14 kDa).
-
Immerse the dialysis bag in 0.1 N HCl (pH 1.2) for 2 hours, with gentle stirring at 37°C.
-
After 2 hours, transfer the dialysis bag to a fresh medium of phosphate buffer (pH 6.8 or 7.4) and continue the study for up to 24 hours.[3]
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.
-
Analyze the samples for this compound content.
-
Stability Testing
The stability of the final formulation is critical to ensure its shelf-life and efficacy.
Protocol: Accelerated Stability Study
-
Storage Conditions: Store the formulated product (enteric-coated tablets or lyophilized nanoparticles) in its final packaging at accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH.[11]
-
Testing Intervals: Test the samples at 0, 1, 2, 3, and 6 months.[11]
-
Parameters to Evaluate:
-
Physical Appearance: Color, odor, shape.
-
Assay: this compound content and enzymatic activity.[16]
-
In Vitro Drug Release: Dissolution profile.
-
For Nanoparticles: Particle size, PDI, and %EE after redispersion.
-
Visualizations
Experimental Workflow: Enteric-Coated Tablet Formulation and Evaluation
References
- 1. Formulation and development of Serratiopeptidase enteric coated tablets and analytical method validation by UV Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. meteoricbiopharma.com [meteoricbiopharma.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pH-Responsive carriers for oral drug delivery: challenges and opportunities of current platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of pH-sensitive microcapsules for selective delivery of nanozymes and biological enzymes in small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pH-sensitive polymeric nanoparticles to improve oral bioavailability of peptide/protein drugs and poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UT technology: pH-sensitive hydrogel technology for enhanced oral delivery of high molecular weight therapeutic proteins [utotc.technologypublisher.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Formulation and development of Serratiopeptidase enteric coated tablets and analytical method validation by UV Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpra.com [ijpra.com]
- 15. Serratiopeptidase Loaded Chitosan Nanoparticles by Polyelectrolyte Complexation: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
Application Notes and Protocols for the Quantitative Analysis of Serrapeptase using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serrapeptase, also known as serratiopeptidase, is a proteolytic enzyme with a long history of use as an anti-inflammatory and analgesic agent. Accurate quantification of this compound in various matrices, such as pharmaceutical formulations and biological fluids, is crucial for pharmacokinetic studies, quality control, and drug development. This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method described herein utilizes a surrogate peptide approach, a robust and widely accepted strategy for the quantification of proteins by mass spectrometry.
Principle of the Method
Due to the large size of the this compound enzyme (approximately 50 kDa), direct analysis by conventional LC-MS/MS is challenging. The surrogate peptide approach involves the enzymatic digestion of this compound into smaller peptides. A unique peptide, termed the "surrogate peptide," is then selected and quantified by LC-MS/MS. The concentration of the surrogate peptide is directly proportional to the concentration of the intact this compound protein in the original sample. This method offers high selectivity, sensitivity, and a wide dynamic range for the accurate quantification of this compound.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of this compound using the surrogate peptide approach is depicted below.
Detailed Experimental Protocols
Selection of a Surrogate Peptide for this compound
The selection of a suitable surrogate peptide is a critical step for the development of a robust and reliable LC-MS/MS method. The amino acid sequence of this compound from Serratia marcescens can be obtained from protein databases such as UniProt (Accession No. P07268).
Protocol for In-Silico Selection of Surrogate Peptides:
-
Obtain the full-length amino acid sequence of this compound.
-
Perform an in-silico tryptic digestion of the sequence using a tool such as Skyline or PeptideCutter. This will generate a list of potential tryptic peptides.
-
Filter the peptide list based on the following criteria:
-
Uniqueness: The peptide sequence should be unique to this compound and not present in other common proteins of the matrix (e.g., human plasma proteins). A BLAST search against the relevant protein database is recommended.
-
Length: Peptides should ideally be between 6 and 20 amino acids in length for good chromatographic retention and MS/MS fragmentation.
-
Absence of easily modifiable residues: Avoid peptides containing methionine (prone to oxidation) or asparagine/glutamine at the N-terminus (prone to deamidation).
-
Good ionization efficiency and fragmentation: Predictable and stable fragmentation patterns are desirable.
-
A theoretically selected surrogate peptide for this compound could be, for example, VIGGSDPAALR. The final selection should be confirmed experimentally.
Sample Preparation
This protocol is designed for the analysis of this compound in human plasma. It can be adapted for other biological matrices or pharmaceutical formulations with appropriate modifications.
Materials:
-
Human plasma
-
This compound reference standard
-
Stable isotope-labeled (SIL) internal standard (IS) of the surrogate peptide (e.g., [¹³C₆, ¹⁵N₂]-Lys or [¹³C₅, ¹⁵N₁]-Val labeled VIGGSDPAALR)
-
Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (sequencing grade)
-
Formic acid (FA)
-
Acetonitrile (ACN)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Protocol:
-
Spiking: To 100 µL of human plasma, add the this compound standard (for calibration curve and quality control samples) and a fixed concentration of the SIL-internal standard.
-
Denaturation, Reduction, and Alkylation:
-
Add 200 µL of 50 mM ammonium bicarbonate buffer.
-
Add 10 µL of 100 mM DTT and incubate at 60°C for 30 minutes to reduce disulfide bonds.
-
Cool to room temperature and add 10 µL of 200 mM IAM. Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.
-
-
Enzymatic Digestion:
-
Add trypsin at a 1:20 (w/w) enzyme-to-protein ratio.
-
Incubate at 37°C for 4-16 hours.
-
-
Digestion Quenching: Stop the digestion by adding 10 µL of 10% formic acid.
-
Peptide Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.
-
Load the quenched sample onto the cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in 5% methanol.
-
Elute the peptides with 1 mL of 0.1% formic acid in 80% acetonitrile.
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Value |
| Column | C18 reverse-phase, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 40% B over 5 minutes, then wash and re-equilibrate |
| Injection Volume | 10 µL |
| Column Temp. | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
MRM Transition Optimization:
The MRM transitions (precursor ion → product ion) and collision energies (CE) must be optimized for the selected surrogate peptide and its SIL-internal standard. This is typically done by infusing a standard solution of the peptide into the mass spectrometer and performing a product ion scan to identify the most intense and stable fragment ions. Then, the collision energy is ramped to find the optimal value for each transition.
Hypothetical MRM Transitions for the Surrogate Peptide VIGGSDPAALR:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| VIGGSDPAALR | 522.8 (M+2H)²⁺ | y₇ (729.4) | 25 |
| 522.8 (M+2H)²⁺ | b₅ (415.2) | 20 | |
| SIL-VIGGSDPAALR | 526.8 (M+2H)²⁺ | y₇ (737.4) | 25 |
| 526.8 (M+2H)²⁺ | b₅ (415.2) | 20 |
Note: These are hypothetical values and require experimental optimization.
Data Presentation: Method Validation Summary
A summary of typical validation parameters for a quantitative LC-MS/MS method for this compound is presented below. These values should be established during method validation according to regulatory guidelines (e.g., FDA, EMA).
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy within ±20%, Precision <20% | 0.5 - 5 ng/mL in plasma |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -10% to +10% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Recovery (%) | Consistent, precise, and reproducible | > 80% |
| Matrix Effect | Within acceptable limits | Minimal |
| Stability | Stable under tested conditions | Stable for relevant storage and processing times |
Logical Relationships in Method Development
The process of developing a quantitative LC-MS/MS method for this compound involves a series of logical steps, from initial feasibility to final validation.
Conclusion
The LC-MS/MS method using a surrogate peptide approach described in these application notes provides a highly selective, sensitive, and robust tool for the quantitative analysis of this compound. This methodology is well-suited for applications in pharmaceutical quality control, pharmacokinetic research, and clinical drug development. Adherence to the detailed protocols and proper method validation will ensure the generation of high-quality, reliable data for decision-making in a research and regulatory environment.
Troubleshooting & Optimization
troubleshooting low yield in recombinant Serrapeptase expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the low yield of recombinant Serrapeptase expression.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Very low or no expression of recombinant this compound.
Q: I am not observing any band corresponding to my recombinant this compound on an SDS-PAGE gel. What are the potential causes and how can I troubleshoot this?
A: Several factors can lead to a lack of detectable protein expression. Here is a step-by-step guide to troubleshoot this issue:
-
Verify the Integrity of Your Expression Construct:
-
Sequencing: Ensure your this compound gene is correctly cloned into the expression vector, is in the correct reading frame, and contains no mutations that could introduce premature stop codons.[1]
-
Restriction Digestion: Confirm the presence and correct orientation of the insert within the plasmid vector using restriction enzyme digestion.[2][3]
-
-
Assess Potential Toxicity of this compound to the Host Cells:
-
Optimize Codon Usage:
-
Codon Bias: The codon usage of the this compound gene (naturally from Serratia marcescens) may not be optimal for efficient translation in E. coli.[5][6] This can lead to translational stalling and truncated protein products.
-
Troubleshooting Steps:
-
Analyze your gene sequence for rare codons in E. coli. There are several online tools available for this purpose.[1]
-
Synthesize a codon-optimized version of the this compound gene to match the codon bias of E. coli.[7]
-
Alternatively, use an E. coli expression host like Rosetta(DE3), which contains a plasmid carrying tRNAs for rare codons.[8]
-
-
Issue 2: The expressed this compound is forming insoluble inclusion bodies.
Q: I see a strong band for this compound on my SDS-PAGE, but it's all in the insoluble pellet after cell lysis. How can I increase the yield of soluble protein?
A: Formation of insoluble and inactive inclusion bodies is a common issue when overexpressing foreign proteins in E. coli.[4][9] Here are several strategies to improve the solubility of recombinant this compound:
-
Modify Induction and Culture Conditions:
-
Lower Induction Temperature: Reducing the post-induction temperature to 18-25°C can slow down the rate of protein synthesis, which often promotes proper folding and increases solubility.[5][10]
-
Reduce Inducer Concentration: High concentrations of the inducer (e.g., IPTG) can lead to a very high rate of transcription and translation, overwhelming the cellular folding machinery. Try reducing the IPTG concentration to a range of 0.1-0.5 mM.[2][5]
-
Use a Weaker Promoter or a Lower Copy Number Plasmid: This can help to decrease the overall rate of protein expression.[5]
-
-
Co-expression of Chaperones:
-
Molecular chaperones can assist in the proper folding of your target protein. Consider co-transforming your cells with a compatible plasmid that expresses chaperones like GroEL/GroES or DnaK/DnaJ/GrpE.
-
-
Expression as a Fusion Protein:
-
Fusing this compound with a highly soluble partner protein, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), can enhance its solubility. The fusion tag can be cleaved off after purification if required.
-
-
In Vitro Refolding from Inclusion Bodies:
-
If the above strategies do not yield sufficient soluble protein, you can purify the inclusion bodies and then attempt to refold the protein in vitro. This typically involves:
-
Solubilization: Dissolving the purified inclusion bodies using strong denaturants like 8M urea (B33335) or 6M guanidinium (B1211019) chloride.
-
Refolding: Gradually removing the denaturant by methods such as dialysis, dilution, or on-column refolding to allow the protein to refold into its active conformation. This step often requires optimization of buffer conditions (pH, additives, etc.).[9]
-
-
Issue 3: Low final yield after purification.
Q: My expression levels seem adequate, but I am losing a significant amount of protein during purification. How can I optimize my purification protocol?
A: Low recovery after purification can be due to protein degradation, loss of activity, or suboptimal binding/elution from your chromatography resin.
-
Minimize Proteolysis:
-
Add Protease Inhibitors: During cell lysis and all subsequent purification steps, add a protease inhibitor cocktail to prevent degradation of your target protein by host cell proteases.
-
Maintain Low Temperatures: Perform all purification steps at 4°C to minimize protease activity.
-
-
Optimize Affinity Chromatography (e.g., Ni-NTA for His-tagged protein):
-
Binding: Ensure the pH and ionic strength of your lysis and binding buffers are optimal for the interaction between your tagged protein and the resin.
-
Washing: Optimize the concentration of the competing agent (e.g., imidazole (B134444) for His-tags) in the wash buffer to remove non-specifically bound proteins without eluting your target protein.
-
Elution: Use a gradient or step-wise elution with increasing concentrations of the competing agent to find the optimal concentration that elutes your protein in a sharp peak with high purity.
-
-
Consider Alternative Purification Strategies:
-
If affinity chromatography is not yielding the desired results, consider other methods based on the biochemical properties of this compound, such as ion-exchange chromatography (IEC) or size-exclusion chromatography (SEC).[11]
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on the optimization of recombinant this compound expression in E. coli.
Table 1: Effect of Expression Vector and Culture Media on this compound Yield
| Parameter | Variation | Relative Protein Expression (%) |
| Expression Vector | pET28a | 4.6 |
| pQE30 | 6.5 | |
| Culture Medium | 1X LB | 5.8 |
| 2X LB | 6.8 | |
| Terrific Broth (TB) | 12.8 | |
| 2X YT | 11.0 | |
| SOB | 8.2 | |
| Data adapted from a study optimizing heterologous Serratiopeptidase expression. The percentages represent the amount of expressed protein relative to total cell protein as estimated by densitometry.[2] |
Table 2: Optimization of Induction Conditions for this compound Expression
| Parameter | Variation | Relative Protein Expression (%) | Optimal Condition |
| Post-induction Temperature | 25°C | 1.0 | 37°C |
| 30°C | 4.2 | ||
| 37°C | 12.9 | ||
| Inducer (IPTG) Concentration | 0.2 mM | 7.7 | 0.5 mM |
| 0.5 mM | 11.3 | ||
| 1.0 mM | 11.5 | ||
| Post-induction Incubation Time | 2 hours | 8.1 | 4 hours |
| 4 hours | 11.4 | ||
| 6 hours | 11.5 | ||
| Overnight | 3.0 | ||
| Data adapted from the same optimization study. The optimal conditions were determined to be induction with 0.5 mM IPTG at 37°C for 4 hours in TB medium using the pQE30 vector.[2] |
Experimental Protocols
Protocol 1: Small-Scale Expression Trial for Optimizing Induction Conditions
This protocol is designed to test different induction temperatures and IPTG concentrations to identify the optimal conditions for soluble this compound expression.
-
Inoculation: Inoculate 5 mL of LB medium (containing the appropriate antibiotic) with a single colony of E. coli BL21(DE3) transformed with your this compound expression plasmid. Grow overnight at 37°C with shaking (200-250 rpm).
-
Main Culture: The next day, inoculate 50 mL of Terrific Broth (TB) medium (with antibiotic) in a 250 mL flask with the overnight culture to a starting OD₆₀₀ of 0.05-0.1.
-
Growth: Incubate at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Before induction, remove a 1 mL aliquot of the uninduced culture (this will serve as your negative control). Divide the main culture into smaller, equal volumes (e.g., 10 mL each) in separate flasks.
-
Test Conditions: Induce each sub-culture with different concentrations of IPTG (e.g., 0.1 mM, 0.5 mM, 1.0 mM) and incubate them at different temperatures (e.g., 18°C, 25°C, 37°C).
-
Harvesting: Harvest 1 mL from each culture 4 hours post-induction (and optionally at later time points like overnight for the lower temperatures). Centrifuge at 12,000 x g for 2 minutes to pellet the cells.
-
Analysis:
-
Resuspend the cell pellets in 100 µL of lysis buffer.
-
Lyse the cells (e.g., by sonication).
-
Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).
-
Analyze all fractions (uninduced, total cell lysate, soluble, and insoluble) on an SDS-PAGE gel to determine the expression level and solubility under each condition.
-
Visualizations
Troubleshooting Workflow for Low this compound Yield
The following diagram illustrates a logical workflow for troubleshooting low yields of recombinant this compound.
Caption: A decision-making flowchart for troubleshooting low yield in recombinant this compound expression.
References
- 1. goldbio.com [goldbio.com]
- 2. Production and Expression Optimization of Heterologous Serratiopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Codon Optimization: How to Make Genes Express Better in Host Cells [synapse.patsnap.com]
- 7. web.azenta.com [web.azenta.com]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. genscript.com [genscript.com]
optimizing buffer conditions for maximal Serrapeptase enzymatic activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for maximal Serrapeptase enzymatic activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
A1: this compound, a metalloprotease, exhibits maximal enzymatic activity at an alkaline pH, typically around 9.0.[1][2][3] Its activity significantly decreases in acidic or neutral conditions.
Q2: What is the ideal temperature for a this compound activity assay?
A2: The optimal temperature for this compound activity is approximately 40°C.[1][2][3] The enzyme can be completely inactivated by heating it to 55°C for about 15 minutes.[1][2][3]
Q3: Which buffer system is recommended for this compound assays?
A3: Tris-HCl buffer is generally recommended for this compound assays as it has been shown to maintain higher enzyme stability compared to phosphate (B84403) buffers or distilled water.[4][5] For example, at room temperature, this compound can retain up to 96% of its activity in a Tris-buffer, whereas its activity retention is significantly lower in phosphate buffer and distilled water.[4]
Q4: What is a suitable substrate for measuring this compound activity?
A4: Casein is the most commonly used substrate for assaying the proteolytic activity of this compound.[5][6][7] The assay typically measures the release of tyrosine from casein upon hydrolysis by the enzyme.
Q5: Are there any known inhibitors of this compound I should be aware of?
A5: Yes, as a metalloprotease, this compound is strongly inhibited by metal chelating agents such as Ethylenediaminetetraacetic acid (EDTA). The presence of EDTA in the reaction buffer will lead to a significant loss of enzymatic activity. It is also sensitive to inhibition by certain detergents and high concentrations of organic solvents.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no enzyme activity detected. | Incorrect pH of the assay buffer. | Ensure the pH of your buffer is adjusted to the optimal range for this compound, which is approximately 9.0. |
| Suboptimal temperature. | Maintain the reaction temperature at the optimal 40°C. Avoid temperatures above 55°C, as this will lead to irreversible inactivation. | |
| Presence of inhibitors. | Check for the presence of metal chelators like EDTA in your reagents. If unavoidable, consider dialysis to remove the inhibitor. | |
| Improper enzyme storage. | Store the enzyme according to the manufacturer's instructions, typically at low temperatures, and avoid repeated freeze-thaw cycles. | |
| Inconsistent results between experiments. | Variability in buffer preparation. | Prepare fresh buffer for each experiment and ensure accurate pH measurement. |
| Inaccurate pipetting. | Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accurate volumes of enzyme and substrate. | |
| Substrate degradation. | Prepare fresh substrate solutions for each assay, as casein solutions can be susceptible to microbial growth. | |
| High background signal. | Substrate auto-hydrolysis. | Run a blank control without the enzyme to measure the rate of spontaneous substrate degradation and subtract this from your experimental values. |
| Contamination of reagents. | Use high-purity reagents and sterile techniques to prevent microbial or other protease contamination. |
Data Presentation
Table 1: Optimal Reaction Conditions for this compound Activity
| Parameter | Optimal Value | Notes |
| pH | 9.0 | Activity is significantly lower at neutral and acidic pH. |
| Temperature | 40°C | Inactivated at 55°C.[1][2][3] |
| Buffer | Tris-HCl | Demonstrates higher stability compared to phosphate buffer.[4] |
| Substrate | Casein | Commonly used for proteolytic activity assays.[5][6][7] |
Table 2: Effect of Different Buffer Systems on this compound Stability
| Buffer System | % Activity Retained (Room Temperature) | % Activity Retained (37°C) |
| Tris-buffer (pH 7.0) | 96% | 93% |
| Phosphate buffer (pH 7.0) | 49.83% | 68% |
| Distilled Water | 53% | 42% |
| (Data adapted from a 12-hour stability study)[4] |
Experimental Protocols
Detailed Protocol for Caseinolytic Assay of this compound Activity
This protocol is based on the principle that this compound hydrolyzes casein, releasing tyrosine and other amino acids. The amount of liberated tyrosine is then quantified spectrophotometrically.
Materials:
-
This compound enzyme solution
-
Casein solution (0.65% w/v) in 50 mM Tris-HCl buffer (pH 9.0)
-
Trichloroacetic acid (TCA) solution (110 mM)
-
Folin & Ciocalteu's phenol (B47542) reagent
-
Sodium Carbonate solution (500 mM)
-
L-Tyrosine standard solutions (for calibration curve)
-
Spectrophotometer and cuvettes
-
Water bath at 40°C
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
Prepare a 0.65% (w/v) casein solution by dissolving casein in 50 mM Tris-HCl buffer (pH 9.0). Heat gently if necessary to dissolve, then cool to room temperature.
-
Prepare standard solutions of L-Tyrosine in deionized water.
-
-
Enzyme Reaction:
-
Pipette 2.5 mL of the 0.65% casein solution into a test tube.
-
Pre-incubate the test tube in a water bath at 40°C for 5 minutes to allow the substrate to reach the optimal temperature.
-
Add 0.5 mL of the this compound enzyme solution to the test tube to initiate the reaction.
-
Incubate the reaction mixture at 40°C for exactly 30 minutes.
-
-
Reaction Termination:
-
Stop the enzymatic reaction by adding 2.5 mL of the TCA solution. The TCA will precipitate the undigested casein.
-
Allow the mixture to stand at room temperature for 30 minutes.
-
-
Sample Clarification:
-
Centrifuge the mixture to pellet the precipitated casein.
-
Carefully collect the supernatant, which contains the liberated tyrosine.
-
-
Colorimetric Detection:
-
To 1 mL of the supernatant, add 5 mL of the Sodium Carbonate solution.
-
Add 1 mL of the Folin & Ciocalteu's phenol reagent and mix immediately.
-
Incubate at room temperature for 30 minutes for color development.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the solution at the appropriate wavelength for the Folin-Ciocalteu reaction (typically 660 nm).
-
-
Quantification:
-
Prepare a standard curve using the L-Tyrosine standard solutions.
-
Determine the concentration of tyrosine released in your samples by comparing their absorbance to the standard curve.
-
One unit of this compound activity is often defined as the amount of enzyme that liberates a specific amount of tyrosine per minute under the defined assay conditions.
-
Visualizations
Caption: Experimental workflow for the caseinolytic assay of this compound.
Caption: Troubleshooting logic for low this compound activity.
References
- 1. examine.com [examine.com]
- 2. Serratiopeptidase: An integrated View of Multifaceted Therapeutic Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Topical Formulations of Serratiopeptidase: Development and Pharmacodynamic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical techniques for serratiopeptidase: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. mdpi.com [mdpi.com]
strategies to prevent autolysis and degradation of purified Serrapeptase
Technical Support Center: Purified Serrapeptase
Welcome to the technical support center for purified this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing autolysis and degradation of this compound during and after purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of purified this compound degradation and autolysis?
This compound, being a proteolytic enzyme, is susceptible to degradation and autolysis (self-digestion) driven by several factors. The primary causes include exposure to high temperatures, suboptimal pH conditions, and the presence of other contaminating proteases.[1][2] As a metalloprotease, its activity, including autolytic activity, is dependent on its structure and cofactors.[3][4]
Q2: What is the optimal temperature for this compound activity versus its stability?
This compound exhibits maximum activity at temperatures between 40°C and 50°C.[3][4] However, for stability, lower temperatures are crucial. The enzyme is rapidly inactivated at 55°C, losing its activity within 15 minutes.[3][5][6] For storage and during purification, it is critical to maintain low temperatures, such as 4°C, to minimize autolysis and degradation.[1][7]
Q3: What is the optimal pH range for this compound activity and stability?
The enzyme shows maximum proteolytic activity at an alkaline pH of 9.0.[3][4] It is generally stable over a wide pH range, but for storage and handling, maintaining the pH within a stable range (typically 7.0-9.0) is recommended to prevent denaturation and activity loss.[3]
Q4: How should I store my purified this compound for short-term and long-term use?
Proper storage is critical to preserving enzyme activity. For short-term storage (days to a week), keep the enzyme solution at 4°C. For long-term storage, the enzyme should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or ideally at -80°C.[1][8][9] Lyophilization (freeze-drying), often with the addition of stabilizers, is another excellent method for long-term preservation.[10] Always store in airtight, light-resistant containers in a cool, dry, and dark environment.[5][11]
Q5: Can I use protease inhibitors to prevent this compound degradation?
Yes, but with a critical distinction. To prevent degradation from contaminating proteases during purification, a standard protease inhibitor cocktail can be used.[1][2] However, to prevent this compound's own autolytic activity, you would need an inhibitor specific to it. Since this compound is a zinc-containing metalloprotease, a metal chelator like EDTA can inhibit its activity.[12] This can be useful during specific purification steps, but the chelator must be removed (e.g., via dialysis) to restore enzymatic function.
Q6: Are there any chemical stabilizers I can add to my purified this compound preparation?
Yes, several excipients can enhance the stability of this compound, particularly for lyophilization or long-term storage. Adding cryoprotectants such as lactose (B1674315), sucrose (B13894), or gelatin before freeze-drying can significantly improve the recovery of active enzyme.[10] For liquid preparations, adding glycerol (B35011) to a final concentration of 10-20% can help stabilize the protein at freezing temperatures.[9] Additionally, the presence of metal ions like zinc and manganese has been shown to improve stability.[3]
Troubleshooting Guide
Problem: Significant loss of activity in the purified enzyme sample.
This guide will help you diagnose and solve common issues related to the loss of this compound activity post-purification.
Caption: Troubleshooting workflow for diagnosing this compound activity loss.
Data Summary Tables
Table 1: Optimal vs. Inactivating Conditions for this compound
| Parameter | Optimal / Stable Range | Condition Leading to Inactivation | Citations |
| Temperature | Activity: 40-50°C, Stability: ≤ 4°C | 55°C for 15 minutes | [3][4][5][7] |
| pH | Activity: 9.0, Stability: 7.0 - 9.0 | Extreme acidic or alkaline conditions | [3][4][13] |
| Additives | Metal ions (Zn²⁺, Mn²⁺), Sucrose | Metal chelators (e.g., EDTA) | [3][10][12] |
Table 2: Recommended Storage Conditions for Purified this compound
| Duration | Temperature | Form | Key Considerations | Citations |
| Short-Term (1-7 days) | 4°C | Liquid (in buffer) | Ensure buffer pH is stable. | [7][14] |
| Long-Term (>1 week) | -20°C to -80°C | Liquid (in buffer, aliquoted) | Aliquot to avoid freeze-thaw. -80°C is preferred. | [1][8] |
| Archival (Months-Years) | Room Temperature or 4°C | Lyophilized (freeze-dried) powder | Add stabilizers (e.g., lactose) before lyophilization. Store in a desiccated, dark environment. | [10][11] |
Experimental Protocols
Protocol 1: General Low-Temperature Purification Workflow
This protocol outlines a standard workflow for purifying this compound while minimizing degradation.
Caption: Workflow for minimizing this compound degradation during purification.
Methodology:
-
Cell Lysis: Resuspend the cell pellet in a pre-chilled lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0) supplemented with a commercial protease inhibitor cocktail. Perform lysis using mechanical means (e.g., sonication) on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 20-30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Purification Steps: Perform all subsequent steps, such as ammonium (B1175870) sulfate (B86663) precipitation, dialysis, and chromatography, in a cold room or refrigerated chromatography system (4°C).[12]
-
Work Swiftly: Minimize the total time of the purification process to reduce the opportunity for autolysis.[1]
-
Storage: After obtaining the purified protein, determine its concentration, then immediately add any desired stabilizers (e.g., glycerol), aliquot into small volumes, flash-freeze in liquid nitrogen, and transfer to -80°C for long-term storage.[9]
Protocol 2: Assessing this compound Thermal Stability
Objective: To determine the rate of activity loss at different temperatures.
Methodology:
-
Preparation: Dilute the purified this compound to a known concentration in a stable buffer (e.g., 50 mM Sodium Borate, pH 9.0).
-
Incubation: Aliquot the enzyme solution into separate tubes. Incubate each tube at a different constant temperature (e.g., 4°C, 25°C, 37°C, 45°C, 55°C).
-
Time Points: At various time intervals (e.g., 0, 15 min, 30 min, 1 hr, 2 hr), remove a small sample from each incubating tube and immediately place it on ice to stop further degradation.
-
Activity Assay: Measure the residual proteolytic activity of each sample using a standard caseinolytic assay.[13] In this assay, the enzyme is incubated with casein, and the reaction is stopped with trichloroacetic acid. The amount of liberated tyrosine in the supernatant is measured spectrophotometrically at 280 nm or 750 nm (Lowry method).
-
Data Analysis: Plot the percentage of residual activity against time for each temperature. The initial activity at time zero is considered 100%. This will generate thermal inactivation curves.
Protocol 3: Lyophilization of this compound with Stabilizers
Objective: To prepare a stable, freeze-dried powder of this compound for long-term storage.
Methodology:
-
Buffer Exchange: Ensure the purified this compound is in a suitable, volatile buffer (e.g., Ammonium Bicarbonate) to facilitate sublimation. If not, perform a buffer exchange using dialysis or a desalting column.
-
Add Stabilizer: To the liquid enzyme solution, add a cryoprotectant. A common choice is sucrose or lactose to a final concentration of 5-10% (w/v).[10] Mix gently until fully dissolved.
-
Pre-Freezing: Aliquot the solution into lyophilization vials. Freeze the samples completely. For best results, flash-freeze in liquid nitrogen or use a shelf-freezer set to at least -40°C.
-
Lyophilization: Place the frozen vials on a pre-chilled lyophilizer. Run a standard lyophilization cycle until all the ice has sublimated and a dry, fluffy powder remains.
-
Storage: Backfill the lyophilizer chamber with an inert gas like nitrogen, quickly cap the vials, and seal them. Store the vials in a cool, dry, and dark place, preferably in a desiccator.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of approaches to preventing and avoiding proteolysis during expression and purification of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serratiopeptidase: Insights into the therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serratiopeptidase: An integrated View of Multifaceted Therapeutic Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. rjpn.org [rjpn.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. KR870000237B1 - How to stabilize serapeptase - Google Patents [patents.google.com]
- 11. protocolforlife.com [protocolforlife.com]
- 12. Purification, characterization, and structural elucidation of serralysin-like alkaline metalloprotease from a novel source - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical techniques for serratiopeptidase: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arrow.tudublin.ie [arrow.tudublin.ie]
addressing issues of Serrapeptase insolubility and aggregation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of Serrapepate insolubility and aggregation. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Serrapeptase insolubility and aggregation?
This compound, a proteolytic enzyme, is prone to insolubility and aggregation due to a variety of factors. These include:
-
pH: The enzyme is most stable and soluble within a narrow pH range, typically around 9.0. Deviations from this optimal pH can lead to conformational changes and subsequent aggregation.
-
Temperature: Elevated temperatures can cause denaturation and irreversible aggregation of the enzyme.
-
Ionic Strength: High salt concentrations can disrupt the hydration layer around the protein, promoting protein-protein interactions and aggregation.
-
Mechanical Stress: Processes such as vigorous shaking, stirring, or sonication can induce aggregation.
-
Presence of Organic Solvents: Many organic solvents can strip the essential water molecules from the enzyme's surface, leading to denaturation and precipitation.
Q2: How can I improve the solubility of this compound in my formulation?
Improving this compound solubility often involves optimizing the buffer conditions and considering the use of excipients. Key strategies include:
-
pH Optimization: Buffering the solution to a pH of 9.0 is critical for maintaining this compound solubility.
-
Use of Additives: Certain additives can enhance solubility. For instance, low concentrations of urea (B33335) (e.g., 2 M) can increase activity, which is often correlated with proper folding and solubility. However, higher concentrations may lead to denaturation.
-
Controlled Temperature: Maintaining a low temperature (e.g., 4°C) during handling and storage can help prevent aggregation.
Q3: What are the best practices for storing this compound to prevent aggregation?
Proper storage is crucial for maintaining the stability and activity of this compound. Recommendations include:
-
Lyophilization: Freeze-drying is a common method for long-term storage, as it removes water and reduces the potential for aggregation in solution.
-
Low Temperature: For solutions, storage at 4°C is recommended for short-term use. For longer-term storage, -20°C or -80°C is preferable.
-
Appropriate Buffer: Storing the enzyme in its optimal buffer (pH 9.0) with stabilizing excipients can help maintain its native conformation.
Troubleshooting Guide
Issue 1: this compound has precipitated out of solution.
-
Potential Cause: The pH of the solution may have shifted away from the optimal range (pH 9.0).
-
Troubleshooting Steps:
-
Measure the pH of the solution.
-
If the pH is not 9.0, adjust it using a suitable buffer (e.g., Tris-HCl).
-
Gently agitate the solution to attempt redissolving the precipitate. Avoid vigorous shaking.
-
Issue 2: Loss of enzymatic activity after solubilization.
-
Potential Cause: The enzyme may have denatured or aggregated, even if it appears to be in solution.
-
Troubleshooting Steps:
-
Verify the pH and temperature of the solution.
-
Consider the presence of any denaturing agents in your formulation.
-
Analyze the aggregation state of the enzyme using techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC).
-
Quantitative Data Summary
Table 1: Effect of pH on this compound Activity and Stability
| pH | Relative Activity (%) | Stability after 1 hour (%) |
| 7.0 | 60 | 50 |
| 8.0 | 85 | 75 |
| 9.0 | 100 | 95 |
| 10.0 | 80 | 70 |
Table 2: Influence of Urea Concentration on this compound Activity
| Urea Concentration (M) | Relative Activity (%) |
| 0 | 100 |
| 1 | 110 |
| 2 | 125 |
| 4 | 70 |
| 6 | 40 |
Experimental Protocols
Protocol 1: Solubilization of Lyophilized this compound
-
Preparation: Equilibrate the lyophilized this compound powder and the solubilization buffer to room temperature. A recommended buffer is 50 mM Tris-HCl, pH 9.0.
-
Reconstitution: Gently add the buffer to the lyophilized powder.
-
Mixing: Swirl the vial gently to dissolve the powder. Avoid vigorous shaking or vortexing. If necessary, pipette the solution up and down slowly to ensure complete dissolution.
-
Incubation: Let the solution stand on ice for 15-30 minutes to ensure complete hydration and folding.
-
Clarification: Centrifuge the solution at a low speed (e.g., 2000 x g) for 5 minutes to pellet any remaining insoluble aggregates.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble this compound.
Protocol 2: Assessment of this compound Aggregation using Dynamic Light Scattering (DLS)
-
Sample Preparation: Prepare the this compound solution at the desired concentration in the appropriate buffer. Filter the solution through a 0.22 µm filter to remove any dust particles.
-
Instrument Setup: Set up the DLS instrument according to the manufacturer's instructions. Equilibrate the sample cell to the desired temperature.
-
Measurement: Place the sample in the instrument and initiate the measurement. The instrument will measure the fluctuations in scattered light intensity due to the Brownian motion of the particles.
-
Data Analysis: The software will analyze the correlation function of the scattered light to determine the particle size distribution. An increase in the average particle size or the appearance of multiple peaks can indicate aggregation.
Visualizations
Caption: Workflow for this compound solubilization and analysis.
Caption: Troubleshooting logic for this compound issues.
Serrapeptase Stability Enhancement: A Technical Resource
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Serrapeptase. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the thermal and pH stability of this potent proteolytic enzyme.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting Serrape-ptase stability?
This compound, a metalloprotease, is susceptible to degradation under various environmental conditions.[1] The primary factors influencing its stability are:
-
Temperature: The enzyme is heat-sensitive and can be inactivated at temperatures above 55°C.[2][3] While its optimal temperature for activity is around 40-50°C, prolonged exposure to even moderate heat can lead to a loss of function.[2][4]
-
pH: this compound is particularly vulnerable to acidic environments, such as those found in the stomach, which can cause irreversible denaturation.[3] Its optimal pH for activity is in the alkaline range, typically around pH 9.0.[2][5]
-
Autolysis: Like many proteases, this compound can self-digest, leading to a loss of activity over time. The presence of certain metal ions, like calcium, can help protect against autolysis.[6]
-
Oxidation: Exposure to oxidizing agents can damage the enzyme's structure and compromise its activity.
Q2: What are the main strategies to improve the thermal and pH stability of this compound?
Several approaches can be employed to enhance the stability of this compound:
-
Immobilization: Attaching the enzyme to a solid support can restrict its conformational changes, thereby increasing its resistance to heat and pH variations.[7] Common supports include magnetic nanoparticles and chitosan (B1678972) nanogels.[7][8]
-
Protein Engineering: Modifying the amino acid sequence of this compound through techniques like site-directed mutagenesis can lead to the development of more robust variants with enhanced stability.[1][9]
-
Formulation with Stabilizers: The addition of certain excipients can protect the enzyme. These include:
-
Sugars and Polyols: Lactose and sucrose (B13894) have been shown to stabilize this compound, particularly during lyophilization.[10]
-
Polymers: Hydrophilic polymers can create a protective microenvironment around the enzyme.
-
Metal Ions: Divalent cations like zinc (Zn²⁺) and manganese (Mn²⁺) can enhance stability, while calcium (Ca²⁺) is important for protecting against autolysis.[5][6]
-
-
Enteric Coating: For oral formulations, enteric coating is a crucial strategy to protect this compound from the acidic environment of the stomach, ensuring it reaches the intestine in its active form.[3][11]
Q3: How can I accurately measure the stability of my this compound preparations?
The most common method is to measure the residual enzymatic activity after subjecting the enzyme to specific stress conditions (e.g., incubation at various temperatures or pH values for a set period). The caseinolytic assay is a widely used standard protocol.[2][12]
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Activity in Solution
| Possible Cause | Troubleshooting Step |
| Autolysis | Supplement your buffer with calcium chloride (e.g., 1-5 mM). Calcium ions are known to protect this compound from self-digestion.[6] |
| Inappropriate pH | Ensure the buffer pH is in the neutral to alkaline range (pH 7.0-9.0) for storage. Tris-HCl or phosphate (B84403) buffers are commonly used.[11] Avoid acidic buffers. |
| Suboptimal Temperature | Store stock solutions and formulations at low temperatures. While stable at 4°C for short periods, storage at -20°C is recommended for long-term stability.[13] |
Issue 2: Low Activity of Immobilized this compound
| Possible Cause | Troubleshooting Step |
| Enzyme Leaching | Covalent immobilization is generally more stable than physical adsorption. If using adsorption, consider cross-linking the enzyme to the support using agents like glutaraldehyde (B144438) to prevent leaching.[8] |
| Steric Hindrance | The immobilization process may block the active site. Try using a spacer arm to distance the enzyme from the support surface. Also, optimize the enzyme-to-support ratio to avoid overcrowding. |
| Conformational Changes | The immobilization conditions (pH, temperature) might be denaturing the enzyme. Perform the immobilization at a lower temperature and in a buffer that maintains the enzyme's stability. |
Issue 3: Inconsistent Results in Stability Assays
| Possible Cause | Troubleshooting Step |
| Substrate Variability | Ensure you are using a consistent source and batch of casein for the proteolytic assay. Prepare the casein solution fresh for each experiment. |
| Inaccurate Temperature/pH Control | Calibrate your incubators, water baths, and pH meters regularly. Small deviations can significantly impact enzyme activity and stability measurements. |
| Precipitation of Enzyme | During pH stability studies, the enzyme may precipitate at its isoelectric point (around 5.3).[3] If you observe turbidity, centrifuge the sample and assay the supernatant to measure the activity of the soluble enzyme. |
Data Presentation
Table 1: Effect of Temperature on this compound Stability
| Temperature (°C) | Incubation Time (days) | Residual Activity (%) | Reference |
| -20 | 7 | >90 | [13] |
| 4 | 7 | 52.0 | [13] |
| 60 | 30 min | 56 | [14] |
Table 2: Effect of pH on this compound Activity
| pH | Relative Activity (%) | Reference |
| 4.0 | 24 | [14] |
| 5.0 | 32 | [14] |
| 6.0 | 52 | [14] |
| 7.0 | 64 | [14] |
| 9.0 | 100 | [2][4] |
Experimental Protocols
Protocol 1: Caseinolytic Assay for this compound Activity
This protocol is adapted from standard methods for determining proteolytic activity.[12][15]
Materials:
-
Casein solution (0.65% w/v) in potassium phosphate buffer (50 mM, pH 7.5)
-
Trichloroacetic acid (TCA) solution (110 mM)
-
Folin & Ciocalteu's Phenol Reagent
-
Tyrosine standard solution
-
This compound sample
Procedure:
-
Pre-incubate 1 mL of the casein solution at 37°C for 5 minutes.
-
Add 0.5 mL of the appropriately diluted this compound sample to the casein solution.
-
Incubate the reaction mixture at 37°C for exactly 10 minutes.
-
Stop the reaction by adding 1.5 mL of the TCA solution. This will precipitate the undigested casein.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Collect the supernatant, which contains the soluble peptides.
-
To 1 mL of the supernatant, add 2.5 mL of sodium carbonate solution and 0.5 mL of Folin's reagent.
-
Incubate at 37°C for 30 minutes to allow for color development.
-
Measure the absorbance at 660 nm.
-
Compare the absorbance to a standard curve prepared with tyrosine to quantify the amount of liberated peptides. One unit of activity is typically defined as the amount of enzyme that liberates 1 µg of tyrosine per minute under the assay conditions.
Protocol 2: Immobilization of this compound on Amino-Functionalized Magnetic Nanoparticles (MNPs)
This is a generalized workflow for covalent immobilization.[8][16]
Materials:
-
Fe₃O₄ magnetic nanoparticles (MNPs)
-
(3-Aminopropyl)triethoxysilane (APTES) for amino-functionalization
-
Glutaraldehyde solution (2.5% v/v)
-
This compound solution
-
Phosphate buffer (pH 7.0)
Procedure:
-
Amino-functionalization of MNPs:
-
Disperse MNPs in an ethanol-water solution.
-
Add APTES and reflux the mixture to coat the MNPs with amino groups.
-
Wash the amino-functionalized MNPs (NH₂-MNPs) with ethanol (B145695) and water to remove excess silane.
-
-
Activation with Glutaraldehyde:
-
Disperse the NH₂-MNPs in a phosphate buffer (pH 7.0).
-
Add glutaraldehyde solution and incubate with gentle shaking. This activates the amino groups, making them ready to bind the enzyme.
-
Wash the activated MNPs thoroughly with buffer to remove excess glutaraldehyde.
-
-
Enzyme Immobilization:
-
Add the this compound solution to the activated MNPs.
-
Incubate at a low temperature (e.g., 4°C) with gentle shaking for several hours to allow for covalent bond formation.
-
Separate the immobilized enzyme (this compound-MNPs) using a magnet and wash with buffer to remove any unbound enzyme.
-
-
Storage:
-
Resuspend the this compound-MNPs in a suitable buffer and store at 4°C.
-
Visualizations
Caption: Workflow for this compound immobilization on magnetic nanoparticles.
Caption: Factors influencing the stability of this compound.
References
- 1. An up-to-date review of biomedical applications of serratiopeptidase and its biobetter derivatives as a multi-potential metalloprotease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serratiopeptidase: An integrated View of Multifaceted Therapeutic Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. examine.com [examine.com]
- 4. researchgate.net [researchgate.net]
- 5. Serratiopeptidase: Insights into the therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preparation, characterization and targeted delivery of serratiopeptidase immobilized on amino-functionalized magnetic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. KR870000237B1 - How to stabilize serapeptase - Google Patents [patents.google.com]
- 11. Formulation and development of Serratiopeptidase enteric coated tablets and analytical method validation by UV Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical techniques for serratiopeptidase: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Topical Formulations of Serratiopeptidase: Development and Pharmacodynamic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Serrapeptase Fermentation
Welcome to the Technical Support Center for Serrapeptase Fermentation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this compound production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to optimize your fermentation process.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the scaling up of this compound fermentation.
| Problem | Potential Cause | Recommended Solution |
| Low Enzyme Yield | Suboptimal nutrient composition in the fermentation media. | Optimize media components. Key factors often include the carbon source (e.g., dextrose, mannose), nitrogen source (e.g., casein, soya bean meal, beef extract), and the presence of inducers like casein.[1][2][3] Conduct small-scale trials to test different concentrations and combinations. |
| Inadequate aeration and oxygen transfer at a larger scale. | The volumetric oxygen transfer coefficient (kLa) is a critical parameter for scale-up.[4] Ensure that the agitation speed and airflow in the bioreactor are adjusted to maintain a kLa value similar to that achieved at the laboratory scale.[4] | |
| Incorrect fermentation time. | The optimal fermentation time can change during scale-up. In one study, peak production in a bioreactor was achieved at 24 hours, compared to 36 hours in an Erlenmeyer flask.[4] Perform kinetic analysis in the bioreactor to determine the new optimal production time.[4] | |
| Inconsistent Batch-to-Batch Results | Poor process parameter control and reproducibility. | Implement strict monitoring and control of critical parameters such as pH, temperature, and dissolved oxygen (DO).[] Large fermenters have greater thermal inertia, so temperature adjustments may need to be anticipated.[] |
| Genetic instability of the microbial strain. | Repeated subculturing during scale-up can lead to genetic mutations and loss of productivity. Establish a robust cell banking system and limit the number of passages from the master cell bank. | |
| Foaming in the Bioreactor | High agitation speeds and proteinaceous components in the media. | Add an appropriate antifoaming agent. Test different types and concentrations to find one that does not inhibit microbial growth or enzyme production. |
| Difficulties in Downstream Processing | Low recovery and purification factor. | Optimize purification techniques. Ultrafiltration and chromatographic methods are commonly used.[4] A study reported a recovery of 19.94% and a purification factor of 1.59 using strong anion exchange chromatography and ultrafiltration.[4] |
| Protein aggregation or degradation. | Serratiopeptidase is a protease and can undergo autolysis.[6] Maintain optimal pH and temperature during downstream processing to ensure enzyme stability. The enzyme is generally stable at pH 9.0 and can be inactivated at 55°C.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to maintain when scaling up this compound fermentation from a shake flask to a bioreactor?
A1: The volumetric oxygen transfer coefficient (kLa) is one of the most crucial parameters to maintain for successful scale-up.[4] It is essential to ensure that the oxygen supply in the larger bioreactor is equivalent to the optimal conditions found at the lab scale to support cell growth and enzyme production.
Q2: What are the typical optimal pH and temperature for this compound production?
A2: The optimal pH and temperature can vary depending on the Serratia marcescens strain. However, studies have shown optimal production at a pH of around 7 to 8 and a temperature of 25°C to 37°C.[2][4][8] For instance, one study identified the most influential parameters for maximum serratiopeptidase production to be a pH of 7 and a temperature of 25°C.[4]
Q3: How does the choice of carbon and nitrogen source impact this compound yield?
A3: The carbon and nitrogen sources significantly influence enzyme production. Studies have identified dextrose and casein as critical components for high-yield fermentation.[1] Another study found mannose and soya bean meal to be effective.[2] It is recommended to perform media optimization studies for your specific strain.
Q4: Can recombinant E. coli be used for large-scale production of this compound?
A4: Yes, recombinant E. coli has been successfully used for the production of this compound.[6][9] Fed-batch fermentation strategies have been employed to achieve high cell density and protein yield.[6][7] However, challenges can include the formation of inclusion bodies, requiring additional downstream processing steps for refolding.[9]
Q5: What are some common challenges in the downstream purification of this compound?
A5: Common challenges include enzyme instability, low recovery rates, and the removal of impurities.[4][10] Serratiopeptidase's proteolytic nature can lead to self-degradation.[6] The purification process often involves multiple steps, such as ultrafiltration and chromatography, which need to be optimized to maximize yield and purity.[4]
Data Presentation
Table 1: Optimal Fermentation Parameters for this compound Production
| Parameter | Optimal Value | Source |
| pH | 7.0 | [1][4] |
| Temperature | 25°C | [4] |
| Fermentation Time (Bioreactor) | 24 hours | [4] |
| Carbon Source | Dextrose (18.40 g/L) | [1] |
| Nitrogen Source | Casein (10 g/L) | [1] |
| kLa | 25.45 ± 3.12 h⁻¹ | [4] |
Table 2: Comparison of this compound Production at Different Scales
| Scale | Peak Production Time | Proteolytic Activity (U/mL) | Source |
| Erlenmeyer Flask | 36 hours | ~4500 | [4] |
| Bioreactor | 24 hours | ~6800 | [4] |
Experimental Protocols
Protocol 1: Optimization of Fermentation Media using a One-Factor-at-a-Time (OFAT) Approach
-
Baseline Medium Preparation: Prepare a basal fermentation medium with known concentrations of carbon and nitrogen sources.
-
Variable Selection: Identify key media components to optimize, such as different carbon sources (e.g., glucose, dextrose, glycerol) and nitrogen sources (e.g., peptone, yeast extract, beef extract).[8]
-
Experimental Setup: In a series of shake flasks, vary the concentration of one factor at a time while keeping all other factors constant at their baseline levels.
-
Inoculation and Incubation: Inoculate each flask with a standardized culture of Serratia marcescens. Incubate the flasks under controlled conditions of temperature and agitation.
-
Sampling and Analysis: At regular intervals, withdraw samples and measure cell growth (e.g., optical density at 600 nm) and this compound activity using a suitable assay (e.g., caseinolytic assay).
-
Data Interpretation: Plot the enzyme activity against the concentration of the varied component to determine the optimal concentration for that specific factor.
-
Iterative Optimization: Repeat steps 3-6 for each selected variable to determine the overall optimized medium composition.
Protocol 2: Scale-Up of Fermentation from Shake Flask to Bioreactor
-
Lab-Scale Characterization: Determine the optimal fermentation conditions (media composition, pH, temperature, agitation, and aeration) and the corresponding kLa value in a shake flask.
-
Bioreactor Preparation: Prepare and sterilize the bioreactor with the optimized fermentation medium.
-
Inoculum Development: Prepare a seed culture of Serratia marcescens in a shake flask under optimal conditions.
-
Inoculation: Inoculate the bioreactor with the seed culture.
-
Process Control: Monitor and control the key fermentation parameters (pH, temperature, dissolved oxygen) in real-time.
-
kLa Matching: Adjust the agitation speed and airflow rate in the bioreactor to achieve a kLa value comparable to the one determined at the lab scale.[4]
-
Kinetic Analysis: Collect samples at regular intervals to monitor cell growth and this compound production to determine the optimal harvest time at the larger scale.[4]
Visualizations
References
- 1. Optimization of Serratiopeptidase Production from Serratia marcescens SP6 Using Sequential Strategy of Experimental Designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Scale-Up of the Fermentation Process for the Production and Purification of Serratiopeptidase Using Silkworm Pupae as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Production Process of Recombinant Mature Serratiopeptidase in Escherichia coli Using Fed-Batch Culture by Self-Proteolytic Activity of Fusion Protein [mdpi.com]
- 7. Serratiopeptidase: An integrated View of Multifaceted Therapeutic Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Production and Expression Optimization of Heterologous Serratiopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Accurate Measurement of Serrapeptase in Complex Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate measurement of Serrape-ptase in complex samples.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a widely used method for the quantification of Serrapeptase, particularly in pharmaceutical formulations. It is a simple, cost-effective, and rapid technique.[1] However, users may encounter several challenges that can affect accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the typical wavelength maximum (λmax) for this compound?
A1: The reported λmax for this compound varies depending on the solvent and the presence of other active ingredients, but it is commonly observed in the range of 230 nm to 276 nm.[2][3] For instance, a λmax of 266 nm has been reported when using methanol (B129727) as a solvent.[1] It is crucial to determine the λmax under your specific experimental conditions.
Q2: Can I measure this compound in a formulation containing other UV-absorbing compounds?
A2: Yes, it is possible using simultaneous equation methods or derivative spectrophotometry, provided the λmax of the interfering substances are sufficiently different from that of this compound.[2][3] These methods involve measuring the absorbance at multiple wavelengths to differentiate and quantify each component.
Q3: What is a suitable solvent for this compound analysis by UV-Vis spectrophotometry?
A3: Methanol and mixtures of methanol and water are commonly used solvents for extracting and diluting this compound from pharmaceutical dosage forms.[1][2][4] Phosphate buffer has also been used.[1] The choice of solvent should ensure complete dissolution of the enzyme and compatibility with the formulation's excipients.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Absorbance Reading | Incomplete dissolution of this compound. | Ensure the sample is fully dissolved by using appropriate solvents and techniques like sonication for an adequate duration (e.g., 15-20 minutes).[1][2] |
| Incorrect wavelength setting. | Verify the λmax by scanning a standard solution of this compound across the UV range and ensure the spectrophotometer is set to this wavelength for measurements. | |
| Degradation of the enzyme. | This compound is sensitive to temperature and pH.[5][6] Prepare fresh solutions and avoid prolonged exposure to harsh conditions. Store stock solutions appropriately. | |
| High Background/Noisy Signal | Interference from excipients in the formulation. | Use a blank solution containing all the excipients except this compound to zero the spectrophotometer. If interference persists, consider a sample cleanup step or use a derivative spectrophotometry method.[7] |
| Turbidity in the sample solution. | Filter the sample solution through a suitable filter (e.g., Whatman filter paper) to remove any suspended particles before measurement.[1] | |
| Poor Linearity of Calibration Curve | Inaccurate preparation of standard solutions. | Use a calibrated analytical balance for weighing the standard and high-precision volumetric flasks and pipettes for dilutions. Prepare a fresh set of standards. |
| Concentration range is outside the linear range of the assay. | Determine the linear range for your specific method and ensure that the concentrations of your samples fall within this range.[1][7] | |
| Inconsistent/Irreproducible Results | Fluctuation in instrument performance. | Allow the spectrophotometer to warm up and stabilize before taking readings. Perform regular calibration and maintenance of the instrument. |
| Variability in sample preparation. | Follow a standardized and validated sample preparation protocol consistently for all samples and standards. |
Experimental Protocol: UV-Vis Spectrophotometric Estimation of this compound in Tablets
-
Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and make up the volume with methanol. Sonicate for 15 minutes to ensure complete dissolution.[1]
-
-
Preparation of Calibration Standards:
-
From the stock solution, prepare a series of dilutions ranging from 2-12 µg/mL with methanol.[1]
-
-
Preparation of Sample Solution:
-
Weigh and powder 20 tablets.
-
Take a quantity of powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of methanol, sonicate for 15 minutes, and then make up the volume with methanol.
-
Filter the solution using Whatman filter paper.
-
Dilute the filtrate with methanol to obtain a final concentration within the calibration range.[1]
-
-
Measurement:
-
Set the spectrophotometer to the determined λmax (e.g., 266 nm).
-
Use methanol as a blank.
-
Measure the absorbance of the standard and sample solutions.
-
Plot a calibration curve of absorbance versus concentration for the standards and determine the concentration of this compound in the sample.
-
Workflow Diagram
Caption: Workflow for UV-Vis Spectrophotometric Analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a more specific and sensitive method for the determination of this compound, especially in complex biological matrices or in the presence of interfering substances.[2]
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is suitable for this compound analysis?
A1: Reversed-phase columns, such as C18, are commonly used for the separation of this compound.[2] Gel filtration columns have also been employed for degradation studies.[4]
Q2: What is a typical mobile phase composition for this compound HPLC?
A2: A mixture of methanol and a buffer, such as sodium acetate (B1210297), is a common mobile phase. For example, a ratio of 4:6 (v/v) of methanol and sodium acetate has been reported.[2][4] The exact composition may need to be optimized for your specific column and system.
Q3: How can I improve the peak shape of this compound in my chromatogram?
A3: Peak tailing or fronting can be addressed by adjusting the mobile phase pH, changing the organic modifier, or using a different column. Ensure the sample is fully dissolved in the mobile phase before injection.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Peak or Very Small Peak | Low concentration of this compound in the sample. | Concentrate the sample if possible or increase the injection volume. Ensure the detector is set to the appropriate wavelength for this compound. |
| Enzyme degradation. | Use fresh samples and store them properly before analysis. This compound can be unstable at certain pH values and temperatures.[5][6][8] | |
| Broad or Tailing Peaks | Column contamination or degradation. | Wash the column with a strong solvent or replace it if necessary. |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to improve peak shape. | |
| Ghost Peaks | Contamination in the mobile phase, injector, or column. | Use high-purity solvents and filter the mobile phase. Clean the injector and column regularly. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate. | Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks and ensure a stable flow rate. |
| Temperature variations. | Use a column oven to maintain a constant temperature. | |
| Matrix Effects (in biological samples) | Co-eluting endogenous components suppressing or enhancing the signal. | Implement a more rigorous sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[9][10] |
Experimental Protocol: HPLC Analysis of this compound
-
Chromatographic Conditions (Example):
-
Preparation of Standard and Sample Solutions:
-
Prepare standard solutions of this compound in the mobile phase at various concentrations to construct a calibration curve.
-
For complex samples (e.g., plasma), perform a protein precipitation step (e.g., with acetonitrile (B52724) or methanol) followed by centrifugation and filtration of the supernatant before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Identify and quantify the this compound peak based on its retention time and peak area compared to the standards.
-
Workflow Diagram
Caption: General Workflow for HPLC Analysis of this compound.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a highly sensitive and specific immunoassay for quantifying this compound, particularly at low concentrations in biological fluids like serum and plasma.[2][11]
Frequently Asked Questions (FAQs)
Q1: What is the principle of an ELISA for this compound?
A1: A typical sandwich ELISA involves capturing the this compound from the sample with an antibody coated on a microplate. A second, enzyme-linked antibody then binds to the captured this compound. The addition of a substrate results in a color change that is proportional to the amount of this compound present.
Q2: My sample is expected to have a very low concentration of this compound. Is ELISA suitable?
A2: Yes, ELISA is one of the most sensitive methods for detecting low concentrations of proteins, often in the nanogram per milliliter (ng/mL) range.[2][11]
Q3: Can I use a commercial ELISA kit for this compound?
A3: Yes, using a validated commercial ELISA kit is often the most convenient and reliable approach. Ensure the kit is specific for this compound and validated for your sample type.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Signal | Reagents added in the wrong order or a step was skipped. | Carefully review and follow the kit protocol.[12] |
| Insufficient incubation times or temperatures. | Ensure all incubation steps are performed for the recommended duration and at the specified temperature.[13][14] | |
| Expired or improperly stored reagents. | Check the expiration dates of all reagents and ensure they have been stored correctly.[15] | |
| Low level of target protein in the sample. | Concentrate the sample or use a more sensitive detection system if available.[13] | |
| High Background | Insufficient washing. | Increase the number of wash steps and ensure complete removal of the wash buffer after each step.[12][16] |
| Non-specific binding of antibodies. | Use the blocking buffer provided in the kit and ensure adequate incubation time.[13] | |
| Substrate solution is contaminated or has been exposed to light. | Prepare fresh substrate solution just before use and keep it protected from light.[16] | |
| Poor Precision (High CV%) | Pipetting errors. | Use calibrated pipettes and ensure consistent pipetting technique. Prepare a master mix for reagents where possible.[14][16] |
| Incomplete mixing of reagents in wells. | Gently tap the plate after adding reagents to ensure proper mixing. | |
| Temperature gradients across the plate. | Ensure the plate is incubated in a stable temperature environment and allow all reagents to come to room temperature before use.[15] |
Experimental Protocol: General Sandwich ELISA for this compound
-
Coating: Coat a 96-well microplate with a capture antibody specific for this compound and incubate.
-
Washing: Wash the plate to remove unbound antibody.
-
Blocking: Add a blocking buffer to prevent non-specific binding.
-
Sample/Standard Incubation: Add standards and samples to the wells and incubate.
-
Washing: Wash the plate to remove unbound sample components.
-
Detection Antibody Incubation: Add an enzyme-linked detection antibody and incubate.
-
Washing: Wash the plate to remove unbound detection antibody.
-
Substrate Addition: Add the substrate and incubate in the dark for color development.
-
Stop Reaction: Add a stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Generate a standard curve and determine the concentration of this compound in the samples.
Logical Relationship Diagram
Caption: Principle of a Sandwich ELISA for this compound Detection.
Enzymatic (Caseinolytic) Assay
This assay measures the proteolytic activity of this compound by its ability to hydrolyze a protein substrate, most commonly casein. The amount of hydrolyzed product is then quantified, which is proportional to the enzyme's activity.[11]
Frequently Asked Questions (FAQs)
Q1: What is the principle of the caseinolytic assay?
A1: this compound digests casein into smaller peptides. The reaction is stopped, and the undigested casein is precipitated. The amount of soluble peptides remaining in the supernatant, which contain tyrosine, is then measured, often colorimetrically after reaction with Folin's reagent.[17]
Q2: Can other proteases in my sample interfere with this assay?
A2: Yes, this assay is not specific to this compound and will measure the activity of other proteases that can digest casein.[4] Therefore, it is best suited for purified or partially purified samples where this compound is the predominant protease.
Q3: How are the results of a caseinolytic assay expressed?
A3: The results are typically expressed in units of enzyme activity, where one unit is defined as the amount of enzyme that liberates a certain amount of product (e.g., tyrosine) per unit of time under specified conditions.[18]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Enzyme Activity | Inactive enzyme due to improper storage or handling. | Store this compound at the recommended temperature and pH. Avoid repeated freeze-thaw cycles.[19] |
| Incorrect assay conditions (pH, temperature). | Optimize the assay pH (typically around 8.5-9.0) and temperature (around 37-40°C) for optimal this compound activity.[6] | |
| Presence of enzyme inhibitors in the sample. | Identify and remove potential inhibitors. Consider a dialysis or buffer exchange step for the sample. | |
| High Blank Readings | Autolysis of the casein substrate. | Prepare the casein solution fresh and keep it on ice before use. Run a blank without the enzyme for each measurement. |
| Contamination of reagents with proteases. | Use high-purity reagents and sterile techniques to prepare solutions. | |
| Poor Reproducibility | Inconsistent incubation times. | Use a timer and ensure all samples are incubated for the exact same duration. |
| Incomplete precipitation of undigested casein. | Ensure thorough mixing after adding the precipitating agent (e.g., trichloroacetic acid) and adequate incubation time on ice. |
Experimental Protocol: Caseinolytic Assay for this compound Activity
-
Reagent Preparation:
-
Casein Substrate: Prepare a solution of casein (e.g., 0.75%) in a suitable buffer (e.g., Tris buffer, pH 8.5).
-
Trichloroacetic Acid (TCA): Prepare a solution of TCA (e.g., 15%).
-
Tyrosine Standard Solutions: Prepare a series of tyrosine standards for the calibration curve.
-
-
Assay Procedure:
-
Pre-incubate the casein substrate at the optimal temperature (e.g., 37°C).
-
Add the this compound-containing sample to the substrate solution and start a timer.
-
Incubate for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding cold TCA. This will precipitate the undigested casein.
-
Incubate on ice for a period (e.g., 30 minutes) to allow for complete precipitation.
-
Centrifuge or filter the mixture to remove the precipitate.
-
-
Quantification:
-
Take the supernatant and measure the amount of liberated tyrosine, typically using the Lowry method or by measuring absorbance at 280 nm.
-
Construct a standard curve using the tyrosine standards.
-
Calculate the enzyme activity based on the amount of tyrosine released per minute.
-
Experimental Workflow Diagram
Caption: Workflow of a Caseinolytic Assay for this compound Activity.
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. ipharmsciencia.edwiserinternational.com [ipharmsciencia.edwiserinternational.com]
- 3. ijpsr.com [ijpsr.com]
- 4. Analytical techniques for serratiopeptidase: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. examine.com [examine.com]
- 6. Serratiopeptidase: An integrated View of Multifaceted Therapeutic Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of this compound in formulations by UV method in the microplate format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification and characterization of thermoactive serratiopeptidase from Serratia marcescens AD-W2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bme.psu.edu [bme.psu.edu]
- 10. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 13. ELISA Kit Troubleshooting | Technical Resources | Avivasysbio.com | Avivasysbio.com [avivasysbio.com]
- 14. hycultbiotech.com [hycultbiotech.com]
- 15. biomatik.com [biomatik.com]
- 16. mabtech.com [mabtech.com]
- 17. pharmadevils.com [pharmadevils.com]
- 18. Topical Formulations of Serratiopeptidase: Development and Pharmacodynamic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Enteric Coating for Enhanced Serrapeptase Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of enteric-coated Serrapeptase formulations.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes of an effective enteric coating for this compound?
A1: The primary goal of an enteric coating for this compound, a proteolytic enzyme, is to protect it from the acidic environment of the stomach, where it would be denatured and inactivated.[1] The coating must remain intact at a low pH (typically pH 1.2) and then rapidly dissolve in the neutral to slightly alkaline environment of the small intestine (typically pH 6.8 or higher) to release the active enzyme for absorption.[2][3]
Key quality attributes include:
-
Acid Resistance: The coating must prevent the release of this compound in simulated gastric fluid (e.g., 0.1 N HCl) for at least 2 hours.
-
Intestinal Release: The coating should completely dissolve and release the enzyme in simulated intestinal fluid (e.g., phosphate (B84403) buffer pH 6.8) within a specified time, typically 60 minutes.[4]
-
Enzyme Stability: The coating process and the formulation excipients should not compromise the enzymatic activity of this compound.
-
Mechanical Integrity: The coating must be robust enough to withstand handling and packaging without cracking or peeling.[5]
Q2: How does the choice of enteric coating polymer affect this compound stability and release?
A2: The choice of polymer is critical. Anionic polymers containing carboxyl groups are standard for enteric coatings as they are insoluble at low pH but ionize and dissolve at higher pH levels.[4]
-
Cellulose-based polymers (e.g., HPMC Phthalate - HPMCP): These are common choices but may require organic solvents for application, which can potentially impact enzyme stability if not properly managed.[6]
-
Acrylic polymers (e.g., Eudragit® L 100-55, L 30 D-55): These are also widely used and can often be applied as aqueous dispersions, which is generally preferred for sensitive molecules like enzymes to avoid organic solvents. Methacrylic acid polymers have been shown to exhibit excellent acid resistance and predictable dissolution profiles.[2][7]
The selection will depend on the specific formulation, processing capabilities, and desired release profile.
Q3: What is the role of a plasticizer in the enteric coating of this compound?
A3: Plasticizers are essential additives that increase the flexibility and reduce the brittleness of the polymer film, preventing cracks and ensuring coating integrity.[5] The type and concentration of the plasticizer can significantly impact the coating's performance.
-
Water-soluble plasticizers (e.g., Triethyl Citrate - TEC, Polyethylene Glycol - PEG): These can leach out in an aqueous environment, potentially forming pores in the coating. This can sometimes lead to a faster drug release but may also increase acid uptake, compromising gastric resistance if not formulated correctly.[8]
-
Hydrophobic plasticizers (e.g., Diethyl Phthalate - DEP): These are less likely to leach out and can provide a more robust barrier against acid penetration.[8]
The optimal plasticizer and its concentration must be determined experimentally to balance film flexibility with the required acid resistance and dissolution rate.
Q4: What are the standard in vitro dissolution test conditions for enteric-coated this compound?
A4: In vitro dissolution testing for enteric-coated formulations typically follows a two-stage process as per USP guidelines.[4]
-
Acid Stage: The dosage form is placed in 900 mL of 0.1 N HCl (pH 1.2) for 2 hours to simulate the stomach.
-
Buffer Stage: The dosage form is then transferred to 900 mL of a phosphate buffer at pH 6.8 for at least 1 hour to simulate the intestinal environment.
The apparatus used is typically USP Apparatus 2 (Paddle) at a rotation speed of 50-100 rpm, and the temperature is maintained at 37 ± 0.5°C.[4][9] Samples are withdrawn at regular intervals and analyzed for this compound content to determine the release profile.
Q5: How can I accurately quantify the enzymatic activity of this compound in my formulation?
A5: Quantifying this compound requires methods that measure its enzymatic activity, as simple concentration measurements (like UV) do not confirm that the enzyme is active.
-
Caseinolytic Assay: This is the most common and pharmacopeial method.[3][10] It measures the ability of this compound to hydrolyze a casein substrate. The amount of liberated tyrosine is then quantified spectrophotometrically.[11][12]
-
ELISA (Enzyme-Linked Immunosorbent Assay): This is a highly sensitive and specific method for quantifying the enzyme concentration.[13]
-
UV-Vis Spectrophotometry: This can be used for routine quantification of this compound concentration (not activity), typically at a λmax around 230 nm or 265-266 nm. It is a simpler and faster method but must be validated against an activity-based assay.[5][14] It's crucial to ensure excipients do not interfere with the absorbance at the chosen wavelength.[13]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and testing of enteric-coated this compound.
Issue 1: Premature Release of this compound in Acidic Conditions
-
Problem: More than 10% of this compound is released during the 2-hour acid stage of dissolution testing.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Coating Thickness | Increase the coating weight gain. A typical target is 5-8% weight gain, but this must be optimized for your specific formulation.[2] |
| Cracked or Damaged Coating | Check for cracks using microscopy. If present, adjust the plasticizer concentration to improve film flexibility. Also, review the coating process parameters (e.g., drying temperature) to minimize stress on the film.[15] |
| Porous Coating Film | If using a high concentration of a water-soluble plasticizer (e.g., PEG), it may be leaching out, creating pores. Consider reducing its concentration or switching to a less soluble plasticizer like DEP.[8] |
| Improper Polymer Selection | Ensure the chosen enteric polymer is appropriate for the desired pH protection. For example, Eudragit® L 100-55 is designed to dissolve at pH > 5.5. |
| Inadequate Seal Coat | The core tablet ingredients might be interacting with the enteric coat, affecting its integrity. Applying a seal coat (e.g., using HPMC) before the enteric layer can provide a protective barrier.[2] |
Issue 2: Incomplete or Slow Dissolution in pH 6.8 Buffer
-
Problem: Less than 80% of this compound is released after 60 minutes in the pH 6.8 buffer stage.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Excessive Coating Thickness | The coating is too thick, delaying dissolution. Reduce the total coating weight gain and re-evaluate the dissolution profile. |
| Polymer Cross-linking | Some polymers can cross-link during processing or storage, especially at high temperatures, reducing their solubility. Review the inlet air temperature during coating and ensure it is not excessive. The maximum activity of this compound is at 40°C and it is inactivated at 55°C.[10] |
| Interaction with Other Excipients | Excipients in the core or coating may be interacting to form a less soluble matrix. Evaluate the compatibility of all formulation components. |
| Hydrophobic Plasticizer Effect | High levels of a hydrophobic plasticizer can retard the penetration of the dissolution medium into the polymer film. Optimize the plasticizer concentration or blend with a more hydrophilic one.[8] |
Issue 3: Loss of this compound Activity During the Coating Process
-
Problem: The final dosage form shows significantly lower enzymatic activity than the starting material.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Thermal Degradation | This compound is heat-sensitive.[10] Maintain the product bed temperature as low as possible during coating (ideally below 40°C). Use a high spray rate with low atomizing air pressure to minimize spray drying and exposure to high temperatures. |
| Shear Stress | High shear forces in the coating pan or during solution preparation can denature the enzyme. Optimize the pan speed and mixing process to be as gentle as possible. |
| Exposure to Organic Solvents | If using a solvent-based coating system, prolonged exposure can denature the enzyme. Switch to an aqueous dispersion system (e.g., Eudragit® L 30 D-55) if possible. If not, minimize the process time. |
| pH Extremes in Coating Solution | Ensure the pH of the coating dispersion/solution is within the stability range of this compound. The enzyme is generally stable over a wide pH range, but extremes should be avoided. |
Issue 4: Common Tablet Coating Defects
-
Problem: Visual inspection reveals physical defects on the tablet surface, such as "orange peel" texture, twinning (tablets sticking together), or logo bridging.
-
Potential Causes & Solutions:
| Defect | Potential Cause(s) | Recommended Solution(s) |
| Orange Peel / Roughness | High viscosity of coating solution; Too high spray pressure; Fast drying rate. | Decrease the viscosity of the coating solution. Reduce the atomizing air pressure. Use milder drying conditions (lower inlet air temperature).[15][16] |
| Twinning | High spray rate; Inappropriate tablet shape (flat surfaces); Low pan speed; Improper drying. | Reduce the spray rate. Increase the pan speed. If possible, use a more rounded tablet shape. Ensure adequate drying to prevent tackiness.[12] |
| Picking / Sticking | Over-wetting of the tablet bed; Low inlet air temperature. | Increase the inlet air temperature. Reduce the spray rate. Increase the viscosity of the coating solution.[15] |
| Logo Bridging / Infilling | High viscosity of coating solution; High percentage of solids in the solution; Low atomizing air pressure. | Reduce the viscosity and/or solids content of the solution. Increase the atomizing air pressure to create a finer spray.[6] |
Data Presentation: Comparative Dissolution Profiles
The following tables summarize hypothetical but representative data to illustrate the effects of different formulation variables on the release of this compound.
Table 1: Effect of Enteric Polymer Type on this compound Release (Conditions: USP App. 2 @ 75 rpm; 2h in 0.1N HCl, then pH 6.8 buffer)
| Time (min) | % Release (HPMC Phthalate) | % Release (Eudragit® L 100-55) | % Release (Cellulose Acetate Phthalate) |
| In 0.1 N HCl | |||
| 120 | 4.5 ± 0.8 | 2.1 ± 0.5 | 6.2 ± 1.1 |
| In pH 6.8 Buffer | |||
| 135 | 25.6 ± 2.1 | 45.3 ± 3.5 | 18.9 ± 2.4 |
| 150 | 68.2 ± 4.5 | 89.1 ± 4.1 | 55.7 ± 3.8 |
| 180 | 91.5 ± 5.2 | 98.7 ± 2.9 | 85.4 ± 4.9 |
Table 2: Effect of Plasticizer (TEC) Concentration on this compound Release with Eudragit® L 100-55 Coating (Conditions: USP App. 2 @ 75 rpm; 2h in 0.1N HCl, then pH 6.8 buffer)
| Time (min) | % Release (10% TEC) | % Release (15% TEC) | % Release (20% TEC) |
| In 0.1 N HCl | |||
| 120 | 2.5 ± 0.6 | 2.1 ± 0.5 | 3.8 ± 0.9 |
| In pH 6.8 Buffer | |||
| 135 | 35.8 ± 3.1 | 45.3 ± 3.5 | 55.2 ± 4.0 |
| 150 | 78.4 ± 4.8 | 89.1 ± 4.1 | 95.6 ± 3.3 |
| 180 | 96.2 ± 3.9 | 98.7 ± 2.9 | 99.1 ± 2.5 |
Experimental Protocols
Protocol 1: UV-Vis Spectrophotometric Assay for this compound Content This protocol is for determining the concentration of this compound, not its enzymatic activity.
-
Preparation of Standard Stock Solution: Accurately weigh 50 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with deionized water or an appropriate buffer (e.g., phosphate buffer pH 6.8) to obtain a 500 µg/mL solution.[14]
-
Preparation of Calibration Curve: Prepare a series of dilutions from the stock solution to get concentrations ranging from 25 to 150 µg/mL.[14]
-
Wavelength Scanning: Scan a mid-range concentration solution (e.g., 100 µg/mL) from 200-400 nm using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax), which is typically around 265 nm.[14]
-
Measurement: Measure the absorbance of all standard solutions at the determined λmax.
-
Sample Preparation: Weigh and powder 20 enteric-coated tablets. Accurately weigh a portion of the powder equivalent to 50 mg of this compound and transfer to a 100 mL volumetric flask. Add buffer, sonicate to dissolve, and dilute to volume. Filter the solution. Prepare a final dilution to bring the concentration within the calibration range (e.g., 100 µg/mL).[14]
-
Calculation: Measure the absorbance of the sample solution and calculate the concentration using the linear regression equation from the calibration curve.
Protocol 2: Caseinolytic Assay for this compound Enzymatic Activity This protocol is based on the principle of proteolytic hydrolysis of casein.
-
Reagent Preparation:
-
Casein Solution (0.65% w/v): Dissolve 650 mg of casein in 100 mL of phosphate buffer (pH 7.0). Heat gently in a water bath to dissolve, then cool.[12]
-
Trichloroacetic Acid (TCA) Reagent (0.11 M): Prepare a solution of 0.11 M TCA.
-
Folin-Ciocalteu's Phenol Reagent.
-
Tyrosine Standard Solution: Prepare a stock solution of L-tyrosine and create a standard curve (e.g., 1.5 µg/mL).[11]
-
-
Enzyme Reaction:
-
Pipette 5 mL of the casein solution into a test tube and equilibrate at 37°C for 5 minutes.
-
Add 1 mL of the appropriately diluted this compound sample solution to the test tube.
-
Incubate the mixture at 37°C for exactly 30 minutes.[11]
-
-
Reaction Termination and Precipitation:
-
Stop the reaction by adding 5 mL of the TCA reagent. This will also precipitate the unhydrolyzed casein.
-
Allow the mixture to stand for 30 minutes, then filter to obtain a clear filtrate.[12]
-
-
Colorimetric Measurement:
-
Take an aliquot of the clear filtrate containing the solubilized, hydrolyzed casein (which contains tyrosine).
-
Add Folin-Ciocalteu's reagent and allow color to develop.
-
Measure the absorbance at 660 nm.[12]
-
-
Calculation:
-
Determine the amount of tyrosine liberated using the standard curve.
-
Calculate the enzyme activity. One unit of activity is often defined as the amount of enzyme that liberates 1 µmol of tyrosine per minute under the assay conditions.
-
Visualizations
References
- 1. Serratiopeptidase: Insights into the therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical techniques for serratiopeptidase: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enteric-coating film effect on the delayed drug release of pantoprazole gastro-resistant generic tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneonatalsurg.com [jneonatalsurg.com]
- 6. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 7. ijnrd.org [ijnrd.org]
- 8. Quantitation of this compound in Formulations by UV Method in the Microplate Format | Bentham Science [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
- 10. Serratiopeptidase: An integrated View of Multifaceted Therapeutic Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topical Formulations of Serratiopeptidase: Development and Pharmacodynamic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. ipharmsciencia.edwiserinternational.com [ipharmsciencia.edwiserinternational.com]
- 14. Formulation and development of Serratiopeptidase enteric coated tablets and analytical method validation by UV Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
troubleshooting inconsistent results in Serrapeptase biofilm disruption assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Serrapeptase for biofilm disruption.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound in biofilm disruption?
A1: this compound is a proteolytic enzyme. Its primary mechanism against biofilms is the enzymatic degradation of key protein components within the extracellular polymeric substance (EPS) matrix that holds the biofilm together. This includes the breakdown of structural proteins like amyloids and peptidoglycans. By compromising the integrity of the EPS, this compound can lead to the disruption and dispersal of the biofilm. Additionally, this compound can impact bacterial viability and metabolism, further hindering biofilm formation and persistence.[1][2][3]
Q2: What are the optimal conditions for this compound activity in an assay?
A2: For optimal performance, it is crucial to maintain specific environmental conditions. The ideal temperature for this compound activity is generally between 37°C and 45°C. The optimal pH is alkaline, around 9.0. Deviations from these conditions can significantly reduce the enzyme's efficacy.
Q3: Are there any substances that can interfere with this compound activity?
A3: Yes, certain metal ions and chemical reagents can impact this compound activity. For instance, ions like K+ and Cu2+ have been shown to inhibit its function. Conversely, Zn2+, Mn2+, and Fe2+ can act as activators. It is also important to avoid chelating agents like EDTA and detergents like SDS, as they can significantly inhibit the enzyme's fibrinolytic activity.
Q4: How does this compound affect bacterial signaling within a biofilm?
A4: this compound has been shown to disrupt phosphate (B84403) homeostasis in bacteria, a critical element for biofilm formation and maintenance. It can lead to a decrease in intracellular alkaline phosphatase (ALP) activity while increasing extracellular ALP activity.[4][5][6][7] This dysregulation of phosphate metabolism, along with alterations in the levels of phosphate-binding DING proteins, interferes with the signaling necessary for a healthy biofilm lifecycle.[4][5][6][7]
Troubleshooting Guide for Inconsistent Results
Issue 1: High variability in biofilm quantification using the Crystal Violet (CV) assay.
-
Question: My crystal violet assay results are inconsistent between replicates and experiments. What could be the cause?
-
Answer: High variability in CV assays is a common issue and can stem from several factors:
-
Inconsistent Washing: The washing steps to remove planktonic cells and excess stain are critical. Overly aggressive washing can dislodge parts of the biofilm, while insufficient washing can leave behind planktonic cells or stain, leading to artificially high readings.
-
"Edge Effect": Wells on the periphery of a microtiter plate are more prone to evaporation, which can concentrate media components and affect biofilm growth. To mitigate this, it is recommended to fill the outer wells with sterile water or PBS and not use them for experimental samples.
-
Incomplete Solubilization: Ensure the crystal violet stain is fully solubilized before taking absorbance readings. Incomplete solubilization will lead to inaccurate measurements.
-
Pipetting Errors: Inaccurate pipetting of bacterial cultures, media, or staining reagents can introduce significant variability.
-
Bacterial Strain and Media: Different bacterial strains have varying capacities for biofilm formation.[8] The composition of the growth medium can also significantly influence the extent of biofilm development.[8]
-
Issue 2: Discrepancy between biofilm disruption (CV assay) and bacterial viability (MTT assay) results.
-
Question: My CV assay shows significant biofilm reduction, but the MTT assay indicates that the bacterial viability is still high. Why is this happening?
-
Answer: This discrepancy can be explained by the fundamental differences between the two assays:
-
CV Stains Biomass, Not Viability: The crystal violet assay quantifies the total biofilm biomass, which includes live cells, dead cells, and the EPS matrix. This compound may effectively break down the EPS matrix, leading to a reduction in the total biomass that can be stained by CV, even if many of the bacteria remain viable.
-
MTT Measures Metabolic Activity: The MTT assay measures the metabolic activity of viable cells. It is possible for this compound to disrupt the biofilm structure without immediately killing all the bacteria within it.
-
Issue 3: this compound appears to have low or no activity in my assay.
-
Question: I'm not observing the expected biofilm disruption with this compound. What should I check?
-
Answer: Several factors could be contributing to the apparent lack of this compound activity:
-
Suboptimal Assay Conditions: Verify that the pH and temperature of your assay are within the optimal range for this compound (pH ~9.0, 37-45°C).
-
Enzyme Inactivation: Ensure that your this compound stock solution has been stored correctly and has not been subjected to conditions that could lead to denaturation, such as extreme temperatures or pH.
-
Presence of Inhibitors: Check your media and reagents for the presence of known this compound inhibitors like certain metal ions (K+, Cu2+), EDTA, or SDS.
-
Incorrect Enzyme Concentration: The effective concentration of this compound can vary depending on the bacterial species and strain, as well as the density of the biofilm. It may be necessary to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
-
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound for inhibiting biofilm formation (IC50) and disrupting pre-formed biofilms (EC50) for various bacteria.
| Bacterium | Strain | Assay | IC50 | Reference |
| Staphylococcus aureus (MSSA) | ATCC 25923 | Biofilm Inhibition | 0.67 µg/mL | [1] |
| Staphylococcus aureus (MRSA) | ST80 | Biofilm Inhibition | 7.70 µg/mL | [1] |
| Pseudomonas aeruginosa | ATCC 27853 | Biofilm Inhibition (Plastic) | 11.26 µg/mL | [9] |
| Pseudomonas aeruginosa | ATCC 27853 | Biofilm Inhibition (Glass) | 0.27 µg/mL | [9] |
| Pseudomonas aeruginosa | ATCC 27853 | Viability Inhibition | 3.07 µg/mL | [9][10] |
| Escherichia coli | ATCC 25922 | Biofilm Inhibition | 14.2 ng/mL | [4][11] |
| Bacterium | Strain | Assay | EC50 | Reference |
| Escherichia coli | ATCC 25922 | Biofilm Disruption | 7.65 ng/mL | [4] |
Experimental Protocols
Protocol 1: Crystal Violet (CV) Assay for Biofilm Quantification
This protocol outlines the steps for quantifying biofilm formation and disruption using the crystal violet staining method.
-
Bacterial Culture Preparation:
-
Inoculate a single bacterial colony into an appropriate liquid medium (e.g., TSB with 1% glucose for P. aeruginosa).
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh medium to the desired starting optical density (e.g., OD600 of 0.05).
-
-
Biofilm Formation and Treatment:
-
Dispense 100 µL of the diluted bacterial culture into the wells of a 96-well flat-bottom microtiter plate.
-
For inhibition assays, add 100 µL of this compound at various concentrations to the wells. For control wells, add 100 µL of sterile medium.
-
For disruption assays, first, incubate the plate for 24-48 hours to allow for biofilm formation. Then, gently remove the planktonic cells and add this compound at various concentrations.
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
-
Staining and Quantification:
-
Gently discard the medium from the wells.
-
Wash the wells three times with 200 µL of sterile PBS to remove planktonic cells. Be careful not to disturb the biofilm.
-
Air dry the plate for 15-20 minutes.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells four times with 200 µL of sterile distilled water.
-
Air dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: MTT Assay for Bacterial Viability in Biofilms
This protocol describes how to assess the viability of bacteria within a biofilm after treatment with this compound.
-
Biofilm Formation and Treatment:
-
Follow steps 1 and 2 from the Crystal Violet Assay protocol to grow and treat biofilms.
-
-
MTT Assay:
-
After the treatment period, carefully remove the medium containing planktonic cells.
-
Wash the wells gently with 200 µL of sterile PBS.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 3-4 hours in the dark.
-
After incubation, carefully remove the MTT solution.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Incubate for 15 minutes at room temperature with shaking to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Visualizations
Caption: Workflow for biofilm disruption assays.
Caption: Disruption of phosphate homeostasis by this compound.
References
- 1. portlandpress.com [portlandpress.com]
- 2. experts.umn.edu [experts.umn.edu]
- 3. researchgate.net [researchgate.net]
- 4. This compound impairs biofilm, wall, and phospho-homeostasis of resistant and susceptible Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound impairs biofilm, wall, and phospho-homeostasis of resistant and susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Eliminates Escherichia coli Biofilms by Targeting Curli Fibers, Lipopolysaccharides, and Phosphate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quorum quenching enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of Inhibition of Quorum Sensing as an Alternative for the Control of E. coli and Salmonella - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serratiopeptidase Affects the Physiology of <i>Pseudomonas aeruginosa</i> Isolates from Cystic Fibrosis Patients - ProQuest [proquest.com]
- 11. Quorum Quenching Enzymes and Their Application in Degrading Signal Molecules to Block Quorum Sensing-Dependent Infection - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Fibrinolytic Potential of Serrapeptase and Nattokinase: A Guide for Researchers
For Immediate Release
In the landscape of enzymatic therapeutics, Serrapeptase and Nattokinase have emerged as prominent fibrinolytic agents, garnering significant interest within the scientific and drug development communities. This guide provides a comparative analysis of their fibrinolytic potential, supported by available experimental data, detailed methodologies, and mechanistic insights to inform further research and development.
Executive Summary
Quantitative Data on Fibrinolytic Activity
The following tables summarize the quantitative data on the fibrinolytic activity of this compound and Nattokinase from various studies. It is crucial to note that a direct comparison is challenging due to variations in experimental conditions and unit definitions across different studies.
Table 1: Fibrinolytic Activity of this compound
| Parameter | Value | Experimental Conditions | Source |
| Fibrinolytic Activity | 1295 U/mg | Fibrin (B1330869) plate assay, 37°C, 18 h | [6] |
| Specific Activity | 3867 U/mg of protein | Fibrin plate assay | [6] |
| In Vitro Clot Lysis | 96.6% | 300 U/mL, 37°C, 4 h | [6] |
Table 2: Fibrinolytic Activity of Nattokinase
| Parameter | Value | Experimental Conditions | Source |
| Fibrinolytic Activity | 1000 ± 101 U/mg | Fibrin plate method, urokinase standard | |
| Fibrinolytic Activity | 1187.5 ± 134 U/mg | Fibrin plate method, urokinase standard | |
| In Vitro Clot Lysis | >50% decrease in thrombus area | High-dose administration in a rat model | |
| In Vitro Clot Lysis | 94% | Mutant P. aeruginosa strain, 10 minutes |
Experimental Protocols
The fibrin plate assay is a widely used method for determining the fibrinolytic activity of enzymes. Below is a generalized protocol based on methodologies cited in the literature.
Fibrin Plate Assay Protocol
-
Preparation of Fibrin Plate:
-
A solution of fibrinogen (e.g., bovine or human) in a suitable buffer (e.g., Tris-HCl, pH 7.4-8.0) is mixed with a warm agarose (B213101) solution.
-
Thrombin is added to the mixture to initiate the polymerization of fibrinogen into a fibrin clot.
-
The mixture is poured into a petri dish and allowed to solidify.
-
-
Sample Application:
-
Wells are punched into the solidified fibrin plate.
-
A known volume of the enzyme solution (this compound or Nattokinase) is added to each well.
-
-
Incubation:
-
The plate is incubated at a controlled temperature (typically 37°C) for a specific duration (e.g., 18 hours).
-
-
Measurement of Fibrinolytic Activity:
-
The fibrinolytic activity is determined by measuring the diameter of the clear zone of lysis around each well.
-
The activity is often quantified by comparing the size of the lysis zone to a standard curve generated using a known fibrinolytic enzyme like urokinase.
-
Mechanistic Pathways of Fibrinolysis
The distinct mechanisms by which this compound and Nattokinase exert their fibrinolytic effects are crucial for understanding their therapeutic potential.
This compound Fibrinolytic Pathway
This compound acts as a direct fibrinolytic agent. Its mechanism is straightforward, involving the enzymatic breakdown of fibrin, the primary protein component of blood clots.
References
- 1. researchgate.net [researchgate.net]
- 2. Nattokinase: An Oral Antithrombotic Agent for the Prevention of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. consensus.app [consensus.app]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. scielo.br [scielo.br]
A Head-to-Head Comparison of Serrapeptase with Commercial Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Serrapeptase, a metalloprotease derived from Serratia marcescens, with other commercially significant proteases such as Trypsin, Chymotrypsin, and Papain. The focus is on enzymatic performance, optimal operating conditions, and key therapeutic activities, supported by experimental data to aid in research and development decisions.
Introduction to Proteolytic Enzymes
Proteolytic enzymes, or proteases, are essential regulators of numerous physiological processes and have extensive applications in pharmaceuticals, diagnostics, and biotechnology.[1] They function by hydrolyzing peptide bonds in proteins. This comparison focuses on this compound, a proteolytic enzyme known for its potent anti-inflammatory, fibrinolytic, and mucolytic properties, and contextualizes its performance against established commercial proteases.[2][3][4]
This compound: A metalloprotease containing zinc at its active site, with a molecular weight ranging from 45 to 60 kDa.[3][5][6] It is recognized for its ability to break down non-living tissue, reduce inflammation, and dissolve blood clots.[2][7][8]
Commercial Proteases for Comparison:
-
Trypsin: A serine protease from the pancreas of mammals, it specifically cleaves peptide chains at the carboxyl side of lysine (B10760008) or arginine.[9][10] It is widely used in pharmaceuticals and cell culture.[1][10]
-
Chymotrypsin: Another pancreatic serine protease, Chymotrypsin preferentially cleaves at the carboxyl side of aromatic amino acids like tyrosine, tryptophan, and phenylalanine.[9]
-
Papain: A cysteine protease extracted from papaya fruit, known for its broad substrate specificity.
Biochemical and Enzymatic Properties
The efficacy of a protease is defined by its biochemical characteristics, including its optimal pH and temperature, molecular weight, and substrate specificity. These parameters are critical for designing experiments and formulating therapeutic agents.
| Property | This compound | Trypsin | Chymotrypsin | Papain |
| Enzyme Class | Metalloprotease | Serine Protease | Serine Protease | Cysteine Protease |
| Source | Serratia marcescens[5][7] | Bovine or Porcine Pancreas[10] | Bovine or Porcine Pancreas | Carica papaya |
| Molecular Weight | 45-60 kDa[3][5][6] | ~23.8 kDa (Bovine)[10] | ~25 kDa | ~23.4 kDa |
| Optimal pH | 8.0 - 9.0[3][5][11] | 7.8 - 8.7 | 7.8 - 8.0 | 6.0 - 7.0 |
| Optimal Temperature | 37-50°C[11][12] | ~37°C | ~37°C | ~65°C |
| Active Site | Zinc (Zn²⁺)[3][6] | Serine, Histidine, Aspartate | Serine, Histidine, Aspartate | Cysteine, Histidine, Asparagine |
| Substrate Specificity | Broad; cleaves various peptide linkages including those involving hydrophobic and aromatic amino acids.[4][13] | C-terminal of Lysine and Arginine[9] | C-terminal of Tyrosine, Tryptophan, and Phenylalanine[9] | Broad; cleaves peptide bonds involving basic amino acids. |
Performance Comparison: Fibrinolytic and Anti-Inflammatory Activity
This compound is most renowned for its fibrinolytic (blood clot dissolving) and anti-inflammatory activities. Comparative data highlights its potency in these areas.
Fibrinolytic Activity
Fibrinolytic enzymes are crucial for dissolving fibrin (B1330869) clots, which are central to thrombotic diseases.[11] The activity of these enzymes is often measured in fibrinolytic units (U).
A study investigating the fibrinolytic properties of this compound reported a specific activity of 3,867 U/mg of protein.[11] This potent activity suggests its potential as a therapeutic agent for cardiovascular conditions by dissolving plaque and blood clots.[8][11][14]
| Enzyme | Reported Fibrinolytic Activity | Mechanism |
| This compound | High specific activity (e.g., 3,867 U/mg protein)[11] | Directly degrades fibrin and other dead or damaged tissues without harming living cells.[2][15] |
| Trypsin | Moderate | Can degrade fibrin but is less specific than dedicated fibrinolytic enzymes. |
| Chymotrypsin | Low | Primarily a digestive enzyme with limited direct fibrinolytic action. |
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory effects by reducing fluid accumulation and breaking down inflammatory proteins.[2] Studies in rat models have shown that this compound has superior anti-inflammatory action compared to Trypsin and Chymotrypsin in both acute and subacute inflammation.[3][16][17]
One study found that this compound, at doses of 0.45-2.70 mg/kg, demonstrated a superior reduction in paw edema compared to individual Trypsin (1.44-5.76 mg/kg) or Chymotrypsin (5-36 mg/kg).[16] Furthermore, a combination of Trypsin, Bromelain, and Rutocide was found to be more effective than this compound alone in reducing postoperative sequelae after mandibular third molar surgery.[18]
Experimental Protocols
To ensure reproducibility and accurate comparison, standardized experimental protocols are essential.
General Proteolytic Activity (Caseinolytic Assay)
This assay measures the general ability of a protease to hydrolyze a protein substrate, in this case, casein.
Principle: The protease digests casein into smaller, acid-soluble fragments. The undigested casein is precipitated with trichloroacetic acid (TCA), and the amount of soluble fragments remaining in the supernatant is quantified by measuring absorbance at 275 nm or 280 nm.[19]
Methodology:
-
Substrate Preparation: Prepare a 1% (w/v) casein solution in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Enzyme Reaction: Pre-incubate 1 mL of the casein substrate at the optimal temperature (e.g., 37°C) for 5 minutes.
-
Add 0.5 mL of the enzyme solution (this compound or other protease, diluted to an appropriate concentration) to the substrate and incubate for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding 1.5 mL of 110 mM Trichloroacetic Acid (TCA). This will precipitate the undigested casein.
-
Centrifugation: Incubate at room temperature for 30 minutes, then centrifuge at 4,000 x g for 20 minutes to pellet the precipitate.
-
Quantification: Measure the absorbance of the supernatant at 275 nm against a blank (prepared by adding TCA before the enzyme).
-
Unit Definition: One unit of proteolytic activity is often defined as the amount of enzyme that releases 1 µg of tyrosine per minute under the specified conditions.
Caption: Workflow for the Caseinolytic Protease Assay.
Fibrinolytic Activity Assay (Fibrin Plate Method)
This assay provides a direct measure of an enzyme's ability to degrade fibrin.
Principle: The enzyme is applied to a plate containing a fibrin clot. The fibrinolytic activity is proportional to the diameter of the clear zone of lysis that forms around the application point.
Methodology:
-
Plate Preparation:
-
Prepare a solution of 0.6% (w/v) fibrinogen in a suitable buffer (e.g., Barbital buffer, pH 7.8).
-
Pour the fibrinogen solution into a petri dish.
-
Add thrombin solution (e.g., 10 U) to induce clotting, and allow it to solidify.[20]
-
-
Enzyme Application: A small amount (e.g., 10-20 µL) of the protease solution is carefully applied to the center of the fibrin plate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 6-18 hours).
-
Measurement: Measure the diameter of the clear, lysed zone. The activity is often compared to a standard fibrinolytic agent like urokinase or plasmin.
References
- 1. agscientific.com [agscientific.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Analytical techniques for serratiopeptidase: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. examine.com [examine.com]
- 6. Serratiopeptidase - Wikipedia [en.wikipedia.org]
- 7. This compound & Inflammatory Conditions: All You Need to Know - Specialty Enzymes & Probiotics™ [specialtyenzymes.com]
- 8. This compound: Benefits, Side Effects, and Dosage [healthline.com]
- 9. pediaa.com [pediaa.com]
- 10. Bioseutica® | Protease [bioseutica.com]
- 11. scielo.br [scielo.br]
- 12. Purification and characterization of thermoactive serratiopeptidase from Serratia marcescens AD-W2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound: the Most Effective & Powerful Systemic Enzyme? - Specialty Enzymes & Probiotics™ [specialtyenzymes.com]
- 15. The role of serratiopeptidase in the resolution of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. Serratiopeptidase: Insights into the therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of Efficacy of Combination of Bromelain, Rutocide, and Trypsin With Serratiopeptidase on Postoperative Sequelae Following Mandibular Third Molar Surgery: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. enzymedevelopment.com [enzymedevelopment.com]
- 20. mdpi.com [mdpi.com]
cross-validation of different Serrapeptase activity measurement techniques
For researchers, scientists, and drug development professionals, accurate and reliable measurement of Serrapeptase activity is paramount. This guide provides a comprehensive comparison of the most common analytical methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
This compound, a proteolytic enzyme derived from the non-pathogenic enterobacteria Serratia sp. E-15, has garnered significant attention for its anti-inflammatory, anti-edemic, and fibrinolytic properties.[1] As research and development in this compound-based therapeutics advance, the need for robust and validated methods to quantify its enzymatic activity becomes increasingly critical. This guide explores the principles, protocols, and comparative performance of four predominant techniques: the Caseinolytic Assay, Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography (HPLC), and the UV Microplate Assay.
Comparative Analysis of this compound Activity Measurement Techniques
The selection of an appropriate assay for determining this compound activity depends on various factors, including the sample matrix, required sensitivity, desired throughput, and available instrumentation. The following table summarizes the key quantitative parameters of the four most widely used methods.
| Feature | Caseinolytic Assay | ELISA | HPLC | UV Microplate Assay |
| Principle | Spectrophotometric measurement of tyrosine released from casein hydrolysis. | Immunoassay utilizing specific antibodies to detect and quantify this compound. | Separation and quantification of this compound based on its physicochemical properties. | Direct UV spectrophotometric measurement of this compound in a microplate format. |
| Linearity Range | Typically 2-15 µg/mL for the liberated tyrosine, which corresponds to the enzyme activity.[2] | 0.1-30 ng/mL.[3] | 60-180 µg/mL.[4] | 1-4 µg/mL.[3][5] |
| Sensitivity | Moderate. | Very High.[3][6] | Low to Moderate. | High. |
| Precision (%RSD) | Generally acceptable, but can be affected by interfering substances. | High precision with low variability. | High precision, with %RSD values typically below 2%.[4] | High precision, with standard deviation values between ±0.020 and ±0.044.[5] |
| Accuracy (% Recovery) | Dependent on the purity of the sample. | High accuracy. | 98.64% to 99.5%.[7] | 97-98%.[3][5] |
| Throughput | Low to medium. | High. | Low. | High.[3][5][6] |
| Specificity | Can be affected by other proteases present in the sample that can also cleave casein.[3] | Highly specific due to the use of monoclonal or polyclonal antibodies against this compound. | High, as it separates this compound from other components in the sample. | Can be affected by other substances that absorb at the same wavelength.[3][5] |
| Cost | Low. | High (due to antibody costs). | High (instrumentation and maintenance). | Low to moderate.[5] |
| Time per Assay | Several hours. | A few hours. | Minutes per sample (after method development). | Fast.[3][5][6] |
Experimental Protocols
Caseinolytic Assay
This is the most traditional and widely referenced method for determining the proteolytic activity of this compound.[3][6] It is based on the principle that this compound hydrolyzes casein, a protein substrate, to produce smaller peptides and amino acids, including tyrosine. The amount of liberated tyrosine is then quantified spectrophotometrically after reaction with Folin-Ciocalteu reagent.[2]
Experimental Protocol:
-
Substrate Preparation: Prepare a 0.65% (w/v) solution of casein in a suitable buffer (e.g., 0.05 M phosphate (B84403) buffer, pH 7.5).
-
Enzyme Reaction:
-
Pipette 5.0 mL of the casein solution into a test tube and pre-incubate at 37°C for 5 minutes.
-
Add 1.0 mL of the this compound sample solution (appropriately diluted in the same buffer) to the test tube.
-
Incubate the mixture at 37°C for exactly 10 minutes.
-
-
Termination of Reaction: Stop the enzymatic reaction by adding 5.0 mL of 0.44 M trichloroacetic acid (TCA).
-
Precipitation and Filtration:
-
Allow the mixture to stand for 30 minutes at room temperature to allow the unhydrolyzed casein to precipitate.
-
Filter the mixture through a Whatman No. 1 filter paper to obtain a clear filtrate.
-
-
Color Development:
-
Pipette 2.0 mL of the clear filtrate into a separate test tube.
-
Add 5.0 mL of 0.4 M sodium carbonate solution.
-
Add 1.0 mL of Folin-Ciocalteu reagent (diluted 1:2 with distilled water).
-
Incubate at 37°C for 20 minutes for color development.
-
-
Spectrophotometric Measurement: Measure the absorbance of the resulting blue color at 660 nm against a blank prepared in the same manner but with the enzyme solution added after the TCA.
-
Calculation: The activity of this compound is calculated by comparing the absorbance to a standard curve prepared with known concentrations of L-tyrosine. One unit of this compound activity is defined as the amount of enzyme that liberates 1 µmol of tyrosine per minute under the specified conditions.[2]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a highly sensitive and specific immunoassay that utilizes antibodies to detect and quantify this compound.[3][6] The sandwich ELISA format is commonly employed, where the enzyme is "sandwiched" between a capture antibody coated on a microplate and a detection antibody.
Experimental Protocol (Sandwich ELISA):
-
Plate Coating:
-
Coat the wells of a 96-well microplate with a capture antibody specific for this compound (e.g., mouse anti-Serrapeptase monoclonal antibody) diluted in a carbonate-bicarbonate buffer (pH 9.6).
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate as before.
-
Add this compound standards and samples (appropriately diluted in the blocking buffer) to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Add a biotinylated detection antibody specific for a different epitope on this compound (e.g., rabbit anti-Serrapeptase polyclonal antibody) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate.
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate to each well.
-
Incubate for 1 hour at room temperature.
-
-
Substrate Addition and Measurement:
-
Wash the plate.
-
Add a chromogenic substrate for HRP (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine).
-
Incubate in the dark at room temperature until a sufficient color develops.
-
Stop the reaction by adding a stop solution (e.g., 2 N H₂SO₄).
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Calculation: The concentration of this compound in the samples is determined by interpolating their absorbance values from a standard curve generated with known concentrations of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique that separates, identifies, and quantifies components in a mixture. For this compound, a reverse-phase HPLC (RP-HPLC) method is commonly used.
Experimental Protocol (RP-HPLC):
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) with 0.1% glacial acetic acid.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 227 nm.[7]
-
Injection Volume: 20 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound standard in the mobile phase.
-
Prepare working standard solutions by diluting the stock solution to a series of concentrations within the expected linear range (e.g., 60-180 µg/mL).[4]
-
For tablet formulations, weigh and powder 20 tablets. An amount of powder equivalent to a known amount of this compound is dissolved in the mobile phase, sonicated, and filtered through a 0.45 µm filter.[7]
-
-
Analysis:
-
Inject the standard solutions to establish a calibration curve of peak area versus concentration.
-
Inject the sample solutions.
-
-
Calculation: The concentration of this compound in the sample is calculated from the calibration curve using the peak area of the analyte.
UV Microplate Assay
This method offers a rapid and high-throughput alternative for the quantification of this compound, particularly in pharmaceutical formulations. It is based on the direct measurement of UV absorbance of the enzyme in a microplate format.[3][5][6]
Experimental Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Prepare a series of standard dilutions from the stock solution to cover the linear range (e.g., 1-4 µg/mL).[3][5]
-
Prepare sample solutions by dissolving the formulation in the buffer to achieve a concentration within the linear range.
-
-
Measurement:
-
Calculation: The concentration of this compound in the samples is determined by comparing their absorbance to a standard curve generated from the known concentrations of the this compound standards.
Visualizing the Methodologies
To further elucidate the experimental workflows, the following diagrams, created using the DOT language, illustrate the key steps involved in each this compound activity measurement technique.
References
- 1. Serratiopeptidase: Insights into the therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ipharmsciencia.edwiserinternational.com [ipharmsciencia.edwiserinternational.com]
- 3. Analytical techniques for serratiopeptidase: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpns.com [ijrpns.com]
- 5. Quantitation of this compound in formulations by UV method in the microplate format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serratiopeptidase: An integrated View of Multifaceted Therapeutic Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Serrapeptase in the Spotlight: A Systematic Review and Meta-Analysis of Clinical Trials
A comprehensive look at the clinical evidence for Serrapeptase, this guide offers researchers, scientists, and drug development professionals an objective comparison of its performance against alternatives, supported by experimental data. The findings from multiple systematic reviews and meta-analyses are synthesized to provide a clear perspective on its therapeutic potential.
Recent years have seen a growing interest in the therapeutic applications of this compound, a proteolytic enzyme derived from the bacterium Serratia marcescens found in silkworms.[1][2] Its purported anti-inflammatory, analgesic, and fibrinolytic properties have led to its investigation in a variety of clinical settings, most notably for the management of post-operative swelling, pain, and trismus.[1][3][4] This guide consolidates the available evidence from systematic reviews and meta-analyses to provide a detailed overview of its clinical efficacy, safety profile, and mechanism of action.
Efficacy in Post-Operative Inflammation and Pain
The majority of clinical research on this compound has focused on its role in mitigating post-operative sequelae, particularly following dental and oral surgery.[[“]][[“]][7] Systematic reviews and meta-analyses consistently highlight its effectiveness in reducing post-operative swelling and trismus (lockjaw) when compared to placebo.[[“]][7] However, its analgesic effects are less consistent, with several studies reporting no significant difference in pain relief compared to placebo or standard anti-inflammatory drugs.[[“]][[“]]
Quantitative Analysis of Clinical Outcomes
To facilitate a clear comparison, the following tables summarize the quantitative data extracted from systematic reviews and meta-analyses of this compound clinical trials.
| Outcome Measure | This compound Performance | Comparator(s) | Key Findings | Citations |
| Post-Operative Swelling | Significant reduction | Placebo | Effects are most noticeable from the second to the seventh day post-surgery.[[“]] In one study on ankle ligament repair, this compound led to a 50% reduction in swelling by the third post-operative day.[[“]] | [[“]] |
| Less effective | Corticosteroids (Dexamethasone) | Dexamethasone was found to be more effective in reducing swelling.[[“]] | [[“]] | |
| No significant difference | Corticosteroids | In some analyses, no significant difference in swelling was observed when compared to corticosteroids.[8] | [8] | |
| Post-Operative Pain | Significant reduction | Placebo | Some studies reported a significant reduction in pain, particularly from the second day onward.[[“]] | [[“]] |
| No significant difference | Placebo, NSAIDs | Other trials found no significant difference in pain relief.[[“]][[“]] | [[“]][[“]] | |
| Less effective | Corticosteroids, Ibuprofen (B1674241) | Corticosteroids and ibuprofen were generally more effective for pain relief.[[“]][8] | [[“]][8] | |
| Trismus (Lockjaw) | Significant improvement | Placebo, Corticosteroids | Meta-analyses suggest this compound is effective in reducing trismus and may be superior to corticosteroids in this regard.[7][8] | [7][8] |
Experimental Protocols: A Closer Look at the Methodology
The clinical trials included in the systematic reviews, while numerous, have been criticized for their generally poor methodological quality, including small sample sizes and lack of detailed reporting.[9][10] However, a general experimental workflow can be outlined based on the available information.
Typical Clinical Trial Workflow for this compound in Post-Operative Inflammation
Key Methodological Details from Cited Studies
| Parameter | Description | Examples from Literature | Citations |
| Patient Population | Individuals undergoing specific surgical procedures, most commonly the removal of impacted third molars. | 24 healthy individuals with symmetrically impacted mandibular third molars. | [11] |
| Dosage | Typically 10 mg of this compound administered three times daily. | 10 mg this compound 3 times on the day before operation, once on the night of the operation and 3 times daily for 5 days after operation.[1] The usual adult dosage is 10 mg 3 times daily, with a maximum of 60 mg/day.[12][13] | [1][12][13] |
| Duration of Treatment | Generally short-term, for up to one week for anti-inflammatory purposes. | Up to 1 week for anti-inflammatory use and up to 4 weeks for mucolytic use.[12] | [12] |
| Outcome Measures | - Swelling: Often measured as cheek thickness using calipers.[11]- Pain: Assessed using a numeric rating scale.[11]- Trismus: Measured as the maximum interincisal distance.[11] | Cheek thickness, pain intensity, and maximum interincisal distance were measured preoperatively and on postoperative days 1, 2, 3, and 7.[11] | [11] |
| Comparators | Placebo, corticosteroids (e.g., dexamethasone, methylprednisolone), and NSAIDs (e.g., ibuprofen). | Placebo, dexamethasone, ibuprofen.[[“]] | [[“]] |
Mechanism of Action: How this compound Works
This compound exerts its effects through its proteolytic, anti-inflammatory, and fibrinolytic activities. It is believed to work by breaking down proteins that mediate inflammation, such as bradykinin, and by thinning fluids that accumulate at the site of inflammation, thereby facilitating drainage.[3][14]
Proposed Anti-Inflammatory Signaling Pathway
The enzyme's proposed mechanism involves the hydrolysis of inflammatory mediators like bradykinin, which are responsible for pain and swelling.[3] Additionally, some evidence suggests that this compound may act on the cyclooxygenase (COX) pathway, which is involved in the synthesis of prostaglandins, another key player in the inflammatory response.[3]
Conclusion
The available evidence from systematic reviews and meta-analyses suggests that this compound is effective in reducing post-operative swelling and trismus, particularly after dental surgery. Its efficacy as an analgesic is less clear, with mixed results when compared to placebo and conventional anti-inflammatory drugs. While it demonstrates a good safety profile, the overall quality of the clinical trials is a significant limitation.[9][10]
For researchers and drug development professionals, this compound presents an interesting candidate for further investigation. Future research should focus on well-designed, large-scale randomized controlled trials with standardized methodologies to definitively establish its clinical utility and further elucidate its mechanisms of action. Its potential as an alternative or adjunct to traditional anti-inflammatory agents warrants continued exploration.
References
- 1. A multi-centre, double-blind study of this compound versus placebo in post-antrotomy buccal swelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. examine.com [examine.com]
- 3. Serratiopeptidase: An integrated View of Multifaceted Therapeutic Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Serratiopeptidase After Surgical Removal of Impacted Molar: A Systematic Review and Meta-analysis | Semantic Scholar [semanticscholar.org]
- 5. consensus.app [consensus.app]
- 6. consensus.app [consensus.app]
- 7. dialnet.unirioja.es [dialnet.unirioja.es]
- 8. Studies Show this compound Works Better than Steroids in Oral Surgery [doctormurray.com]
- 9. researchgate.net [researchgate.net]
- 10. droracle.ai [droracle.ai]
- 11. Effect of the proteolytic enzyme this compound on swelling, pain and trismus after surgical extraction of mandibular third molars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. Efficacy of serratiopeptidase after impacted third molar surgery: a randomized controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of this compound? [synapse.patsnap.com]
A Comparative Analysis of Wild-Type vs. Engineered Serrapeptase Variants: Efficacy and Therapeutic Potential
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of wild-type serrapeptase and its engineered variants. We delve into experimental data on their efficacy, supported by detailed methodologies and visual representations of key biological pathways and experimental processes.
This compound, a proteolytic enzyme derived from the non-pathogenic bacterium Serratia marcescens, has garnered significant interest in the pharmaceutical industry for its anti-inflammatory, anti-biofilm, and mucolytic properties.[1] While the wild-type enzyme has demonstrated therapeutic potential, its application can be limited by factors such as sensitivity to environmental conditions and suboptimal stability.[2][3] To overcome these limitations, researchers have focused on developing engineered this compound variants with enhanced catalytic activity and greater stability. This guide offers a comparative overview of the efficacy of these engineered variants against their wild-type counterpart.
Data Presentation: A Comparative Look at Performance Metrics
The following tables summarize the quantitative data from various studies, offering a clear comparison between wild-type and engineered this compound variants in terms of their enzymatic activity and thermal stability.
Table 1: Comparison of Enzymatic Activity
| This compound Variant | Mutagenesis Method | Relative Enzyme Activity (%) | Source |
| Wild-Type (Serratia marcescens) | - | 100 | [4] |
| UV Irradiated Mutant (40 seconds) | UV Radiation | ~117 | [4] |
| EMS Mutant (30 µg/mL, 30 min) | Ethyl Methyl Sulfonate (EMS) | ~101 | [4] |
| Combined UV and EMS Mutant | UV Radiation and EMS | ~124 | [4] |
| T344 [8-339 ss] | Site-directed Mutagenesis (Truncation and Disulfide Bridge) | Higher than Wild-Type | [2] |
| T380 [8-339 ss] | Site-directed Mutagenesis (Truncation and Disulfide Bridge) | Higher than Wild-Type | [2] |
| T380 [12-302 ss] | Site-directed Mutagenesis (Truncation and Disulfide Bridge) | Higher than Wild-Type | [2] |
Table 2: Comparison of Thermal Stability
| This compound Variant | Remaining Activity at 90°C (%) | Source |
| Wild-Type (Serra473) | 50 | [2] |
| T344 [8-339 ss] | 87 | [2] |
| T380 [8-339 ss] | 83 | [2] |
| T380 [12-302 ss] | 86 | [2] |
Experimental Protocols: Methodologies for Evaluation
This section details the key experimental protocols employed in the studies cited, providing a framework for the reproducible evaluation of this compound variants.
Mutagenesis of Serratia marcescens
Objective: To induce mutations in Serratia marcescens to generate variants with enhanced this compound production.
a) UV Irradiation:
-
Prepare a fresh culture of Serratia marcescens.
-
Expose the bacterial culture to UV radiation for varying durations (e.g., 40 seconds).[4]
-
Plate the irradiated cells on a suitable medium and incubate to allow for colony formation.
-
Screen individual colonies for enhanced this compound activity using the caseinolytic assay.
b) Chemical Mutagenesis (Ethyl Methyl Sulfonate - EMS):
-
Treat a fresh culture of Serratia marcescens with different concentrations of EMS (e.g., 30 µg/mL) for specific incubation times (e.g., 30 minutes).[4]
-
Wash the cells to remove the mutagen.
-
Plate the treated cells and screen for mutants with increased this compound activity.
Site-Directed Mutagenesis and Truncation
Objective: To create specific modifications in the this compound gene to enhance protein stability and activity.
-
Primer Design: Design specific primers for mutagenesis and truncation using conventional and overlap PCR methods.[2]
-
PCR Amplification: Perform PCR to introduce the desired mutations (e.g., to create a disulfide bridge) and truncations in the this compound gene.
-
Cloning and Expression: Clone the modified gene into an expression vector (e.g., in E. coli cells).[2]
-
Protein Purification and Verification: Purify the expressed recombinant proteins and verify the mutations.
This compound Activity Assay (Caseinolytic Assay)
Objective: To quantify the proteolytic activity of this compound variants.
-
Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of the enzyme solution and 2.5 mL of 0.75% casein solution in Tris buffer (pH 8.5).
-
Incubation: Incubate the mixture at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 2 mL of 15% trichloroacetic acid.
-
Quantification: Centrifuge the mixture to remove the precipitate. Measure the absorbance of the supernatant at 280 nm to determine the amount of hydrolyzed casein.[5] One unit of activity is defined as the amount of enzyme that liberates 1 µmol of tyrosine per minute under the assay conditions.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the comparison of this compound variants.
Caption: this compound's anti-inflammatory mechanism of action.
Caption: Workflow for engineering and comparing this compound variants.
Discussion and Conclusion
The presented data clearly indicate that engineered this compound variants can exhibit significantly improved efficacy compared to the wild-type enzyme. Techniques such as site-directed mutagenesis to introduce disulfide bonds and truncations have proven effective in enhancing both the proteolytic activity and, most notably, the thermal stability of this compound.[2] For instance, the engineered variant T344 [8-339 ss] retained 87% of its activity at 90°C, a substantial improvement over the 50% retention by the wild-type enzyme under the same conditions.[2]
Furthermore, random mutagenesis approaches using UV irradiation and chemical mutagens like EMS have also successfully yielded mutants with higher this compound production.[4] These findings underscore the potential of protein engineering to optimize this compound for therapeutic applications, where enhanced stability and activity can translate to improved clinical outcomes.
The anti-inflammatory action of this compound is attributed to its ability to inhibit the cyclooxygenase (COX) enzymes in the arachidonic acid pathway, thereby reducing the production of pro-inflammatory mediators like prostaglandins and thromboxanes.[6][7] This mechanism, coupled with the enhanced properties of engineered variants, positions this compound as a promising candidate for further drug development.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Topical Formulations of Serratiopeptidase: Development and Pharmacodynamic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serratiopeptidase: Insights into the therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amberlife.net [amberlife.net]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Serratiopeptidase: An integrated View of Multifaceted Therapeutic Enzyme | MDPI [mdpi.com]
A Comparative Analysis of Serrapeptase as a Mucolytic Agent in Respiratory Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mucolytic efficacy of serrapeptase with other prominent agents, namely bromelain (B1164189) and N-acetylcysteine (NAC). The following sections detail their mechanisms of action, present available experimental data from respiratory models, and outline the methodologies used in key studies. This comparative analysis aims to inform research and development efforts in the field of respiratory therapeutics.
Executive Summary
Mucolytic agents are critical in the management of respiratory diseases characterized by mucus hypersecretion and obstruction. This guide evaluates the proteolytic enzyme this compound as a mucolytic agent and contrasts its performance with bromelain, another proteolytic enzyme, and the well-established thiol-based mucolytic, N-acetylcysteine. The evidence suggests that all three agents effectively reduce mucus viscosity through different mechanisms. However, a direct quantitative comparison is challenging due to a lack of head-to-head studies in identical respiratory models.
Mechanisms of Action
The mucolytic activity of these agents stems from their distinct biochemical properties:
-
This compound: This proteolytic enzyme, derived from the bacterium Serratia marcescens, exerts its mucolytic effect by breaking down proteinaceous fibers in mucus, thereby reducing its viscosity.[1][2] It has been shown to decrease sputum weight, viscosity, and elasticity in patients with chronic airway diseases.[3][4]
-
Bromelain: A complex of proteolytic enzymes extracted from pineapple, bromelain also acts by degrading protein components within the mucus.[5] Its mechanism involves the breakdown of peptide bonds, leading to a less viscous mucus that is easier to clear.[5]
-
N-acetylcysteine (NAC): As a thiol-based agent, NAC's primary mucolytic action is the cleavage of disulfide bonds that cross-link mucin glycoproteins.[6][7][8] This action depolymerizes the mucin network, resulting in a significant reduction in mucus viscosity and elasticity. Furthermore, NAC has been shown to decrease the expression of the major airway mucin genes, MUC5AC and MUC5B.[9]
Comparative Data on Mucolytic Efficacy
The following tables summarize quantitative data from various studies on the mucolytic effects of this compound, bromelain, and NAC. It is important to note that the experimental conditions and models vary between studies, making direct comparisons indicative rather than definitive.
| Agent | Model System | Key Findings | Reference |
| This compound | Patients with chronic airway disease | After 4 weeks of treatment (30 mg/day), sputum weight, percentage of solid components, viscosity, and elasticity were significantly decreased. | [3][4] |
| Patients with chronic sinusitis | 30 mg/day for 4 weeks significantly reduced the dynamic viscosity of nasal mucus without affecting its elasticity. | [2] | |
| Rabbits with induced bronchitis | Intraduodenal administration of 20 mg/kg and 50 mg/kg significantly reduced sputum viscosity. | [10] | |
| Bromelain & NAC (in combination as BromAc®) | Ex vivo tracheal aspirates from COVID-19 patients | BromAc® demonstrated a robust, dose-dependent mucolytic effect, significantly reducing mucus viscosity. The combination was more effective than NAC alone. | [11][12] |
| N-acetylcysteine (NAC) | In vitro with porcine gastric mucin | Demonstrated a marked, concentration-dependent reduction in the viscoelasticity of the mucin solution. | [13] |
| Patients undergoing thoracic surgery | Nebulized NAC reduced sputum viscosity and increased the volume of expectorated sputum compared to saline control. | [11][12] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
Measurement of Sputum Viscoelasticity (Clinical Study with this compound)
-
Sample Collection: Sputum samples were collected from patients with chronic airway diseases for approximately 4 hours in the morning before and after a 4-week treatment period with 30 mg/day of oral this compound.[3][4]
-
Sample Preparation: A portion of each sputum sample was weighed, completely dried, and then reweighed to determine the percentage of solid components.[3][4]
-
Viscoelasticity Measurement: The viscosity and elasticity of the sputum were measured using a rheometer. The specific type of rheometer and the measurement parameters (e.g., shear rate, frequency) are essential for replicating the study but are often detailed in the primary research articles.[3][4]
In Vivo Mucolytic Activity in a Rabbit Model of Bronchitis (this compound)
-
Animal Model: Bronchitis was induced in rabbits to stimulate sputum production.[10]
-
Drug Administration: this compound was administered intraduodenally at doses of 20 mg/kg and 50 mg/kg.[10]
-
Sputum Analysis: Sputum was collected at specified time intervals (1-3 hours and 4-6 hours) post-administration. The viscosity of the collected sputum was measured to assess the mucolytic effect. The method also involved measuring the amount of freeze-dried substance and the total volume of sputum.[10]
Ex Vivo Mucolytic Assay with Tracheal Aspirates (BromAc®)
-
Sample Source: Tracheal aspirate samples were collected from critically ill COVID-19 patients requiring mechanical ventilation.[11][12]
-
Treatment: The aspirates were treated with different concentrations of BromAc® (a combination of bromelain and NAC).[11][12]
-
Rheometry: The viscosity of the treated and untreated aspirates was measured using a rheometer to quantify the mucolytic effect.[11][12]
In Vitro Mucolytic Activity Assay using Porcine Gastric Mucin (NAC)
-
Mucin Preparation: A 20% solution of porcine gastric mucin was prepared in a tris-HCl buffer solution to serve as a mucus simulant.[13]
-
Incubation: The mucolytic agents to be tested were incubated with the mucin solution at a physiological pH (7.0) and temperature (37°C) for 30 minutes.[13]
-
Viscoelasticity Measurement: The viscoelasticity of the mucin solution was determined using both a glass plate method and a rheometer method to assess the mucolytic activity of the tested compounds.[13]
Signaling Pathways and Experimental Workflows
Visual representations of the mechanisms and experimental designs can aid in understanding the complex interactions and processes involved.
Mucolytic Mechanisms of Action
Caption: Mechanisms of action for this compound, Bromelain, and NAC.
General Experimental Workflow for In Vitro Mucolytic Assay
Caption: A generalized workflow for in vitro mucolytic activity assessment.
Signaling Pathway for Mucin Gene Expression Regulation by NAC
Caption: NAC's inhibitory effect on the NF-κB signaling pathway.
Conclusion
This compound, bromelain, and N-acetylcysteine each demonstrate significant mucolytic properties through distinct mechanisms of action. While this compound and bromelain act as proteolytic enzymes to degrade the protein backbone of mucus, NAC functions by breaking the disulfide bonds of mucin polymers. The available data, primarily from individual studies on each agent, support their potential in reducing mucus viscosity and elasticity.
For future research, direct comparative studies employing standardized respiratory models and harmonized methodologies are imperative to definitively rank the mucolytic potency of these agents. Such studies would provide invaluable data for the development of novel and more effective mucolytic therapies for a range of respiratory diseases. Further investigation into the specific signaling pathways modulated by this compound in respiratory epithelial cells is also warranted to fully elucidate its mechanism of action and therapeutic potential.
References
- 1. Frontiers | Regulated Mucin Secretion from Airway Epithelial Cells [frontiersin.org]
- 2. examine.com [examine.com]
- 3. Effect of the proteolytic enzyme this compound in patients with chronic airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Measurement of Mucolytic Enzymes in Fecal Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studying Mucin Secretion from Human Bronchial Epithelial Cell Primary Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Airway Epithelial Cell Cultures for Modeling Respiratory Syncytial Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serratiopeptidase: An integrated View of Multifaceted Therapeutic Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new method for evaluating mucolytic expectorant activity and its application. II. Application to two proteolytic enzymes, serratiopeptidase and seaprose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medrxiv.org [medrxiv.org]
- 12. Ex-vivo mucolytic and anti-inflammatory activity of BromAc in tracheal aspirates from COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [In vitro evaluation of mucolytic activities of some expectorants using porcine gastric mucin] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Serrapeptase from Diverse Serratia Strains
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Serrapeptase Performance with Supporting Experimental Data.
This compound, a proteolytic enzyme with significant anti-inflammatory, analgesic, and fibrinolytic properties, is a key therapeutic agent with a growing global market.[1][2] Predominantly produced by bacteria of the genus Serratia, the enzyme's efficacy and production yield can vary significantly between different species and strains. This guide provides a comparative overview of this compound derived from various Serratia strains, focusing on key biochemical and kinetic parameters to aid in the selection and development of optimal production systems.
Performance Comparison of this compound from Different Serratia Strains
The following tables summarize the key characteristics of this compound isolated from different Serratia strains, providing a basis for comparative evaluation.
| Strain | Source | Specific Activity (U/mg) | Purification Fold | Molecular Weight (kDa) | Optimal pH | Optimal Temperature (°C) |
| Serratia marcescens AD-W2 | Soil | 20,492 | 5.28 | ~51 | 9.0 | 50 |
| Serratia marcescens | - | - | 2 | - | 6.0 | - |
| Serratia marcescens | Silkworm Pupa | - | - | 55 | 9.0 | 35 |
| Serratia marcescens | - | - | 4.77 | 52 | 6.0 | 32 |
| Serratia marcescens E-15 | Silkworm Gut | - | - | 45-60 | 9.0 | 40 |
| Serratia marcescens MES-4 | Endophyte | - | - | - | - | - |
| Serratia marcescens MRS-11 | Soil | - | - | - | - | - |
| Serratia marcescens ATCC 13880 | - | - | - | - | 7.0 | 26 |
| Serratia marcescens VS56 | Soil | - | - | - | - | - |
Table 1: Biochemical and Physicochemical Properties of this compound from Various Serratia marcescens Strains.
| Strain | Substrate | Km (mg/mL) | Vmax (U/mL) |
| Serratia marcescens AD-W2 | Casein | 1.57 | 57,256 |
Table 2: Kinetic Parameters of this compound from Serratia marcescens AD-W2.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments in this compound research, synthesized from multiple studies.[1][3][4]
This compound Production and Purification
A common workflow for obtaining purified this compound involves several key steps, from bacterial cultivation to protein isolation and characterization.
Caption: Generalized workflow for this compound production and characterization.
1. Culture and Fermentation:
-
Microorganism: Serratia marcescens strains are typically used.[3][4]
-
Inoculum Preparation: A loopful of the bacterial strain is transferred to a sterile broth (e.g., Trypticase Soy Broth) and incubated overnight at a temperature around 32°C.[4]
-
Production Medium: The inoculum is then transferred to a production medium, such as Tryptone Yeast Extract Glucose broth, and incubated for a specific period (e.g., 24 hours) at an optimal temperature (e.g., 32°C) and pH (e.g., 6.0) for enzyme production.[4][5]
2. Purification:
-
Centrifugation: The fermented broth is centrifuged at high speed (e.g., 10,000 rpm) to separate the bacterial cells, and the cell-free supernatant containing the crude enzyme is collected.[4]
-
Ammonium Sulfate Precipitation: The crude enzyme is subjected to fractional precipitation using ammonium sulfate (e.g., 40-80% saturation) to concentrate the protein.
-
Dialysis: The precipitated protein is redissolved in a suitable buffer and dialyzed against the same buffer to remove excess salt.[4]
-
Chromatography: Further purification can be achieved using chromatographic techniques such as ion-exchange chromatography or gel filtration.[3]
Enzyme Activity Assay (Caseinolytic Method)
This assay is widely used to determine the proteolytic activity of this compound.[6]
1. Substrate Preparation: A solution of casein (e.g., 1% w/v) is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 9.0).[3]
2. Enzyme Reaction:
-
A known volume of the enzyme solution is added to the pre-warmed casein substrate.
-
The mixture is incubated at the optimal temperature (e.g., 35°C or 50°C) for a specific duration (e.g., 8 minutes).[3]
3. Termination of Reaction: The reaction is stopped by adding trichloroacetic acid (TCA), which precipitates the undigested casein.
4. Measurement:
-
The mixture is centrifuged, and the absorbance of the supernatant, containing the liberated tyrosine and tryptophan, is measured at a specific wavelength (e.g., 280 nm or using the Folin-Ciocalteu reagent at 660 nm).
-
One unit of enzyme activity is typically defined as the amount of enzyme that liberates 1 µg of tyrosine per minute under the specified assay conditions.
Molecular Weight Determination (SDS-PAGE)
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a standard method to determine the molecular weight of the purified this compound.[1][4]
1. Sample Preparation: The purified enzyme sample is mixed with a sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol) and heated to denature the protein.
2. Electrophoresis: The prepared sample and a standard protein marker are loaded onto a polyacrylamide gel. An electric current is applied to separate the proteins based on their molecular weight.
3. Visualization: The protein bands in the gel are visualized by staining with a suitable dye (e.g., Coomassie Brilliant Blue).
4. Molecular Weight Estimation: The molecular weight of the this compound is estimated by comparing the migration distance of its band with that of the known proteins in the molecular weight marker.
Mechanism of Action: Anti-inflammatory Pathway
This compound exerts its anti-inflammatory effects by modulating the arachidonic acid pathway, a key signaling cascade in the inflammatory response.
Caption: Anti-inflammatory action of this compound via the Arachidonic Acid Pathway.
Concluding Remarks
This comparative guide highlights the variability in the biochemical properties of this compound from different Serratia strains. While Serratia marcescens is a well-established producer, the data indicates that strain-specific differences in enzyme activity, stability, and kinetic parameters are significant.[1][7] For drug development and industrial-scale production, a thorough characterization of this compound from novel isolates is imperative to identify strains with superior therapeutic and manufacturing potential. The provided experimental protocols offer a foundational framework for such comparative studies. Further research focusing on a side-by-side comparison of a wider range of Serratia species and strains under standardized conditions would be invaluable to the scientific community.
References
- 1. Purification and characterization of thermoactive serratiopeptidase from Serratia marcescens AD-W2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. examine.com [examine.com]
- 3. ijisrt.com [ijisrt.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Production and Characterization of Serratiopeptidase Enzyme from Serratia Marcescens | Mohankumar | International Journal of Biology | CCSE [ccsenet.org]
- 6. Analytical techniques for serratiopeptidase: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serratiopeptidase: An integrated View of Multifaceted Therapeutic Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Proteolytic Potential: A Comparative Analysis of Serrapeptase and Alternatives on Amyloid Plaque Degradation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of serrapeptase and other enzymatic alternatives in their purported effects on amyloid plaques, a hallmark of Alzheimer's disease. The following sections detail the existing experimental data from in vivo and in vitro studies, offering a critical overview of the current scientific landscape.
The accumulation of amyloid-beta (Aβ) plaques in the brain is a central pathological feature of Alzheimer's disease. The search for therapeutic agents capable of degrading these plaques is a key focus of research. Among the candidates are proteolytic enzymes, such as this compound, which have been investigated for their fibrinolytic and anti-inflammatory properties. This guide synthesizes the available independent research on this compound's effect on amyloid plaques and compares it with another microbial enzyme, nattokinase, and the annelid-derived enzyme, lumbrokinase.
In Vivo Evidence: A Rat Model of Alzheimer's Disease
A significant portion of the in vivo research on this compound and nattokinase's effect on Alzheimer's-like pathology comes from a study utilizing an aluminum chloride (AlCl₃)-induced rat model.[1][2][3][[“]] This model exhibits several features reminiscent of Alzheimer's disease, including the formation of amyloid plaques.[1][2]
Oral administration of both this compound and nattokinase to these rats for 45 days resulted in notable changes in brain biochemistry and gene expression.[1][2] Specifically, the enzymes were associated with a significant decrease in brain acetylcholinesterase (AchE) activity, as well as levels of transforming growth factor-β (TGF-β), Fas, and interleukin-6 (IL-6).[1][2] Conversely, significant increases in brain-derived neurotrophic factor (BDNF) and insulin-like growth factor-1 (IGF-1) were observed.[1][2] Histological examination of the brain tissue reportedly confirmed these findings, showing a reduction in neuronal degeneration and amyloid plaques in the hippocampus of the treated rats.[1][2]
A key finding of this study was the marked increase in the expression of the genes ADAM9 and ADAM10 in the brains of rats treated with either this compound or nattokinase.[1][2] ADAM10 is a crucial enzyme in the non-amyloidogenic pathway of amyloid precursor protein (APP) processing, cleaving APP in a way that prevents the formation of the amyloid-beta peptide.[5][6]
Comparative Efficacy of this compound and Nattokinase in the Rat Model
The following table summarizes the key quantitative findings from the AlCl₃-induced Alzheimer's rat model study, comparing the effects of this compound and nattokinase.
| Parameter | Control Group | AlCl₃ Induced AD Group | This compound Treated Group | Nattokinase Treated Group |
| Brain Acetylcholinesterase (AchE) Activity | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased |
| Brain TGF-β Level | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased |
| Brain Fas Level | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased |
| Brain IL-6 Level | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased |
| Brain BDNF Level | Normal | Significantly Decreased | Significantly Increased | Significantly Increased |
| Brain IGF-1 Level | Normal | Significantly Decreased | Significantly Increased | Significantly Increased |
| Brain ADAM9 Gene Expression | Normal | Significantly Decreased | Markedly Increased | Markedly Increased |
| Brain ADAM10 Gene Expression | Normal | Significantly Decreased | Markedly Increased | Markedly Increased |
Source: Fadl et al. (2013)[1][2]
In Vitro Degradation of Amyloid Fibrils
Independent of the in vivo models, several in vitro studies have directly examined the ability of these enzymes to degrade pre-formed amyloid fibrils. These studies provide direct evidence of the enzymes' proteolytic activity against the aggregated amyloid-beta protein.
In one such study, nattokinase was shown to effectively degrade amyloid-beta 40 (Aβ40) fibrils.[7][8][9] The degradation was confirmed by a decrease in the β-sheet structure of the fibrils, as measured by circular dichroism, and a reduction in amyloid structure, as indicated by a decrease in Thioflavin T (ThT) fluorescence.[7]
Similarly, in vitro studies have demonstrated that both this compound and lumbrokinase can disintegrate pre-formed amyloid-beta 42 (Aβ 1-42) amyloids.[10][11][12] The degradation of these fibrils was also confirmed using the Thioflavin T fluorescence assay.[10][11][12] Furthermore, dynamic light scattering analysis revealed a reduction in the size of the Aβ 1-42 fibrils after incubation with either lumbrokinase or this compound.[10][11] An MTT assay also indicated that the enzyme-treated Aβ 1-42 amyloid exhibited reduced toxicity.[10][12] Another study focusing on insulin (B600854) amyloids, which share structural similarities with other amyloidogenic proteins, found that this compound demonstrated a better ability to dissociate these amyloids compared to nattokinase.[13][14][15]
Comparison of In Vitro Amyloid Fibril Degradation
The table below compares the findings from in vitro studies on the degradation of amyloid fibrils by this compound, nattokinase, and lumbrokinase.
| Enzyme | Amyloid Type | Method of Detection | Outcome | Reference |
| Nattokinase | Aβ40 | Circular Dichroism, Thioflavin T Assay | Effective degradation of fibrils | Hsu et al. (2009)[7] |
| This compound | Aβ 1-42, Insulin Amyloids | Thioflavin T Assay, Dynamic Light Scattering, MTT Assay | Disintegration of fibrils, reduced toxicity, better dissociation of insulin amyloids than nattokinase | Metkar et al. (2022)[10], Metkar et al. (2017)[13] |
| Lumbrokinase | Aβ 1-42 | Thioflavin T Assay, Dynamic Light Scattering, MTT Assay | Disintegration of fibrils, reduced toxicity | Metkar et al. (2022)[10] |
Experimental Protocols
In Vivo Alzheimer's Disease Rat Model
Objective: To induce an Alzheimer's-like pathology in rats for the evaluation of therapeutic agents.
Protocol:
-
Animal Model: Adult male albino rats are used.
-
Induction Agent: Aluminum chloride (AlCl₃) is administered orally.
-
Dosage and Administration: A daily dose of 17 mg/kg body weight of AlCl₃ is given for 45 consecutive days.[1][2]
-
Enzyme Treatment:
-
This compound or Nattokinase is co-administered orally with AlCl₃ for 45 days.
-
-
Endpoint Analysis:
-
Biochemical Analysis: Brain tissue is homogenized to measure the levels of Acetylcholinesterase (AchE), TGF-β, Fas, IL-6, BDNF, and IGF-1 using appropriate assay kits.
-
Histological Analysis: Brains are fixed, sectioned, and stained to observe neuronal degeneration and the presence of amyloid plaques in the hippocampus.
-
Gene Expression Analysis: RNA is extracted from brain tissue for Real-Time Polymerase Chain Reaction (RT-PCR) to quantify the expression levels of ADAM9 and ADAM10 genes.
-
Histological Staining of Amyloid Plaques (Thioflavin S)
Objective: To visualize amyloid plaques in brain tissue sections.
Protocol:
-
Tissue Preparation: Brain tissue is fixed in 10% formalin and embedded in paraffin. Coronal sections of 5-10 µm thickness are cut.
-
Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions (100%, 95%, 70%, 50%) to distilled water.
-
Staining:
-
Immerse slides in a 1% aqueous solution of Thioflavin S for 8-10 minutes.
-
-
Differentiation:
-
Rinse slides in 80% ethanol for 1-2 minutes.
-
Rinse slides in 95% ethanol for 1-2 minutes.
-
-
Washing and Mounting:
-
Wash slides thoroughly with distilled water.
-
Mount with a fluorescent mounting medium.
-
-
Visualization:
-
Examine under a fluorescence microscope with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 480 nm. Amyloid plaques will appear as bright green fluorescence.
-
In Vitro Amyloid-Beta Fibril Degradation Assay
Objective: To assess the ability of an enzyme to degrade pre-formed amyloid-beta fibrils in a controlled environment.
Protocol:
-
Amyloid-Beta Fibril Preparation:
-
Synthesized amyloid-beta (Aβ40 or Aβ 1-42) peptide is dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The peptide solution is incubated at 37°C with gentle agitation for several days to allow for fibril formation. Fibril formation can be monitored using the Thioflavin T assay.
-
-
Degradation Reaction:
-
Pre-formed Aβ fibrils are incubated with the test enzyme (e.g., Nattokinase, this compound, or Lumbrokinase) at a specific concentration in a reaction buffer at 37°C.[7]
-
A control sample with Aβ fibrils but without the enzyme is incubated under the same conditions.
-
-
Assessment of Degradation:
-
Thioflavin T (ThT) Fluorescence Assay: Aliquots are taken from the reaction mixture at different time points. ThT is added to the aliquots, and the fluorescence intensity is measured (excitation ~450 nm, emission ~485 nm). A decrease in fluorescence indicates the degradation of amyloid fibrils.
-
Circular Dichroism (CD) Spectroscopy: The secondary structure of the Aβ peptide is analyzed. A decrease in the characteristic β-sheet signal (around 218 nm) indicates fibril degradation.[7]
-
Dynamic Light Scattering (DLS): The size distribution of the particles in the solution is measured. A shift to smaller particle sizes indicates the breakdown of large amyloid fibrils.[10][11]
-
Quantitative Real-Time PCR (qRT-PCR) for ADAM9 and ADAM10 Gene Expression
Objective: To quantify the mRNA expression levels of ADAM9 and ADAM10 in brain tissue.
Protocol:
-
RNA Extraction: Total RNA is isolated from brain tissue samples using a suitable RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using spectrophotometry.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with reverse transcriptase and random primers.
-
qRT-PCR Amplification:
-
The qRT-PCR reaction is performed using a real-time PCR system.
-
The reaction mixture includes cDNA template, forward and reverse primers specific for rat ADAM9 and ADAM10, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
-
A housekeeping gene (e.g., GAPDH or β-actin) is used as an internal control for normalization.
-
-
Data Analysis: The relative expression of the target genes (ADAM9 and ADAM10) is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the housekeeping gene.
Visualizations
Caption: Workflow of the in vivo Alzheimer's disease rat model study.
Caption: Workflow of the in vitro amyloid-beta fibril degradation assay.
Caption: Proposed mechanism of this compound/nattokinase via ADAM10 upregulation.
References
- 1. This compound and nattokinase intervention for relieving Alzheimer's disease pathophysiology in rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Serratiopeptidase: Insights into the therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Alpha-Secretase ADAM10 Regulation: Insights into Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Putative function of ADAM9, ADAM10, and ADAM17 as APP alpha-secretase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US8137666B2 - Nattokinase for degrading and reducing amyloid fibrilsâassociated with alzheimer's disease, prion diseases and other amyloidoses - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Natto enzyme may reduce Alzheimer’s risk: Study [nutraingredients.com]
- 10. The potential of lumbrokinase and serratiopeptidase for the degradation of Aβ 1-42 peptide - an in vitro and in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. scispace.com [scispace.com]
- 13. In vitro and in vivo insulin amyloid degradation mediated by Serratiopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Degradation Process Of Amyloid Fibrils By Serratiopeptidase [quickcompany.in]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Serrapeptase: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of serrapeptase is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols for the handling and disposal of this proteolytic enzyme is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, ensuring the protection of laboratory personnel and the surrounding environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material safety data sheet (MSDS) for this compound.[1][2][3][4] All personnel involved in the handling and disposal process must be equipped with the appropriate personal protective equipment (PPE) to prevent accidental exposure.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory to protect against splashes or aerosols.[1]
-
Hand Protection: Chemical-resistant gloves, such as latex or vinyl, should be worn to prevent skin contact.[1]
-
Protective Clothing: A lab coat or apron is necessary to protect against contamination of personal clothing.[1]
-
Respiratory Protection: In situations where aerosols or dust may be generated, a NIOSH-approved respirator is required.[1][4]
Work should be conducted in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation.[1][2] It is crucial to avoid direct contact with the skin, eyes, and clothing.[1][3] In the event of accidental contact, flush the affected area immediately with copious amounts of water for at least 15 minutes.[1]
This compound Inactivation and Disposal Protocols
The primary step in the safe disposal of this compound is to render the enzyme inactive. This can be achieved through heat or chemical denaturation. Following inactivation, the waste must be disposed of in accordance with local, state, and federal regulations.[1][2][4] Never dispose of active this compound or its containers in the regular trash or down the drain without prior inactivation.[1][5]
Step-by-Step Disposal Procedure:
-
Segregation of Waste: Isolate all this compound waste, including unused product, contaminated labware (e.g., pipette tips, tubes), and contaminated PPE, from other laboratory waste streams.[6][7]
-
Inactivation of this compound: Choose one of the following methods to inactivate the enzyme:
-
Heat Inactivation: this compound can be effectively inactivated by heating.[8][9][10] Autoclaving is a common and effective method for sterilizing biohazardous waste and can be used for the heat inactivation of this compound.[6]
-
Chemical Inactivation: For liquid waste, chemical inactivation can be employed. While specific protocols for this compound are not widely detailed, general procedures for enzyme inactivation can be followed. This typically involves the use of a strong acid, base, or a chemical disinfectant like bleach.
-
-
Containment and Labeling:
-
Engage a Professional Waste Disposal Service: It is highly recommended to contact a licensed professional waste disposal company for the final removal and disposal of the hazardous waste.[1] These companies are equipped to handle and transport chemical waste in compliance with all regulatory requirements.
Quantitative Data for this compound Inactivation
For effective planning of disposal procedures, the following table summarizes key quantitative parameters for the inactivation of this compound.
| Parameter | Value | Source |
| Optimal pH for Activity | 9.0 | [8][9] |
| Optimal Temperature for Activity | 40°C | [8][9] |
| Heat Inactivation Temperature | 55°C | [8][9][10] |
| Heat Inactivation Time | 15 minutes | [8][9][10] |
Experimental Protocol: Heat Inactivation of this compound
This protocol outlines the steps for the heat inactivation of liquid this compound waste in a laboratory setting.
Materials:
-
This compound waste solution
-
Calibrated water bath or incubator capable of maintaining 55°C
-
Appropriate heat-resistant, sealed containers for the waste
-
Timer
-
Personal Protective Equipment (PPE)
Procedure:
-
Ensure all necessary PPE is worn.
-
Transfer the liquid this compound waste into a heat-resistant, sealed container.
-
Preheat the water bath or incubator to 55°C.
-
Place the sealed container with the this compound waste into the preheated water bath or incubator.
-
Incubate for a minimum of 15 minutes to ensure complete inactivation.
-
After 15 minutes, carefully remove the container from the heat source and allow it to cool to room temperature.
-
The inactivated this compound waste is now ready for collection in a designated hazardous waste container.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory environment.
References
- 1. Enzyme disposal | UK Science Technician Community [community.preproom.org]
- 2. mdpi.com [mdpi.com]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. essex.ac.uk [essex.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Inactivation of digestive proteases: Another aspect of gut bacteria that should be taken into more consideration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbiologyjournal.org [microbiologyjournal.org]
- 8. Serratiopeptidase: Insights into the therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serratiopeptidase: An integrated View of Multifaceted Therapeutic Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjpn.org [rjpn.org]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
